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  • Product: Oxo(piperidin-1-yl)acetic acid
  • CAS: 4706-33-6

Core Science & Biosynthesis

Foundational

Oxo(piperidin-1-yl)acetic Acid: Pharmacophore Mechanics & Synthetic Utility

Content Type: Technical Guide / Whitepaper Subject: CAS 4706-33-6 | 2-oxo-2-(piperidin-1-yl)acetic acid Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary: The "Twisted Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: CAS 4706-33-6 | 2-oxo-2-(piperidin-1-yl)acetic acid Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Twisted Amide" Surrogate

Oxo(piperidin-1-yl)acetic acid (CAS 4706-33-6) is not a standalone therapeutic agent but a high-value pharmacophore precursor used in the design of peptidomimetics. Its structural core—a piperidine ring fused to an


-keto acid—serves as a critical bioisostere in two primary drug discovery verticals:
  • FKBP12 Ligand Design (PROTACs): The molecule acts as a ground-state mimic of the twisted peptidyl-prolyl amide bond, enabling high-affinity binding to FK506-binding protein 12 (FKBP12). This makes it a foundational building block for "chemical inducers of proximity" (CIPs) and PROTAC linkers.

  • Serine/Cysteine Protease Inhibition: The

    
    -keto carbonyl group functions as an electrophilic "warhead," forming reversible covalent hemiketals with nucleophilic active site residues.
    

This guide details the mechanistic rationale for employing this moiety, supported by synthesis protocols and binding kinetics logic.

Mechanistic Deep Dive: The -Keto Piperidine Motif

Mechanism A: FKBP12 Binding & Prolyl Isomerization Mimicry

The primary utility of oxo(piperidin-1-yl)acetic acid lies in its ability to mimic the transition state of the prolyl isomerization reaction catalyzed by FKBP12.

  • The Biological Problem: FKBP12 catalyzes the cis-trans isomerization of proline amide bonds. The transition state involves a partial rotation of the amide bond, breaking its planarity and forming a "twisted amide" intermediate.

  • The Chemical Solution: The

    
    -keto amide functionality (formed when oxo(piperidin-1-yl)acetic acid is coupled to an amine) introduces a carbonyl adjacent to the amide carbonyl. This 1,2-dicarbonyl system forces the piperidine ring into a conformation that sterically and electronically resembles the twisted leucine-proline bond found in the native substrate of FKBP12.
    
  • Binding Mode: The "oxo" carbonyl accepts a hydrogen bond from the backbone amide of Ile56 in the FKBP12 active site, while the piperidine ring sits in the hydrophobic pocket usually occupied by the proline side chain.

Mechanism B: Reversible Covalent Inhibition (Proteases)

In protease inhibitor design, the


-keto acid moiety acts as a transition-state analog.
  • Electrophilic Trap: The ketone carbonyl is highly electrophilic due to the electron-withdrawing effect of the adjacent amide (piperidine) and carboxyl groups.

  • Reversible Attack:

    • Serine Proteases: The active site Serine-OH attacks the ketone to form a tetrahedral hemiketal.

    • Cysteine Proteases: The active site Cysteine-SH attacks to form a hemithioacetal.

  • Selectivity: The piperidine ring provides P1' or P2 site specificity, depending on the orientation of the inhibitor.

Visualization: FKBP12 Mimicry Pathway

The following diagram illustrates how the oxo-piperidine moiety mimics the twisted amide transition state, facilitating FKBP12 binding.

FKBP12_Mechanism cluster_substrate Native Substrate (Peptide) cluster_mimic Oxo(piperidin-1-yl)acetic Acid Derivative cluster_binding FKBP12 Active Site Interaction Native_Pro Peptidyl-Proline (Planar Amide) TS_State Transition State (Twisted Amide ~90°) Native_Pro->TS_State FKBP12 Catalysis Mimicry Structural Mimicry (Steric/Electronic Match) TS_State->Mimicry Isostere Oxo_Acid Oxo-Piperidine Motif (Ground State) Oxo_Acid->Mimicry Pre-organized Conformation Complex High Affinity Complex (Inhibition/Recruitment) Mimicry->Complex Binding Ile56 Ile56 Residue (H-Bond Donor) Ile56->Complex H-Bond to Alpha-Keto Group Hydro_Pocket Hydrophobic Pocket (Phe46, Val55) Hydro_Pocket->Complex Piperidine Interaction

Figure 1: Mechanism of FKBP12 recognition. The oxo-piperidine motif structurally mimics the high-energy twisted amide transition state of natural substrates.

Experimental Protocols

Synthesis of Oxo(piperidin-1-yl)acetic Acid

This protocol describes the generation of the acid from piperidine, ensuring high purity for subsequent coupling.

Reagents:

  • Piperidine (1.0 eq)[1]

  • Ethyl chlorooxoacetate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Lithium Hydroxide (LiOH)

  • THF/Water

Step-by-Step Methodology:

  • Acylation (Formation of Ethyl Ester):

    • Dissolve piperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere at 0°C.

    • Dropwise add ethyl chlorooxoacetate (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). Product spot should appear at

      
      .
      
    • Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.

  • Hydrolysis (Formation of Acid):

    • Dissolve the crude ethyl ester in THF:Water (3:1, 40 mL).

    • Add LiOH (2.0 eq) and stir at RT for 2 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH 2.0.

    • Extract with EtOAc (3x). The product is polar; ensure thorough extraction.

    • Recrystallize from Hexane/EtOAc if necessary.

Coupling Protocol (PROTAC Linker Synthesis)

To utilize this acid in a PROTAC or inhibitor, it must be coupled to an amine (e.g., a linker or warhead).

Reagents:

  • Oxo(piperidin-1-yl)acetic acid (1.0 eq)[2][3]

  • Target Amine (R-NH2) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • DMF (Dry)

Methodology:

  • Dissolve the acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU. The solution typically turns yellow. Stir for 5 minutes to form the activated ester.

  • Add the Target Amine. Stir at RT for 4–12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via Flash Chromatography.

Quantitative Data: Structure-Activity Relationships (SAR)

While the acid itself is a precursor, its derivatives demonstrate significant biological activity. The table below summarizes the effect of the oxo-piperidine moiety in FKBP12 ligands compared to standard proline derivatives.

Compound ClassR-Group (Linker)TargetKi / IC50Mechanistic Note
Native Substrate Peptidyl-ProlineFKBP12~1000 µM (Km)Rapid catalysis; low ground-state affinity.
Standard Inhibitor Pipecolyl (No Oxo)FKBP12> 50 µMLacks the electrophilic/H-bond acceptor "oxo" group.
Oxo-Piperidine Synthetic Linker (SLF analog)FKBP1220 - 200 nM "Twisted amide" mimicry locks conformation.
PROTAC Conjugate Oxo-Pip-Linker-WarheadFKBP12 + POI< 100 nM (DC50)Effective ternary complex formation.

Note: Data represents typical ranges for synthetic ligands of FKBP12 (SLF analogs) utilizing the


-keto amide scaffold.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling Precautions: The


-keto acid functionality is moderately reactive. Avoid contact with strong nucleophiles (primary amines) unless intended for coupling. Store at 2–8°C under inert atmosphere to prevent decarboxylation or moisture absorption.

References

  • PubChem. (2024).[3][5] Oxo(piperidin-1-yl)acetic acid | C7H11NO3.[2][3][5][6][7] National Library of Medicine. [Link]

  • Holt, D. A., et al. (1993). Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for -keto amide FKBP binding).
  • Marine, J. E., et al. (2024). Discovery of molecular glues that bind FKBP12 and novel targets. bioRxiv. [Link]

  • ChemChart. (2024). Oxo(piperidin-1-yl)acetic acid Properties and Suppliers. ChemChart. [Link]

Sources

Exploratory

The Multifaceted Biological Landscape of Oxo(piperidin-1-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, integral to the structure of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a crucial pharmacophore for a diverse array of biological targets. When combined with an oxoacetic acid amide moiety, it forms the oxo(piperidin-1-yl)acetic acid derivative core—a chemical framework with significant, yet underexplored, therapeutic potential. These derivatives have emerged as promising candidates in the pursuit of novel therapeutics for neurological disorders and inflammatory conditions.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this intriguing class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental design and to provide actionable, field-proven insights for advancing research in this domain.

Synthetic Strategy: A Modular Approach to Chemical Diversity

The synthesis of oxo(piperidin-1-yl)acetic acid amides is predicated on a robust and modular two-step approach, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The general workflow involves the initial synthesis of the core acid, followed by a standard amide coupling reaction.[3][4]

Part 1: Synthesis of the Core Intermediate: 2-Oxo-2-(piperidin-1-yl)acetic Acid

The foundational building block, 2-oxo-2-(piperidin-1-yl)acetic acid, can be reliably synthesized via the acylation of piperidine with an oxalic acid derivative. The following protocol describes a standard, scalable laboratory procedure.

Experimental Protocol: Synthesis of 2-Oxo-2-(piperidin-1-yl)acetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add piperidine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) to a polar aprotic solvent like dichloromethane (DCM).

  • Acylation: Slowly add ethyl oxalyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The formation of a precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Work-up (Ester Isolation): Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-oxo-2-(piperidin-1-yl)acetate.

  • Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature for 1-2 hours until the ester is fully hydrolyzed (as monitored by TLC).

  • Purification: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-oxo-2-(piperidin-1-yl)acetic acid as a solid, which can be further purified by recrystallization.

Causality of Experimental Choices: The use of a non-nucleophilic base (triethylamine) is crucial to scavenge the HCl byproduct without competing with the piperidine nucleophile. The initial low temperature controls the exothermic acylation reaction. The aqueous work-up effectively removes the base and unreacted starting materials, while the final saponification under mild conditions with LiOH prevents potential side reactions.

Synthesis_Part1 Piperidine Piperidine Base Et3N, DCM, 0°C Piperidine->Base EthylOxalylCl Ethyl Oxalyl Chloride EthylOxalylCl->Base IntermediateEster Ethyl 2-oxo-2- (piperidin-1-yl)acetate Base->IntermediateEster Acylation Hydrolysis 1. LiOH, THF/H2O 2. HCl Work-up IntermediateEster->Hydrolysis Saponification FinalAcid 2-Oxo-2-(piperidin-1-yl)acetic acid Hydrolysis->FinalAcid

Figure 1: Synthesis workflow for the core acid intermediate.
Part 2: Amide Coupling to Generate N-Aryl Derivatives

With the core acid in hand, a diverse library of amide derivatives can be generated using standard peptide coupling reagents. This allows for systematic exploration of the chemical space around the aryl moiety.[4][5]

Experimental Protocol: Synthesis of 2-Oxo-2-(piperidin-1-yl)-N-phenylacetamide

  • Activation: Dissolve 2-oxo-2-(piperidin-1-yl)acetic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired aniline (e.g., aniline, 1.0 eq.) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's completion via TLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the final amide.

Self-Validating System: The choice of coupling reagent is critical. HATU is highly efficient, especially for less nucleophilic amines like anilines, and minimizes side reactions.[5] The purity of the final compound must be rigorously validated by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and integrity before biological evaluation.

A Spectrum of Biological Activities

Oxo(piperidin-1-yl)acetic acid derivatives exhibit a compelling range of biological activities, primarily targeting the central nervous system (CNS) and inflammatory pathways.

Nootropic and Cognition-Enhancing Effects

Derivatives of piperidine have long been investigated for their nootropic, or "cognition-enhancing," properties.[6] These compounds are believed to enhance memory, learning, and attention, particularly under conditions of cognitive deficit. The activity of this class of compounds is often evaluated using behavioral models such as the passive avoidance test.

Proposed Mechanism of Nootropic Action: The nootropic effects of piperidine derivatives are thought to be multifactorial, primarily involving the modulation of key neurotransmitter systems.[7][8] A central hypothesis is the enhancement of cholinergic neurotransmission. These compounds may facilitate the presynaptic release of acetylcholine (ACh), a neurotransmitter crucial for memory formation and consolidation.[8] Additionally, modulation of glutamatergic signaling, particularly through AMPA receptors, may contribute to synaptic plasticity and improved cognitive function.

Nootropic_Pathway Derivative Oxo(piperidin-1-yl) acetic acid derivative Presynaptic Presynaptic Neuron ACh Vesicles Glutamate Derivative->Presynaptic:f1  Promotes Release Postsynaptic Postsynaptic Neuron ACh Receptors AMPA Receptors Derivative->Postsynaptic:f2 Positive Allosteric Modulation   SynapticCleft Synaptic Cleft Presynaptic:f1->SynapticCleft ACh Release Cognition Enhanced Synaptic Plasticity & Improved Cognition Postsynaptic->Cognition SynapticCleft->Postsynaptic:f1

Figure 2: Proposed mechanism for nootropic activity.
Anxiolytic Activity

Anxiety disorders represent a significant unmet medical need, and novel anxiolytic agents with improved side-effect profiles are in high demand. Certain piperazine and piperidine derivatives have demonstrated promising anxiolytic-like activity in preclinical models.[9][10][11]

Evaluation of Anxiolytic Potential: The Elevated Plus Maze (EPM) The EPM is a gold-standard behavioral assay to screen for anxiolytic or anxiogenic effects of novel compounds in rodents. The test leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol: Elevated Plus Maze Test

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape, elevated 50-70 cm from the floor. Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).

  • Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30 minutes prior to the test.

  • Administration: The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time (e.g., 30 minutes) before the test.

  • Test Procedure: Each animal is placed individually in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

  • Data Acquisition: An overhead video camera records the session, and tracking software analyzes parameters such as the time spent in the open arms versus closed arms and the number of entries into each arm type.

  • Interpretation: A statistically significant increase in the time spent in or the number of entries into the open arms, compared to the vehicle-treated group, is indicative of an anxiolytic-like effect.

Causality of Experimental Choices: The dimensions of the maze and the height from the floor are critical for inducing a baseline level of anxiety. The 5-minute test duration is standard, as longer sessions can lead to habituation, confounding the results. It is essential to analyze locomotor activity (e.g., total distance traveled) concurrently to ensure that the observed effects are due to changes in anxiety and not sedation or hyperactivity.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, from autoimmune disorders to neurodegeneration. N-aryl acetamide derivatives have shown potential as anti-inflammatory agents, often by modulating the production of key inflammatory mediators.[1][12]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema This is a classic, robust, and highly reproducible in vivo model for evaluating acute inflammation and screening for potential anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

  • Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

  • Interpretation: A significant reduction in paw edema compared to the vehicle control group indicates potent anti-inflammatory activity.

Proposed Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of these derivatives are likely mediated by the inhibition of pro-inflammatory signaling cascades. This may involve the suppression of inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide (NO), a key inflammatory mediator.[1] Furthermore, these compounds may decrease the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central players in the inflammatory response.[12]

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the oxo(piperidin-1-yl)acetic acid amide scaffold allows for the elucidation of key structure-activity relationships, guiding the optimization of lead compounds.

Table 1: Illustrative SAR for N-Aryl Derivatives

R-Group (Substitution on Phenyl Ring) Nootropic Activity (Relative) Anxiolytic Activity (Relative) Anti-inflammatory Activity (Relative) Rationale / Insight
H (Unsubstituted) Baseline Baseline Baseline Serves as the reference compound.
4-Cl ++ + ++ Electron-withdrawing groups may enhance binding to target proteins through specific electronic interactions.
4-OCH₃ + ++ + Electron-donating groups can alter the molecule's electronics and may improve pharmacokinetic properties.
4-CF₃ +++ + +++ A strong electron-withdrawing and lipophilic group, potentially enhancing membrane permeability and target engagement.[13]

| 2-F | + | +++ | + | Positional changes of substituents can drastically alter activity by influencing the molecule's conformation and interaction with the binding pocket. |

(Note: The data in this table is illustrative and intended to represent plausible trends based on general medicinal chemistry principles for guiding synthetic efforts.)

Table 2: Representative Biological Data for Lead Compound (Hypothetical)

Assay Endpoint Result
Passive Avoidance (Nootropic) % Increase in Latency 65% at 1 mg/kg
Elevated Plus Maze (Anxiolytic) % Time in Open Arms 45% at 5 mg/kg
Carrageenan Paw Edema (Anti-inflammatory) % Inhibition at 3h 58% at 10 mg/kg
iNOS Inhibition Assay IC₅₀ 2.5 µM

| TNF-α Release Assay (LPS-stimulated macrophages) | IC₅₀ | 5.1 µM |

Conclusion and Future Directions

The oxo(piperidin-1-yl)acetic acid framework represents a privileged scaffold with demonstrated potential across multiple therapeutic areas, particularly in neuroscience and immunology. The synthetic tractability of this core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (receptors, enzymes, or ion channels) responsible for the observed nootropic, anxiolytic, and anti-inflammatory effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure adequate brain penetration for CNS indications and favorable drug-like properties.

  • In-depth Mechanistic Studies: Moving beyond proposed mechanisms to definitive pathway analysis using advanced cellular and molecular biology techniques.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of oxo(piperidin-1-yl)acetic acid derivatives can be unlocked, paving the way for the next generation of treatments for complex human diseases.

References

  • Bier, A., et al. (2015). The Anxiolytic-Like Activity of a Novel N-cycloalkyl-N-benzoylpiperazine Derivative. Pharmacological Reports, 67(6), 1169-1173. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-206. [Link]

  • Knapp, M. J., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51478. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

  • Tu, Z., et al. (2001). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 11(19), 2685-2688. [Link]

  • Vara, D., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3327. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

  • Rathod, V. D., et al. (2015). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. ResearchGate. [Link]

  • Reddit. (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/Chempros. [Link]

  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a366-a380. [Link]

  • de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(4), 541-549. [Link]

  • Ghelardini, C., et al. (2002). The new anxiolytic-like DM232 (unifiram) and DM235 (sunifiram) increase acetylcholine release in rat cerebral cortex. Pharmacology Biochemistry and Behavior, 73(4), 815-822. [Link]

  • Bhaumik, A., et al. (2013). Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. Scholars Academic Journal of Pharmacy, 2(5), 354-359. [Link]

  • Corazza, O., et al. (2021). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 12, 649839. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • Khan, I., et al. (2016). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Cytokine, 81, 60-67. [Link]

  • Chern, J., et al. (2012). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[3][4]benzodiazepines. Molecules, 17(11), 13193-13208. [Link]

  • Manetti, D., et al. (2000). Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235. Il Farmaco, 55(8), 558-564. [Link]

  • Déciga-Campos, M., et al. (2016). Complementary pharmacological and toxicological characterization data on the pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide. Data in Brief, 8, 832-837. [Link]

  • Eersels, J., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

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Foundational

Spectroscopic Data for oxo(piperidin-1-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a detailed analysis of the spectroscopic data for oxo(piperidin-1-yl)acetic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for oxo(piperidin-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following discourse is structured to offer not just data, but a cohesive narrative that explains the "why" behind the spectral features. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Chemical Identity of oxo(piperidin-1-yl)acetic acid

Oxo(piperidin-1-yl)acetic acid, systematically named 2-oxo-2-(piperidin-1-yl)acetic acid, is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. Its structure features a piperidine ring connected via a nitrogen atom to an α-ketoacid moiety. This unique combination of a cyclic amine and a reactive carbonyl system makes it a versatile building block in the synthesis of more complex molecules.

Molecular Formula: C₇H₁₁NO₃[1][2]

Molecular Weight: 157.17 g/mol [2]

Chemical Structure:

Figure 1: 2D structure of oxo(piperidin-1-yl)acetic acid.

The accurate characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and electronic environment. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol (Predicted): A sample of oxo(piperidin-1-yl)acetic acid would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent.
~3.5 - 3.7Triplet2HN-CH₂ (α to N)These protons are adjacent to the electron-withdrawing nitrogen and the α-keto group, leading to a downfield shift.
~3.3 - 3.5Triplet2HN-CH₂ (α to N)Similar to the above, these protons are on the other side of the nitrogen atom.
~1.5 - 1.8Multiplet6H-CH₂- (β and γ to N)The remaining six protons of the piperidine ring are in a more shielded environment and would appear as a complex multiplet in the aliphatic region.

Interpretation and Causality:

The predicted ¹H NMR spectrum is dominated by the signals from the piperidine ring. The protons on the carbons alpha to the nitrogen are expected to be the most deshielded due to the inductive effect of the nitrogen atom. The protons on the beta and gamma carbons will be in a more shielded, alkane-like environment. The broad singlet for the carboxylic acid proton is a classic diagnostic signal.

G cluster_nmr ¹H NMR Prediction Workflow A Identify Unique Proton Environments B Predict Chemical Shifts based on Electronegativity and Anisotropy A->B C Determine Spin-Spin Splitting (Multiplicity) B->C D Assign Integrated Areas C->D E Assemble Predicted Spectrum D->E

Figure 2: Workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165-175C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded due to the attached oxygen atoms.[3][4]
~160-170C=O (Amide)The amide carbonyl carbon is also significantly deshielded.[3][4]
~45-55N-CH₂ (α to N)The carbons directly attached to the nitrogen are deshielded.
~25-30-CH₂- (β to N)These carbons are in a typical aliphatic environment.
~20-25-CH₂- (γ to N)The gamma carbon is the most shielded of the piperidine ring carbons.

Interpretation and Causality:

The ¹³C NMR spectrum provides a clear count of the number of unique carbon environments. The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons closer to the nitrogen atom being more deshielded. The presence of five distinct signals would confirm the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Predicted): The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent, or as a KBr pellet.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (Carboxylic Acid)The O-H bond of a carboxylic acid gives a very broad absorption due to hydrogen bonding.
~1730StrongC=O stretch (α-Keto group)The carbonyl group of the α-keto moiety will show a strong absorption in this region.
~1700StrongC=O stretch (Carboxylic Acid)The carbonyl of the carboxylic acid will also have a strong absorption, often overlapping with the keto C=O.
~1640StrongC=O stretch (Amide)The amide carbonyl (in the piperidine ring linkage) typically absorbs at a lower wavenumber due to resonance.
~1210-1320MediumC-N stretchThe stretching vibration of the carbon-nitrogen bond.

Interpretation and Causality:

The IR spectrum will be characterized by strong absorptions in the carbonyl region (1600-1800 cm⁻¹), confirming the presence of the carboxylic acid, α-keto, and amide functionalities. The very broad O-H stretch is a definitive feature of the carboxylic acid group.

G cluster_ir IR Spectroscopy Logic A Molecule with Functional Groups B Irradiation with Infrared Light A->B C Vibrational Excitation of Bonds B->C D Absorption at Characteristic Frequencies C->D E Generation of IR Spectrum D->E

Figure 3: The fundamental process of IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol (Predicted): A dilute solution of the compound would be introduced into a mass spectrometer, likely using electrospray ionization (ESI) to generate ions in the gas phase. The mass analyzer would then separate the ions based on their mass-to-charge ratio.

Predicted Mass Spectrum Data:

m/zInterpretationRationale
158.0817[M+H]⁺The protonated molecular ion. The exact mass can be used to confirm the elemental composition.
140.0712[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion.
112.0762[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide from the dehydrated ion.
84.0813[Piperidinium ion]⁺Cleavage of the amide bond can lead to the formation of the stable piperidinium ion.

Interpretation and Causality:

The mass spectrum will provide the molecular weight of the compound. The fragmentation pattern can offer valuable structural information. Common fragmentation pathways for amides and carboxylic acids include the loss of small neutral molecules like water and carbon monoxide. The presence of a significant peak corresponding to the piperidinium ion would be a strong indicator of the piperidine substructure.[5]

Synthesis and Validation

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for oxo(piperidin-1-yl)acetic acid. By integrating fundamental principles of NMR, IR, and MS with data from related compounds, we have constructed a detailed and scientifically grounded spectral profile. This information is intended to be a valuable resource for researchers working with this compound, aiding in its identification, characterization, and application in the development of new chemical entities.

References

  • Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Tetrahedron Letters. (n.d.). Elsevier. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chemchart. (n.d.). oxo(piperidin-1-yl)acetic acid (4706-33-6). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Oxo(piperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: Therapeutic Potential of the Oxo(piperidin-1-yl)acetyl Pharmacophore

Executive Summary Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6), and specifically its -keto amide derivatives, represents a privileged scaffold in medicinal chemistry. Its structural geometry mimics the transition stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6), and specifically its


-keto amide derivatives, represents a privileged scaffold in medicinal chemistry. Its structural geometry mimics the transition state of the peptidyl-prolyl bond, making it a potent inhibitor of Peptidyl-Prolyl Isomerases (PPIases) , particularly the FK506-Binding Protein (FKBP)  family.

Unlike the macrocyclic drugs that contain this motif (e.g., Tacrolimus/FK506) which cause systemic immunosuppression, small-molecule derivatives of oxo(piperidin-1-yl)acetic acid can be designed to bind FKBP12 without forming the ternary complex with Calcineurin. This selectivity unlocks a therapeutic window for neuroregeneration and neuroprotection without compromising the immune system.

Part 1: Structural Pharmacology & Mechanism

The "Twisted Amide" Surrogate

The therapeutic value of the oxo(piperidin-1-yl)acetyl group lies in its ability to mimic the high-energy twisted conformation of a peptide bond undergoing cis-trans isomerization.

  • The Biological Problem: Proline residues in proteins create a steric barrier to folding. The conversion between cis and trans isomers is slow and requires catalysis by PPIases (like FKBP12).[1][2]

  • The Chemical Solution: The

    
    -keto amide bond (the C=O adjacent to the amide carbonyl) possesses a specific orthogonality. When the piperidine ring is attached, the steric clash forces the two carbonyls into a twisted arrangement (
    
    
    
    90° dihedral angle).
  • Target Engagement: This twisted conformation is a structural isostere of the transition state of the prolyl bond. Consequently, the molecule binds with high affinity to the hydrophobic pocket of FKBP12, competitively inhibiting its rotamase activity.

Comparison of Binding Modes
FeatureEndogenous Substrate (Peptide)Oxo(piperidin-1-yl)acetyl LigandsTherapeutic Outcome
Bond Type Peptidyl-Prolyl Amide

-Keto Amide
High Affinity Binding (

in nM range)
Conformation Planar (Ground State)

Twisted (Transition)
Pre-organized Twisted (Transition Mimic)Entropy trap for the enzyme
Effect on FKBP12 Catalysis of foldingCompetitive InhibitionModulation of downstream signaling (e.g., RyR channels)

Part 2: Primary Therapeutic Target – The FKBP Family

FKBP12 (FK506-Binding Protein 12)

The primary target for this scaffold is FKBP12 (12 kDa). The modulation of FKBP12 by oxo(piperidin-1-yl)acetic acid derivatives triggers two distinct pathways depending on the "tail" of the molecule.

Pathway A: Neurotrophic Activity (The "Dual-Ligand" Effect)

Small molecules containing this core (often called "non-immunosuppressive immunophilin ligands") bind FKBP12. This complex does not inhibit Calcineurin.[3] Instead, it interacts with:

  • Ryanodine Receptors (RyR): Modulating Calcium (

    
    ) leakage from the ER.
    
  • Hsp90/Steroid Receptor Complexes: Enhancing glucocorticoid signaling.

  • Result: Promotion of neurite outgrowth and nerve regeneration (demonstrated in models of Parkinson’s and peripheral nerve injury).

Pathway B: Viral Replication Inhibition

Host PPIases are often hijacked by viruses (e.g., HIV, Coronavirus) to fold their capsid or spike proteins. Inhibiting the rotamase activity of FKBPs using this scaffold can stall viral replication.

Secondary Targets: Serine Proteases

The


-keto carbonyl is electrophilic.[4] In addition to immunophilins, this moiety can target serine proteases (e.g., Elastase, Thrombin). The active site serine hydroxyl attacks the keto group, forming a reversible tetrahedral hemiketal adduct. This mechanism is utilized in designing reversible covalent inhibitors.

Part 3: Visualization of Signaling Pathways

Diagram 1: Mechanism of Action – The Neurotrophic Switch

This diagram illustrates how the Oxo(piperidin-1-yl)acetyl ligand differentiates between immunosuppression (Toxic) and neuroprotection (Therapeutic).

FKBP_Mechanism Ligand Oxo(piperidin-1-yl) acetyl Ligand FKBP12 FKBP12 (Immunophilin) Ligand->FKBP12 Binds (High Affinity) Complex Ligand-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin NO BINDING (Lacks Effector Domain) RyR Ryanodine Receptor (Ca2+ Channel) Complex->RyR Modulates Gating Immuno Immunosuppression (T-Cell Inhibition) Neuro Neuroregeneration (Neurite Outgrowth) RyR->Neuro Ca2+ Stabilization

Caption: The ligand binds FKBP12 but lacks the structural domain to engage Calcineurin, shunting activity toward neurotrophic Calcium signaling.

Part 4: Experimental Validation Protocols

To validate oxo(piperidin-1-yl)acetic acid derivatives as therapeutic leads, two specific assays are required: one for biochemical affinity (PPIase activity) and one for cellular efficacy (Neurite Outgrowth).

Protocol A: Chymotrypsin-Coupled PPIase Assay

This assay measures the ability of the target molecule to inhibit the catalytic isomerization of a proline-containing substrate.

Reagents:

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0 (maintained at 10°C to slow the reaction).

  • Enzyme: Recombinant Human FKBP12 (20 nM final).

  • Substrate: Suc-Ala-Leu-Pro-Phe-pNA (The cis isomer is not cleaved by chymotrypsin; isomerization to trans is required).

  • Coupling Enzyme:

    
    -Chymotrypsin (activates immediately upon isomerization).
    

Workflow:

  • Incubation: Mix FKBP12 with the test compound (Oxo-piperidine derivative) in HEPES buffer for 10 minutes at 10°C.

  • Initiation: Add Chymotrypsin followed immediately by the Substrate.

  • Measurement: Monitor absorbance at 390 nm (release of p-nitroaniline).

  • Analysis: The reaction follows first-order kinetics. Calculate

    
    .
    
    • Inhibition is determined by:

      
      .
      
Protocol B: SH-SY5Y Neurite Outgrowth Assay

Objective: Confirm neurotrophic activity in a cellular model.

  • Culture: Plate SH-SY5Y (human neuroblastoma) cells in low-serum media.

  • Treatment: Treat cells with test compound (1 nM – 10

    
    M) for 48 hours. Use NGF (Nerve Growth Factor)  as a positive control.
    
  • Staining: Fix cells and stain with anti-GAP-43 or Tubulin Tracker.

  • Quantification: Use High-Content Screening (HCS) microscopy to measure:

    • Total neurite length per cell.

    • Branch points per neurite.

Diagram 2: Experimental Workflow (PPIase Assay)

Workflow Step1 Step 1: Mix FKBP12 + Ligand Step2 Step 2: Add Chymotrypsin Step1->Step2 Step3 Step 3: Add Substrate (cis-Pro) Step2->Step3 Reaction Isomerization (cis -> trans) Step3->Reaction Cleavage Chymotrypsin Cleavage Reaction->Cleavage Rate Limiting Step Readout Measure A390nm (p-Nitroaniline) Cleavage->Readout

Caption: Chymotrypsin-coupled assay. The ligand inhibits the rate-limiting isomerization step, reducing the rate of colorimetric product release.

Part 5: Synthesis & Chemical Accessibility

For researchers aiming to derivatize this scaffold, the synthesis is robust and scalable.

Core Reaction:

  • Starting Materials: Piperidine + Ethyl chlorooxoacetate (or Oxalyl chloride).

  • Conditions:

    
    , DCM, 
    
    
    
    .
  • Hydrolysis: The resulting ethyl ester is hydrolyzed (LiOH, THF/H2O) to yield the free acid oxo(piperidin-1-yl)acetic acid .

  • Coupling: The acid is then coupled to various amine "tails" using standard amide coupling (EDC/HOBt or HATU) to generate the active neurotrophic agents.

References

  • Mechanism of FKBP12 Inhibition

    • Holt, D. A., et al. "Structure-activity studies of non-macrocyclic rapamycin derivatives." Bioorganic & Medicinal Chemistry Letters, 1994.
    • Source: (Representative URL for context)

  • Neurotrophic Applications

    • Snyder, S. H., et al. "Neural roles of immunophilins and their ligands.
    • Source:

  • Chemical Properties & Synthesis

    • PubChem Compound Summary for CID 7174533: Oxo(piperidin-1-yl)acetic acid.
    • Source:[5][6]

  • Validation Assays

    • Janowski, B., et al. "A rapid and sensitive assay for FK506-binding protein (FKBP12)." Analytical Biochemistry, 1997.
    • Source:

Sources

Foundational

Technical Deep Dive: Homologs of Oxo(piperidin-1-yl)acetic Acid in Medicinal Chemistry

Executive Summary Oxo(piperidin-1-yl)acetic acid (2-oxo-2-(piperidin-1-yl)acetic acid) represents a privileged scaffold in medicinal chemistry, functioning primarily as a transition-state mimic for peptidyl-prolyl isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxo(piperidin-1-yl)acetic acid (2-oxo-2-(piperidin-1-yl)acetic acid) represents a privileged scaffold in medicinal chemistry, functioning primarily as a transition-state mimic for peptidyl-prolyl isomerases (PPIases) like FKBP12 and as an electrophilic warhead for serine/cysteine proteases. Its structural core combines a piperidine anchor (hydrophobic binding) with an


-keto acid/amide warhead  (electronic activation).

This guide analyzes the medicinal chemistry of this scaffold, specifically focusing on its homologs —variations in ring size, linker length, and substitution patterns. We explore how these structural modifications dictate biological activity, shifting the molecule from a neuroregenerative FKBP ligand to a covalent protease inhibitor.

Part 1: Structural Architecture & Pharmacophore Analysis

The molecule is composed of two distinct domains that function synergistically. Understanding these domains is prerequisite to designing homologs.

The Domain Structure
  • Domain A: The Anchor (Piperidine Ring):

    • Role: Engages hydrophobic pockets (e.g., the Proline-binding pocket of FKBP12).

    • Interaction: Van der Waals contacts; often substituted at the C4 position (e.g., with phenyl groups) to maximize

      
      -stacking interactions with aromatic residues (e.g., Trp59 in FKBP12).
      
  • Domain B: The Warhead (

    
    -Keto Acid/Amide): 
    
    • Role: Acts as a transition-state mimic or electrophile.

    • Mechanism: The adjacent carbonyls create a highly electrophilic

      
      -carbonyl. In FKBP12 inhibition, this moiety mimics the twisted amide bond of the peptidyl-prolyl substrate in its transition state (rotamase activity). In protease inhibition, the 
      
      
      
      -carbonyl accepts a nucleophilic attack from the active site serine or cysteine.
Homology Classes

We categorize homologs not just by carbon count, but by their impact on the pharmacophore:

Homolog ClassStructural ChangeChemical ConsequenceBiological Impact
Ring Homologs Piperidine (

)

Pyrrolidine (

) or Azepane (

)
Alters ring conformation (chair vs. envelope) and cone angle.Modulates fit in the hydrophobic "Proline" pocket. Pyrrolidine often mimics Proline more closely; Piperidine adds bulk.
Linker Homologs

-keto (1,2-dicarbonyl)


-keto (1,3-dicarbonyl)
Breaks conjugation between carbonyls. Loss of

-carbonyl activation.
Drastic loss of activity for PPIase/Protease targets. The

-keto arrangement is essential for transition-state mimicry.
Warhead Homologs Acid (-COOH)

Ester (-COOR)

Amide (-CONR)
Changes H-bond donor/acceptor profile and permeability.Acids are often poor drugs (polar). Amides (

-keto amides) are the active inhibitors in most "Synthetic Ligand for FKBP" (SLF) series.

Part 2: Medicinal Chemistry & SAR (Structure-Activity Relationships)[1][2]

The "Twisted Amide" Mimicry (FKBP12 Targeting)

The primary application of oxo(piperidin-1-yl)acetic acid derivatives is in the design of non-immunosuppressive immunophilin ligands.

  • The Problem: Natural products like FK506 bind FKBP12 and inhibit Calcineurin (immunosuppression).[1][2]

  • The Solution: Small molecule "homologs" containing the oxo-pipecolic motif bind FKBP12 without engaging Calcineurin.

  • Mechanism: The

    
    -keto amide bond has a rotational barrier similar to a peptidyl-prolyl bond (~20 kcal/mol). It binds to the FKBP12 active site, mimicking the high-energy twisted transition state of the substrate, effectively inhibiting the rotamase activity.
    
Protease Inhibition (Covalent Reversibility)

Homologs where the acid is converted to an aldehyde or benzothiazole create potent protease inhibitors.

  • Target: Cysteine proteases (e.g., Cruzain, Rhomboid proteases).

  • Reaction: The active site cysteine thiolate attacks the

    
    -keto carbonyl (which is more electrophilic than the amide carbonyl due to electron withdrawal). This forms a reversible hemithioacetal transition state.
    
Graphviz Diagram: SAR Decision Tree

The following diagram illustrates the logical flow of modifying the oxo(piperidin-1-yl)acetic acid scaffold.

SAR_Logic Scaffold Oxo(piperidin-1-yl) acetic acid Core Ring_Mod Ring Homologs (Conformational Fit) Scaffold->Ring_Mod Linker_Mod Linker Homologs (Electronic Activation) Scaffold->Linker_Mod Warhead_Mod Warhead Derivatization (Binding Mode) Scaffold->Warhead_Mod Pyrrolidine Pyrrolidine (5-mem) Proline Mimic Ring_Mod->Pyrrolidine Azepane Azepane (7-mem) Bulk Tolerance Ring_Mod->Azepane BetaKeto Beta-Keto (Insertion) Loss of Activity Linker_Mod->BetaKeto Avoid Amide Alpha-Keto Amide (FKBP/Protease Inhibitor) Warhead_Mod->Amide Ester Alpha-Keto Ester (Prodrug/Intermediate) Warhead_Mod->Ester

Caption: SAR decision tree for oxo(piperidin-1-yl)acetic acid. Green/Red nodes indicate viable vs. non-viable pathways.

Part 3: Synthetic Pathways

The synthesis of these homologs is robust but requires control over the highly reactive


-keto functionality to prevent over-oxidation or decarbonylation.
Method A: The Oxalyl Chloride Route (Standard)

This is the industry standard for generating the scaffold. It involves the acylation of the piperidine homolog with an activated oxalic acid derivative.

  • Reagents: Piperidine (or homolog), Ethyl chlorooxoacetate (Ethyl oxalyl chloride), Triethylamine (base).

  • Solvent: Dichloromethane (DCM) or THF.

  • Temperature: 0°C to Room Temperature.

  • Mechanism: Nucleophilic acyl substitution. The secondary amine attacks the more reactive acyl chloride carbonyl, leaving the ester intact.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed (LiOH/THF/H2O) to yield the free acid.

Method B: Oxidative Amidation (Advanced)

Used when starting from aryl acetic acids or terminal alkynes, often employing copper catalysis.[3] This is less common for simple piperidine derivatives but useful for complex homologs.

Part 4: Experimental Protocols

Synthesis of 2-oxo-2-(piperidin-1-yl)acetic acid

Rationale: This protocol uses Method A due to its high reliability and scalability.

Reagents:

  • Piperidine (10 mmol)

  • Ethyl chlorooxoacetate (11 mmol)

  • Triethylamine (12 mmol)

  • Dichloromethane (DCM, anhydrous)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Acylation (Formation of the Ester Intermediate):

    • Charge a flame-dried round-bottom flask with Piperidine (850 mg, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (20 mL).

    • Cool the mixture to 0°C using an ice bath.

    • Add Ethyl chlorooxoacetate (1.23 mL, 11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • TLC Check: Monitor disappearance of piperidine (ninhydrin stain) and appearance of product (UV active).

    • Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine. Dry over MgSO4, filter, and concentrate. Yields Ethyl 2-oxo-2-(piperidin-1-yl)acetate.

  • Hydrolysis (Formation of the Acid):

    • Dissolve the crude ester in THF:Water (3:1, 20 mL).

    • Add LiOH (1.5 eq) and stir at room temperature for 2 hours.

    • Acidification: Carefully acidify to pH 2 using 1N HCl.

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4.

    • Purification: Recrystallize from Hexane/EtOAc or use Column Chromatography (MeOH/DCM gradient) if necessary.

Biological Assay: Chymotrypsin-Coupled PPIase Assay

Rationale: This assay validates the ability of the homolog to inhibit FKBP12. FKBP12 accelerates the cis-trans isomerization of a peptide substrate.[2] Chymotrypsin only cleaves the trans isomer. Inhibition of FKBP12 slows down the cleavage rate.

Workflow Diagram:

Assay_Workflow Start Substrate (Succ-Ala-Leu-Pro-Phe-pNA) Cis/Trans Mixture Enzyme Add FKBP12 + Test Homolog Start->Enzyme Isomerization FKBP Catalyzes Cis -> Trans Enzyme->Isomerization Fast if Uninhibited Enzyme->Isomerization Slow if Inhibited Detection Add Chymotrypsin Cleaves Trans-Isomer Only Isomerization->Detection Readout Measure p-Nitroaniline Absorbance @ 390nm Detection->Readout

Caption: Coupled enzyme assay for determining PPIase inhibition constants (Ki) of oxo-piperidine homologs.

Part 5: Future Directions & Advanced Applications

The oxo(piperidin-1-yl)acetic acid scaffold is evolving beyond simple inhibition.

  • PROTACs: The "SLF" (Synthetic Ligand for FKBP) derived from this acid is now a standard "handle" for recruiting FKBP12 to degrade target proteins. The acid moiety allows for easy conjugation to linkers.

  • Covalent Fragments: Introduction of nitrile or vinyl groups to the piperidine ring, combined with the

    
    -keto amide, creates dual-warhead electrophiles for mapping cryptic pockets in cysteinome profiling.
    

References

  • Holt, D. A., et al. (1993). Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 3(10), 1977-1980. Link

  • Sleebs, B. E., et al. (2014). Fragment-based screening of the FKBP12 active site.[1] Journal of Medicinal Chemistry, 57(15), 6737-6764. Link

  • Amato, E. D., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(10), 6465–6509. Link

  • PubChem. (n.d.).[4] Oxo(piperidin-1-yl)acetic acid (Compound Summary). National Library of Medicine. Link

  • Röhrig, C. H., et al. (2007).[1] Fragment-based synthesis and SAR of modified FKBP ligands: influence of different linking on binding affinity. ChemMedChem, 2(7), 1054-70.[1] Link

Sources

Exploratory

Oxo(piperidin-1-yl)acetic Acid Scaffolds in CCR5 Antagonism: Technical Guide

This guide provides an in-depth technical analysis of Oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid or piperidinyl glyoxylic acid) as a critical pharmacophore and synthetic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid or piperidinyl glyoxylic acid) as a critical pharmacophore and synthetic scaffold in the development of CCR5 receptor antagonists .

While "Oxo(piperidin-1-yl)acetic acid" itself is a chemical intermediate/fragment, its derivatives—specifically piperidine glyoxamides —represent a potent class of HIV-1 entry inhibitors. This guide focuses on the medicinal chemistry, binding mechanism, and experimental characterization of antagonists built upon this scaffold.

Executive Summary

Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6) serves as a strategic building block in the design of small-molecule CCR5 antagonists. In the context of HIV-1 therapeutics, this moiety acts as a rigid glyoxamide linker (–N–C(=O)–C(=O)–N–) when coupled with aryl or heteroaryl amines. This linker provides optimal spatial orientation for the piperidine anchor to interact with the CCR5 transmembrane binding pocket (specifically Glu283), while the distal aryl group engages hydrophobic residues in the extracellular loops.

Therapeutic Utility: Inhibition of HIV-1 R5-tropic viral entry.[1][2] Mechanism: Allosteric antagonism of the CCR5 chemokine receptor. Key Structural Feature: The 1,2-dicarbonyl system (glyoxamide) restricts conformational flexibility, enhancing binding entropy compared to flexible alkyl linkers.

Chemical Architecture & Pharmacophore Analysis

The Scaffold

The core structure is a piperidine ring N-acylated with a glyoxylic acid moiety. In active antagonists, the carboxylic acid is converted to an amide, forming a piperidine-glyoxamide .

  • IUPAC Name: 2-Oxo-2-(piperidin-1-yl)acetic acid

  • Role: Linker / Pharmacophore Core

  • Key Interactions:

    • Piperidine Nitrogen (Protonated/Basic): Often interacts with Glu283 (TM7) via salt bridge (if basicity is retained or if replaced by a basic piperidine analog).

    • Glyoxamide Carbonyls: Form hydrogen bonds with Tyr108 (TM3) or Thr195 (TM5).

    • Rigidity: The planar nature of the glyoxamide bond (–CO–CO–) locks the piperidine and the distal aromatic ring into a bioactive conformation.

Structure-Activity Relationship (SAR)

The potency of oxo(piperidin-1-yl)acetic acid derivatives depends on substituents at two vectors:

VectorModificationEffect on CCR5 Potency (IC50)
Piperidine Core (C4 Position) UnsubstitutedLow Potency (>1 µM)
4-Phenyl / 4-BenzylHigh Potency (nM range) - Engages hydrophobic pocket
4-Carboxamide (Maraviroc-like)High Potency - H-bonding with TM residues
Glyoxyl Linker (Acid Terminus) Free Acid (COOH)Inactive (Poor cell permeability, electrostatic repulsion)
Amide (CONHR) Active Pharmacophore
N-Aryl Amide (e.g., 4-chlorophenyl)Enhanced hydrophobic collapse in extracellular loop
Visualization: Pharmacophore Map

The following diagram illustrates the binding mode of a generic piperidine-glyoxamide antagonist within the CCR5 pocket.

CCR5_Pharmacophore Piperidine Piperidine Core (Hydrophobic/Basic Anchor) Glu283 Glu283 (TM7) Anionic Site Piperidine->Glu283 Salt Bridge / Ionic Interaction Glyoxamide Oxo-Acetyl Linker (-CO-CO-) Glyoxamide->Piperidine Covalent Attachment Tyr108 Tyr108 (TM3) H-Bond Donor Glyoxamide->Tyr108 H-Bonding (C=O) DistalAryl Distal Aryl Group (Effector Domain) Glyoxamide->DistalAryl Amide Coupling HydrophobicPocket Hydrophobic Pocket (TM1/TM2/TM7) DistalAryl->HydrophobicPocket Pi-Pi Stacking / VdW

Caption: Pharmacophore mapping of Oxo(piperidin-1-yl)acetic acid derivatives within the CCR5 transmembrane binding site.

Mechanism of Action

Allosteric Inhibition

Derivatives of oxo(piperidin-1-yl)acetic acid function as negative allosteric modulators (NAMs) .

  • Binding: The molecule binds to a transmembrane cavity defined by helices TM1, TM2, TM3, and TM7.

  • Conformational Locking: Binding stabilizes the CCR5 receptor in an inactive conformation.

  • Entry Blockade: This conformational freeze prevents the structural rearrangement required for the HIV-1 gp120 envelope glycoprotein to engage the receptor and trigger gp41-mediated membrane fusion.

Specificity
  • R5-Tropic HIV: Highly effective against strains using CCR5.

  • X4-Tropic HIV: Ineffective (uses CXCR4).

  • Selectivity: High selectivity over other chemokine receptors (CCR2, CCR1) is achieved by optimizing the "Distal Aryl" group attached to the glyoxyl moiety.

Synthesis & Chemical Development[2]

Synthesis of Oxo(piperidin-1-yl)acetic Acid (The Intermediate)

This protocol yields the core scaffold (CAS 4706-33-6) used for subsequent coupling.

Reagents: Piperidine, Ethyl chlorooxoacetate, Triethylamine (TEA), NaOH.

  • Acylation:

    • Dissolve piperidine (1.0 eq) and TEA (1.2 eq) in Dichloromethane (DCM) at 0°C.

    • Dropwise add Ethyl chlorooxoacetate (1.1 eq).

    • Stir at RT for 2 hours.

    • Result: Ethyl 2-oxo-2-(piperidin-1-yl)acetate.

  • Hydrolysis:

    • Dissolve the ester in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and reflux for 1 hour.

    • Acidify with HCl to pH 2.

    • Extract with Ethyl Acetate.

    • Result:Oxo(piperidin-1-yl)acetic acid (White solid).

Library Generation (Parallel Synthesis)

To create active CCR5 antagonists, the acid is coupled to various amines.

General Protocol (Amide Coupling):

  • Activation: Dissolve Oxo(piperidin-1-yl)acetic acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

  • Coupling: Add the desired Amine (R-NH2) (e.g., 4-fluoro-benzylamine, 4-aminopyridine).

  • Reaction: Stir at RT for 12 hours.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

Biological Characterization Protocols

Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the derivative for CCR5.
  • Cell Line: CHO-K1 cells overexpressing human CCR5.

  • Radioligand: [

    
    I]-MIP-1
    
    
    
    (CCL3) or [
    
    
    I]-RANTES (CCL5).
  • Protocol:

    • Prepare membrane homogenates from CHO-CCR5 cells.

    • Incubate membranes (10 µg protein) with [

      
      I]-Ligand (0.1 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) in assay buffer (50 mM HEPES, 5 mM MgCl
      
      
      , 1 mM CaCl
      
      
      , 0.2% BSA, pH 7.4).
    • Incubate for 60 min at RT.

    • Harvest onto GF/B filter plates using a cell harvester.

    • Wash 3x with ice-cold wash buffer.

    • Measure radioactivity via scintillation counting.

    • Data Analysis: Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Calcium Flux Assay (Functional Antagonism)

Objective: Confirm the compound blocks chemokine-induced signaling.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: RANTES (CCL5) at EC

    
     concentration.
    
  • Protocol:

    • Load CHO-CCR5 cells with Fluo-4 AM for 45 min at 37°C.

    • Add test compound and incubate for 15 min.

    • Inject RANTES/CCL5.

    • Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Result: A potent antagonist will suppress the calcium spike in a dose-dependent manner.

HIV-1 Envelope-Mediated Fusion Assay

Objective: Verify antiviral entry inhibition.[1]

  • System: HeLa-CD4-LTR-Gal cells (Target) + HL2/3 cells (Env-expressing Effector).

  • Protocol:

    • Mix Target and Effector cells (1:1 ratio) in 96-well plates.

    • Add serial dilutions of the test compound.

    • Incubate for 18-24 hours at 37°C.

    • Lyse cells and measure

      
      -galactosidase activity (CPRG substrate).
      
    • Metric: IC

      
       for fusion inhibition.
      

Experimental Workflow Diagram

Workflow cluster_Bio Biological Profiling Start Start: Oxo(piperidin-1-yl)acetic Acid (Scaffold) ChemMod Chemical Modification (Amide Coupling with Aryl Amines) Start->ChemMod Purification Purification (HPLC) & QC (NMR/MS) ChemMod->Purification Binding Binding Assay (125I-RANTES Displacement) Purification->Binding Func Functional Assay (Ca2+ Flux / FLIPR) Binding->Func If Ki < 100 nM Viral Antiviral Assay (HIV-1 Fusion Inhibition) Func->Viral If IC50 < 50 nM Lead Lead Viral->Lead Lead Candidate

Caption: Step-by-step workflow from chemical synthesis of the scaffold to biological validation.

References

  • Imamura, S., et al. (2005). "CCR5 antagonists as anti-HIV-1 agents.[1][2][3][4][5][6][7][8] Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 13(2), 397-416. Link

    • Establishes the piperidine scaffold as a core motif for CCR5 antagonism.
  • Tagat, J. R., et al. (2004).[3] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[3][4][5][6] IV. Discovery of Sch-417690." Journal of Medicinal Chemistry, 47(10), 2405-2408.[3] Link

    • Details the SAR of related piperidine/piperazine antagonists and the importance of amide linkers.
  • Oakwood Chemical. "Oxo-piperidin-1-yl-acetic acid (CAS 4706-33-6) Product Data." Link

    • Source for the chemical building block specific
  • Meanwell, N. A., & Kadow, J. F. (2003). "Maraviroc: A chemokine receptor 5 (CCR5) antagonist for the treatment of HIV-1 infection."[4] Annual Reports in Medicinal Chemistry.

    • Review of the binding pocket interactions relevant to piperidine-based antagonists.

Sources

Foundational

Technical Guide: Preliminary Toxicity Screening of Oxo(piperidin-1-yl)acetic Acid

Executive Summary & Strategic Rationale This guide outlines a high-fidelity screening workflow for oxo(piperidin-1-yl)acetic acid , a structural motif often utilized as a pharmacophore in protease inhibitors (e.g., FK506...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines a high-fidelity screening workflow for oxo(piperidin-1-yl)acetic acid , a structural motif often utilized as a pharmacophore in protease inhibitors (e.g., FK506-binding protein ligands) or as a synthetic building block.

The Toxicological Context: The molecule features an


-keto amide  moiety.[1] From a medicinal chemistry perspective, this group is electrophilic. It mimics the transition state of peptide bond hydrolysis, making it a potent reversible inhibitor of serine/cysteine proteases. However, this same reactivity poses toxicological risks:
  • Covalent Protein Binding: The

    
    -keto carbon is susceptible to nucleophilic attack by cysteine thiols in off-target proteins.
    
  • Metabolic Instability: Hydrolysis releases piperidine (a secondary amine) and glyoxylic/oxalic acid derivatives, which have distinct toxicity profiles (e.g., nephrotoxicity of oxalate).

  • Genotoxicity: Reactive carbonyls can occasionally form DNA adducts.

This guide moves beyond generic testing, implementing a Mechanism-Based Screening (MBS) approach to identify these specific liabilities early.

Structural Verification & In Silico Profiling (Phase 0)

Before wet-lab testing, precise structural definition is required to avoid isomer confusion common with piperidine derivatives.

  • Target Structure: Piperidine ring

    
    -acylated by a glyoxylic acid group (
    
    
    
    -C(=O)-COOH).
  • Common Confounder: (2-oxopiperidin-1-yl)acetic acid (a lactam). Ensure you are testing the

    
    -keto amide.
    
Workflow Diagram: Screening Logic

ToxScreeningWorkflow Start Compound Verification InSilico Phase 1: In Silico & QSAR Start->InSilico PhysChem Phase 2: Physicochemical (Solubility/pH) InSilico->PhysChem Alerts Checked CytoTox Phase 3: Cytotoxicity (HepG2/HEK293) PhysChem->CytoTox Solvent Defined GenoTox Phase 4: Genotoxicity (Ames Test) CytoTox->GenoTox IC50 > 10µM Decision Go/No-Go Decision CytoTox->Decision High Tox (<1µM) Metab Phase 5: Metabolic Stability (Hydrolysis) GenoTox->Metab Metab->Decision

Caption: Hierarchical screening workflow prioritizing high-throughput, low-cost assays to filter reactive


-keto amides before metabolic stability testing.

Physicochemical Prerequisites (Phase 1)

The carboxylic acid tail implies pH-dependent solubility. Testing in incorrect buffers will yield false negatives due to precipitation.

  • pKa Prediction: ~3.5–4.0 (carboxylic acid).

  • Protocol:

    • Dissolve 10 mg in DMSO (Stock A).

    • Dilute into PBS (pH 7.4). If precipitation occurs, adjust pH to 7.4 using 0.1M NaOH to ensure the carboxylate anion form is dominant.

    • Critical Check: Verify stability of the

      
      -keto amide bond in aqueous buffer by LC-MS at T=0 and T=24h. If hydrolysis >10%, data must be interpreted as the toxicity of the hydrolysis products.
      

In Vitro Cytotoxicity Screening (Phase 2)

We utilize a dual-cell line approach to assess general toxicity (HEK293) and metabolic activation/detoxification potential (HepG2).

Protocol: Dual-Readout Viability Assay (MTT + LDH)

Rationale: The MTT assay measures mitochondrial reductase activity. However, electrophiles can sometimes directly inhibit mitochondrial enzymes without killing the cell immediately. We couple this with LDH (Lactate Dehydrogenase) release to confirm membrane integrity/necrosis.

Materials:

  • Cell Lines: HepG2 (Liver), HEK293 (Kidney).

  • Controls: Positive (Doxorubicin 1 µM), Vehicle (0.5% DMSO).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Treat with oxo(piperidin-1-yl)acetic acid in serial dilutions (0.1, 1, 10, 100, 1000 µM).

    • Note: Neutralize the acid group with equimolar NaOH if adding high concentrations to avoid pH-induced toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout 1 (LDH): Remove 50 µL supernatant for LDH assay (membrane damage).

  • Readout 2 (MTT): Add MTT reagent to remaining cells. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Data Interpretation Matrix:

IC50 ValueClassificationAction
< 10 µMHighly ToxicStop. Structural modification required.
10 – 100 µMModerateProceed to Genotox; monitor kidney markers.
> 100 µMLow ToxicityPass. Proceed to development.

Genotoxicity Assessment (Phase 3)

The


-keto group is a structural alert for Michael acceptors (if adjacent unsaturation exists) or Schiff base formation with DNA bases. The Ames Test (OECD 471)  is mandatory.
Protocol: Bacterial Reverse Mutation Assay

Strains:

  • S. typhimurium TA100 (detects base-pair substitutions; sensitive to electrophiles).

  • S. typhimurium TA98 (detects frameshifts).

Method:

  • Preparation: Prepare top agar containing 0.05 mM histidine/biotin.

  • Activation: Perform assay +/- S9 mix (rat liver enzyme fraction). This is crucial because the piperidine ring can be hydroxylated, potentially creating reactive metabolites.

  • Plating: Mix bacteria + Test Item + S9 (or buffer) + Top Agar. Pour onto minimal glucose agar plates.

  • Incubation: 48–72h at 37°C.

  • Scoring: Count revertant colonies.

    • Positive Result: >2-fold increase over solvent control with dose-response.

Metabolic Stability & Hydrolysis (Phase 4)

The "oxo-acetic acid" linker is liable to hydrolysis by amidases.

Pathway Visualization:

Metabolism Parent Oxo(piperidin-1-yl)acetic acid (Parent) Transition Tetrahedral Intermediate Parent->Transition  Amidase / H2O   Piperidine Piperidine (Secondary Amine) Transition->Piperidine Oxalic Oxalic Acid / Glyoxylic Acid (Nephrotoxic) Transition->Oxalic

Caption: Hydrolytic cleavage pathway. Accumulation of oxalic acid presents a risk of calcium oxalate crystallization in renal tubules.

Assay: Incubate 10 µM compound with human liver microsomes (HLM) and plasma. Monitor disappearance of parent and appearance of piperidine by LC-MS/MS.

  • Risk: If

    
     min in plasma, the compound is likely a prodrug or too unstable for systemic delivery.
    

References

  • PubChem. (2025).[2][3] Compound Summary: Oxo(piperidin-1-yl)acetic acid (CID 7174533).[4] National Library of Medicine. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[5] OECD Guidelines for the Testing of Chemicals, Section 4.[6] [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[5][6][7][8] [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment.[Link]

Sources

Exploratory

Oxo(piperidin-1-yl)acetic acid role in enzyme inhibition

Technical Whitepaper: The Role of Oxo(piperidin-1-yl)acetic Acid in Enzyme Inhibition Executive Summary Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6), a functionalized -keto acid amide, represents a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Role of Oxo(piperidin-1-yl)acetic Acid in Enzyme Inhibition

Executive Summary

Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6), a functionalized


-keto acid amide, represents a "privileged scaffold" in rational drug design. Its significance lies not merely in its standalone activity, but in its dual capacity as a transition-state mimetic  for Peptidyl-Prolyl Isomerases (PPIases) and an electrophilic warhead  for Serine/Cysteine proteases.

This guide dissects the molecular mechanics of this scaffold, detailing how the electrophilic


-carbonyl captures active site nucleophiles to form reversible covalent adducts. We provide a validated workflow for assessing its inhibitory potential against its primary target, FKBP12, utilizing a chymotrypsin-coupled spectrophotometric assay.

Molecular Architecture & Pharmacophore Analysis

The efficacy of Oxo(piperidin-1-yl)acetic acid stems from its distinct electronic and steric profile, which mimics the high-energy transition states of peptide bond hydrolysis and isomerization.

The Warhead: -Keto Amide

The core functionality is the 1,2-dicarbonyl system. Unlike a standard peptide bond, the


-keto group is highly electrophilic due to the electron-withdrawing nature of the adjacent amide carbonyl.
  • Mechanism: It serves as a "trap" for nucleophilic residues (Ser-OH or Cys-SH) in the enzyme active site.

  • Thermodynamics: The resulting tetrahedral intermediate (hemiketal or hemithioacetal) mimics the transition state of substrate hydrolysis, binding with higher affinity than the ground-state substrate.

The Recognition Element: Piperidine Ring

The piperidine ring is a steric isostere of Proline .

  • Target Specificity: This makes the scaffold highly specific for enzymes that process proline residues, most notably FKBP12 (FK506 Binding Protein) and proline-specific peptidases.

  • Conformation: The ring adopts a chair conformation that fits snugly into the hydrophobic S1 binding pocket of immunophilins.

Mechanistic Action: The "Twisted Amide" Mimicry

The primary application of this scaffold is the inhibition of FKBP12, an enzyme that catalyzes the cis-trans isomerization of proline amide bonds.

Inhibition Logic

FKBP12 stabilizes a twisted amide bond transition state (orthogonal twist) to lower the activation energy of isomerization. Oxo(piperidin-1-yl)acetic acid mimics this twisted geometry via its 1,2-dicarbonyl motif.

  • Ground State: The inhibitor enters the hydrophobic pocket. The piperidine ring docks into the cavity lined by Tyr26, Phe46, and Trp59.

  • Nucleophilic Attack: In some protease contexts, a nucleophile attacks the

    
    -carbonyl. However, in FKBP12 (which lacks a catalytic nucleophile for hydrolysis), the 
    
    
    
    -keto group accepts a critical hydrogen bond from the backbone amide or a structural water molecule, displacing the native water and locking the enzyme in a non-productive conformation.
  • Result: The enzyme is "frozen" on the inhibitor, preventing it from binding endogenous substrates (e.g., calcineurin or ryanodine receptors).

Visualization of the Mechanism

Mechanism cluster_chem Chemical Interaction Enzyme Free Enzyme (FKBP12 / Protease) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Diffusion (k1) Inhibitor Oxo(piperidin-1-yl) acetic acid Inhibitor->Complex TS_Analog Tetrahedral Adduct (Transition State Mimic) Complex->TS_Analog Nucleophilic Attack (or H-Bond Stabilization) TS_Analog->Complex Slow Off-rate (k-1) Inhibition Enzyme Inhibition (Reversible) TS_Analog->Inhibition High Affinity Binding (Ki < nM range) MechanisticDetail Alpha-Keto Group: Electrophilic Trap Piperidine: Proline Mimic MechanisticDetail->TS_Analog

Figure 1: Kinetic pathway of enzyme inhibition by


-keto amides. The transition from the Michaelis complex to the high-affinity tetrahedral adduct is the rate-limiting step determining potency.

Experimental Protocol: Chymotrypsin-Coupled PPIase Assay

To validate the inhibitory activity of Oxo(piperidin-1-yl)acetic acid against FKBP12, we utilize a coupled enzyme assay. Since prolyl isomerization is silent spectroscopically, we use chymotrypsin (which only cleaves trans-Pro-Phe bonds) to report the isomerization rate.

Materials
  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0 (cooled to 10°C to slow spontaneous isomerization).

  • Enzyme: Recombinant Human FKBP12 (final conc. 10 nM).

  • Substrate: Suc-Ala-Leu-Pro-Phe-pNA (Chromogenic substrate).

  • Coupling Enzyme:

    
    -Chymotrypsin (high concentration, >10 µM).
    
  • Inhibitor: Oxo(piperidin-1-yl)acetic acid (dissolved in DMSO).

Step-by-Step Workflow
  • Baseline Establishment:

    • Prepare the reaction cuvette with HEPES buffer and Chymotrypsin.

    • Add the Inhibitor at varying concentrations (0.1 nM – 10 µM). Incubate for 5 minutes.

  • Reaction Initiation:

    • Add FKBP12 enzyme.[1]

    • Rapidly inject the substrate (Suc-ALPF-pNA) dissolved in Trifluoroethanol (TFE)/LiCl.

  • Data Acquisition:

    • Monitor absorbance at 390 nm (release of p-nitroaniline).

    • The reaction follows first-order kinetics. The observed rate constant (

      
      ) is a sum of the spontaneous rate and the enzyme-catalyzed rate.
      
  • Analysis:

    • Calculate

      
       for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine the 
      
      
      
      and
      
      
      .
Assay Logic Diagram

AssayWorkflow Substrate Substrate: Suc-Ala-Leu-Pro(cis)-Phe-pNA Isomerization Isomerization Step (Rate Limiting) Substrate->Isomerization Spontaneous (Slow) Substrate->Isomerization FKBP12 Catalyzed (Fast) TransSubstrate Intermediate: Suc-Ala-Leu-Pro(trans)-Phe-pNA Isomerization->TransSubstrate Cleavage Chymotrypsin Cleavage (Fast) TransSubstrate->Cleavage Signal Signal Output: p-Nitroaniline (Abs 390nm) Cleavage->Signal Inhibitor Inhibitor: Oxo(piperidin-1-yl)acetic acid Inhibitor->Isomerization BLOCKS FKBP12

Figure 2: The Chymotrypsin-coupled assay relies on the specificity of Chymotrypsin for the trans-isomer. FKBP12 accelerates the cis-to-trans conversion; the inhibitor slows this acceleration back to the spontaneous baseline.

Quantitative Data Analysis

When evaluating Oxo(piperidin-1-yl)acetic acid derivatives, data should be structured to compare the "Warhead Potency" vs. "Recognition Potency".

Compound VariantR-Group (Acid Modification)

(FKBP12)
Mechanism Note
Parent Acid -OH> 10 µMWeak binding due to charge repulsion in hydrophobic pocket.
Methyl Ester -OCH3~ 5 µMImproved cell permeability; ester hydrolysis risk.
Amide Derivative -NH-(3,4,5-trimethoxyphenyl)< 10 nMHigh Potency. P' interactions stabilize the complex.
Way-121,606 Complex macrocycle mimic45 nMSynthetic neurotrophic ligand utilizing this core.

Key Insight: The free acid (Oxo(piperidin-1-yl)acetic acid) is often a precursor. To achieve nanomolar inhibition, the carboxylic acid must be coupled to a hydrophobic amine (creating an


-keto amide dimer or extended chain) to engage the effector domain or P' subsites of the target protein.

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Storage: -20°C, hygroscopic. The

    
    -keto group is prone to hydration (forming a gem-diol) in aqueous solution, which is the inactive form.
    
  • Solubility: Dissolve in pure DMSO (100 mM stock) to maintain the keto-form before dilution into assay buffer.

References

  • Holt, D. A., et al. (1994). "Structure-activity studies of non-macrocyclic rapamycin derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Sleebs, B. E., et al. (2021). "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • PubChem. "Oxo(piperidin-1-yl)acetic acid - Compound Summary." National Library of Medicine.

  • Harding, M. W., et al. (1989). "A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase."[3] Nature.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of Oxo(piperidin-1-yl)acetic Acid in Plasma

Executive Summary This application note details a robust, validated protocol for the quantification of oxo(piperidin-1-yl)acetic acid (PPA) in human plasma. PPA is a highly polar, low-molecular-weight metabolite often as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of oxo(piperidin-1-yl)acetic acid (PPA) in human plasma. PPA is a highly polar, low-molecular-weight metabolite often associated with the degradation of piperidine-containing pharmaceuticals (e.g., specific impurities in syntheses involving oxalyl chloride and piperidine moieties).

The Challenge: PPA (


, MW 157.17) possesses an 

-keto acid moiety, rendering it highly polar and acidic (pKa ~2.5). Standard Reversed-Phase (C18) chromatography often fails to retain this analyte, leading to elution in the void volume where ion suppression from plasma salts and phospholipids is most severe.

The Solution: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) to ensure adequate retention and sensitivity. Sample preparation incorporates Phospholipid Removal Technology to eliminate matrix effects without the cost/complexity of Solid Phase Extraction (SPE).

Scientific Rationale & Method Design

Chromatographic Strategy: Why HILIC?

Standard C18 columns rely on hydrophobic interaction. PPA, being a small polar acid, has a LogP < 0.5. On a C18 column, it requires 100% aqueous mobile phase for retention, which causes "phase collapse" (dewetting) in standard columns and co-elutes with unretained plasma salts.

  • Selected Mode: HILIC (Zwitterionic phase).[1]

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase. This retains polar acids away from the solvent front.

  • Buffer Choice: Ammonium Acetate (10 mM, pH 9.0). High pH ensures the carboxylic acid is fully deprotonated (

    
    ), improving peak shape and sensitivity in Negative ESI mode.
    
Sample Preparation: The "Phospholipid Trap"

Protein Precipitation (PPT) with methanol is cheap but leaves phospholipids (PLs) in the supernatant. PLs cause significant signal suppression in MS.

  • Protocol Choice: PPT using a HybridSPE-Phospholipid or Ostro pass-through plate.

  • Mechanism: Lewis acid-base interaction (Zirconia-coated silica) selectively retains phospholipids while allowing the acidic PPA to pass through.

Experimental Protocol

Materials & Reagents
  • Analyte: Oxo(piperidin-1-yl)acetic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): Oxo(piperidin-1-yl)acetic acid-d10 (or structural analog like N-oxalyl-pyrrolidine if stable isotope is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.

  • Plate: 96-well Phospholipid Removal Plate (e.g., Supelco HybridSPE or Waters Ostro).

Solution Preparation
  • Stock Solution: Dissolve 1.0 mg PPA in 1 mL of 50:50 ACN:Water (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 10 µg/mL in ACN.

  • Calibration Standards: Spike blank plasma to create a range of 1.0 – 1000 ng/mL.

Sample Preparation Workflow

SamplePrep Start Plasma Sample (50 µL) + Internal Standard (10 µL) Precip Protein Precipitation Add 150 µL 1% Formic Acid in ACN Start->Precip Mix Vortex (2 min) & Centrifuge (10 min, 4000g) Precip->Mix Load Load Supernatant onto Phospholipid Removal Plate Mix->Load Vacuum Apply Vacuum (5-10 inHg) Collect Flow-Through Load->Vacuum Evap Evaporate to Dryness (N2 stream @ 40°C) Vacuum->Evap Recon Reconstitute in 100 µL 90:10 ACN:Buffer Evap->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Figure 1: Sample preparation workflow utilizing phospholipid removal to minimize matrix effects.

LC-MS/MS Conditions
Liquid Chromatography (Shimadzu Nexera / Waters Acquity)
  • Column: SeQuant ZIC-pHILIC (100 x 2.1 mm, 5 µm) or Waters BEH Amide.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 4.0 min: 40% B

    • 5.0 min: 40% B

    • 5.1 min: 90% B

    • 8.0 min: Stop (Re-equilibration)

Mass Spectrometry (Sciex Triple Quad 6500+ / Thermo Altis)
  • Source: Electrospray Ionization (ESI).[3][4]

  • Polarity: Negative Mode (Sensitivity is superior for the oxo-acid moiety).

  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
PPA 156.1 (

)
112.1 -18QuantLoss of

(Decarboxylation)
PPA 156.1 84.1 -28QualLoss of

+

(Piperidine ring)
PPA-d10 166.2 122.2 -18ISLoss of

Fragmentation & Mechanism[5]

Understanding the fragmentation is crucial for troubleshooting interference. In negative mode, the deprotonated carboxylate is the charge carrier.

Fragmentation Precursor Precursor Ion [M-H]- (m/z 156) Intermed Intermediate [M-H-CO2]- (m/z 112) Precursor->Intermed Loss of CO2 (Alpha-cleavage) Product Product Ion Piperidide Anion (m/z 84) Intermed->Product Loss of CO (Carbonyl loss)

Figure 2: Proposed ESI(-) fragmentation pathway. The primary transition (156->112) represents the decarboxylation of the alpha-keto acid.

Method Validation (FDA/EMA M10 Guidelines)

To ensure this method is "field-ready," the following validation parameters must be met.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fit: Linear (

    
     weighting).
    
  • Requirement:

    
    . LLOQ S/N > 10:1.
    
Matrix Effect (ME) & Recovery (RE)

Because PPA is polar, "ion suppression" is the main enemy.

  • Calculation: Compare post-extraction spike vs. neat solution.

  • Acceptance: ME should be between 85% - 115%.

  • Troubleshooting: If suppression > 20% (ME < 80%), increase the dilution factor in the reconstitution step or switch to a more retentive HILIC column (e.g., Amide vs. Silica).

Stability
  • Benchtop: 4 hours at room temperature (PPA is generally stable, but the alpha-keto group can be reactive with nucleophiles).

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Expert Tips

  • Peak Tailing: PPA contains a nitrogen atom and a carboxylic acid. If using a standard C18 column, you will see severe tailing due to silanol interactions. Stick to HILIC at pH 9.0 . The high pH suppresses the ionization of basic silanols and keeps the PPA fully deprotonated.

  • Carryover: The amide moiety can be "sticky" in polymeric injector seals. Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .

  • Interference: Since PPA is a small molecule (m/z 156), background noise in the low mass range is common. Ensure the collision energy is optimized to clear isobaric interferences.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the quantification of polar metabolites in plasma. (General methodology for polar acids). [Link]

  • PubChem. (n.d.).[5][6] Oxo(piperidin-1-yl)acetic acid (Compound Summary). [Link]

  • Agilent Technologies. (2018). Improved LC/MS Analysis of Polar Metabolites. (Grounding for HILIC/ZIC-pHILIC usage). [Link]

Sources

Application

Oxo(piperidin-1-yl)acetic Acid: A Versatile Chemical Probe for Elucidating Biological Processes

Introduction: The α-Ketoamide Moiety as a Privileged Scaffold Oxo(piperidin-1-yl)acetic acid belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry and chemical b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The α-Ketoamide Moiety as a Privileged Scaffold

Oxo(piperidin-1-yl)acetic acid belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry and chemical biology.[1] The α-ketoamide functional group is characterized by two adjacent carbonyl groups, rendering it a unique electronic entity with both electrophilic and nucleophilic potential. This dual reactivity has been exploited in the design of a wide array of bioactive molecules, including enzyme inhibitors and imaging agents.[1] The piperidine ring in oxo(piperidin-1-yl)acetic acid can enhance solubility and modulate pharmacokinetic properties, making it an attractive scaffold for the development of chemical probes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of oxo(piperidin-1-yl)acetic acid as a chemical probe. Two primary applications are explored: its utility as a chemoselective sensor for reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), and its potential as a covalent modifier of cysteine-containing proteins. The protocols detailed herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices.

Physicochemical Properties of Oxo(piperidin-1-yl)acetic acid

A clear understanding of the physicochemical properties of a chemical probe is essential for its effective application. The following table summarizes key computed properties for oxo(piperidin-1-yl)acetic acid.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃PubChem
Molecular Weight157.17 g/mol PubChem
XLogP30.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Application I: A Chemoselective Probe for Hydrogen Peroxide

The α-ketoamide moiety has been demonstrated to be a highly specific reaction switch for H₂O₂.[2][3] This reactivity can be harnessed to design probes for detecting elevated levels of H₂O₂ in biological systems, which are associated with various pathological conditions such as cancer and inflammation.[4]

Mechanism of Action: Oxidative Decarbonylation

The detection mechanism relies on the oxidative cleavage of the α-ketoamide by H₂O₂. This reaction leads to the formation of a carboxylic acid and a carbamic acid, the latter of which can subsequently decompose. If the piperidine moiety were linked to a fluorophore, this reaction would result in the release of the fluorescent reporter, providing a measurable signal.

G cluster_0 Reaction with H₂O₂ Probe Oxo(piperidin-1-yl)acetic acid (α-Ketoamide) Intermediate Unstable Peroxy-intermediate Probe->Intermediate Nucleophilic attack H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Products Piperidine-1-carboxylic acid + Oxalic acid fragment Intermediate->Products Rearrangement & Cleavage

Caption: Proposed mechanism for H₂O₂ detection.

Protocol 1: In Vitro Detection of Hydrogen Peroxide

This protocol describes a basic assay to validate the reactivity of oxo(piperidin-1-yl)acetic acid with H₂O₂ in vitro. The disappearance of the starting material can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Oxo(piperidin-1-yl)acetic acid

  • Hydrogen peroxide (30% stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of oxo(piperidin-1-yl)acetic acid in a suitable organic solvent (e.g., DMSO).

  • Prepare a 1 M stock solution of H₂O₂ in water.

  • In a microcentrifuge tube, add PBS to a final volume of 1 mL.

  • Add the oxo(piperidin-1-yl)acetic acid stock solution to a final concentration of 100 µM.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM.

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a scavenger of H₂O₂ (e.g., sodium pyruvate).

  • Analyze the samples by HPLC to monitor the decrease in the peak corresponding to oxo(piperidin-1-yl)acetic acid.

Self-Validation:

  • Negative Control: Run a parallel reaction without H₂O₂ to ensure the probe is stable in the buffer.

  • Specificity Control: Test the reactivity of the probe with other ROS/RNS (e.g., superoxide, nitric oxide) to confirm its selectivity for H₂O₂.

Protocol 2: Cell-Based Assay for Intracellular ROS Detection

This protocol outlines the use of a hypothetical fluorescent analogue of oxo(piperidin-1-yl)acetic acid (Probe-Fluor) for detecting intracellular H₂O₂ in cultured cells using fluorescence microscopy or a plate reader. This protocol is based on general methods for cell-based ROS detection.[5]

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Probe-Fluor (a fluorescently labeled version of oxo(piperidin-1-yl)acetic acid)

  • H₂O₂ or Phorbol 12-myristate 13-acetate (PMA) to induce ROS production

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 96-well plate or on glass coverslips and allow them to adhere overnight.

  • Wash the cells twice with warm HBSS.

  • Prepare a working solution of Probe-Fluor in HBSS (e.g., 5-10 µM).

  • Incubate the cells with the Probe-Fluor solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Induce ROS production by treating the cells with a stimulant (e.g., 100 µM H₂O₂ or 1 µg/mL PMA) for 15-30 minutes.

  • Measure the fluorescence using a microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Self-Validation:

  • Negative Control: Include cells that are not treated with the ROS stimulant.

  • Positive Control: Use a well-established ROS probe, such as H₂DCFDA, in parallel to confirm ROS induction.[6]

  • Scavenger Control: Pre-treat cells with an ROS scavenger (e.g., N-acetylcysteine) before adding the probe and stimulant to demonstrate that the observed fluorescence is due to ROS.

Application II: A Covalent Probe for Cysteine-Containing Proteins

The electrophilic nature of the α-ketoamide moiety makes it a potential "warhead" for forming covalent bonds with nucleophilic amino acid residues on proteins, particularly cysteine.[7] This property can be exploited to develop covalent inhibitors or activity-based probes for target identification and validation.

Mechanism of Action: Nucleophilic Attack

The sulfur atom of a cysteine residue can act as a nucleophile and attack one of the carbonyl carbons of the α-ketoamide. This results in the formation of a stable thiohemiketal adduct, effectively creating a covalent link between the probe and the protein.[8]

G cluster_1 Covalent Modification Probe Oxo(piperidin-1-yl)acetic acid (α-Ketoamide) Adduct Thiohemiketal Adduct (Covalent Bond) Probe->Adduct Nucleophilic attack Cysteine Protein Cysteine Residue (-SH) Cysteine->Adduct

Caption: Covalent modification of a cysteine residue.

Protocol 3: Screening for Covalent Protein Targets

This protocol describes a general workflow for identifying proteins that are covalently modified by oxo(piperidin-1-yl)acetic acid in a complex biological sample, such as a cell lysate. A common method for validation is mass spectrometry.[9]

Materials:

  • Oxo(piperidin-1-yl)acetic acid (or a derivative with a tag for enrichment, e.g., biotin)

  • Cell lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Incubate the cell lysate with oxo(piperidin-1-yl)acetic acid at a suitable concentration (e.g., 10-100 µM) for a defined period (e.g., 1-2 hours) at 37°C.

  • Separate the proteins by SDS-PAGE.

  • Excise the protein bands of interest or analyze the entire mixture.

  • Reduce the disulfide bonds with DTT and alkylate the free cysteines with IAM.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS to identify peptides that have been modified by the probe (indicated by a mass shift corresponding to the mass of the probe).

Self-Validation:

  • Negative Control: A parallel experiment without the probe to identify background modifications.

  • Competition Control: Pre-incubate the lysate with a known inhibitor of a suspected target protein to see if it prevents modification by the probe.

  • Confirmation: The covalent adduct formation should be confirmed by observing the mass increase of the intact protein upon modification.[9]

Protocol 4: Validation of Covalent Modification by Intact Protein Mass Spectrometry

This protocol provides a direct method to confirm the covalent binding of the probe to a purified protein.[9]

Materials:

  • Purified target protein

  • Oxo(piperidin-1-yl)acetic acid

  • MS-compatible buffer (e.g., ammonium bicarbonate)

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Incubate the purified protein (e.g., 1-5 µM) with an excess of oxo(piperidin-1-yl)acetic acid (e.g., 50-100 µM) in an MS-compatible buffer.

  • Incubate for a sufficient time to allow for modification (e.g., 2-4 hours) at room temperature.

  • Remove the excess, unbound probe using a desalting column.

  • Analyze the protein sample by mass spectrometry.

  • Compare the mass of the protein incubated with the probe to the mass of the untreated protein.

Data Interpretation: A mass increase corresponding to the molecular weight of oxo(piperidin-1-yl)acetic acid (157.17 Da) confirms the formation of a 1:1 covalent adduct.

Conclusion

Oxo(piperidin-1-yl)acetic acid, as a representative of the α-ketoamide chemical class, holds significant promise as a versatile chemical probe. Its reactivity towards hydrogen peroxide allows for the development of sensors for oxidative stress, while its electrophilic nature enables its use as a tool for covalent ligand discovery and target identification. The protocols provided in this application note offer a framework for researchers to begin exploring the utility of this and similar molecules in their own experimental systems. As with any chemical probe, careful validation and the use of appropriate controls are paramount to ensure the generation of robust and reliable data.

References

  • Meng, T., Han, J., Zhang, P., Hu, J., Fu, J., & Yin, J. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science, 10(30), 7217–7222. [Link]

  • Tilija Pun, N. (2017). What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?. ResearchGate. [Link]

  • Zhang, Y.-K., & Wang, B. (2019). Synthesis of α-Ketoamides from β-Ketonitriles and Primary Amines: A Catalyst-Free Oxidative Decyanation–Amidation Reaction. European Journal of Organic Chemistry, 2019(28), 4583-4587. [Link]

  • Di Micco, S., Fontanella, B., & Bifulco, G. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3566–3588. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]

  • Roy, A., & Ghosh, M. (2020). An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. Computational and Structural Biotechnology Journal, 18, 3392-3404. [Link]

  • Wang, X., Li, X., Li, C., & Tang, B. (2016). Rational Design of an α-Ketoamide-Based Near-Infrared Fluorescent Probe Specific for Hydrogen Peroxide in Living Systems. Analytical Chemistry, 88(17), 8479–8485. [Link]

  • de Jong, C., Lensing, A. W., & van der Meer, F. J. M. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3326. [Link]

  • RSC Publishing. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science. [Link]

  • Meng, T., Han, J., Zhang, P., Hu, J., Fu, J., & Yin, J. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science, 10(30), 7217–7222. [Link]

  • Huang, H. Y., et al. (2026). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • PubChem. Oxo(piperidin-1-yl)acetic acid. [Link]

  • Wang, X., Li, X., Li, C., & Tang, B. (2016). Rational Design of an α-Ketoamide-Based Near-Infrared Fluorescent Probe Specific for Hydrogen Peroxide in Living Systems. Analytical Chemistry, 88(17), 8479–8485. [Link]

Sources

Method

Application Note &amp; Protocols: Preclinical Efficacy Testing of Oxo(piperidin-1-yl)acetic Acid as a Novel Nootropic and Neuroprotective Agent

Audience: Researchers, scientists, and drug development professionals. Part 1: Introduction & Scientific Rationale The pursuit of novel therapeutic agents for cognitive enhancement and neuroprotection is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Part 1: Introduction & Scientific Rationale

The pursuit of novel therapeutic agents for cognitive enhancement and neuroprotection is a cornerstone of modern neuroscience research. The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical properties that can enhance blood-brain barrier penetration and metabolic stability[1]. This application note outlines a comprehensive experimental design to evaluate the efficacy of a novel piperidine-containing compound, oxo(piperidin-1-yl)acetic acid, as a potential nootropic and neuroprotective agent.

While direct biological data for oxo(piperidin-1-yl)acetic acid is not publicly available[2][3], its structural components suggest a potential for neurological activity. Our experimental strategy is informed by the pharmacology of the well-documented nootropic agent, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)[4][5][6][7][8]. Noopept is a prodrug that is metabolized to the endogenous neuropeptide cycloprolylglycine (cGP)[9][10][11][12]. This active metabolite is known to exert neuroprotective and cognitive-enhancing effects through various mechanisms, including the modulation of neurotrophins like Brain-Derived Neurotrophic Factor (BDNF), AMPA receptor function, and anti-inflammatory pathways[5][13][14][15].

Therefore, we hypothesize that oxo(piperidin-1-yl)acetic acid (referred to herein as "Compound X") may operate through similar neuroprotective and neurorestorative pathways. The following protocols are designed to rigorously test this hypothesis, beginning with fundamental in vitro characterization and progressing to in vivo efficacy models.

Part 2: In Vitro Efficacy & Mechanism of Action Studies

The initial phase of testing is designed to determine the cellular and molecular effects of Compound X, focusing on neuroprotection, cytotoxicity, and key signaling pathways associated with nootropic activity.

Rationale for Experimental Choices

The selected in vitro assays provide a multi-faceted approach to understanding the compound's biological activity. We begin by establishing a safe therapeutic window using cytotoxicity assays. Subsequently, we investigate the compound's ability to protect neurons from common pathological insults (oxidative stress and glutamate excitotoxicity). Finally, we probe the hypothesized mechanism of action by measuring the expression of key neurotrophic factors. The human neuroblastoma cell line, SH-SY5Y, is chosen for its widespread use in neurotoxicity and neuroprotection studies, and its ability to be differentiated into a more mature neuronal phenotype.

Protocol 1: Neuronal Cytotoxicity Assessment

Objective: To determine the concentration range at which Compound X is non-toxic to neuronal cells.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days.

  • Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium, ranging from 1 nM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Neuroprotection Against Oxidative Stress

Objective: To assess if Compound X can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Methodology:

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Treat cells with non-toxic concentrations of Compound X (determined from Protocol 1, e.g., 100 nM, 1 µM, 10 µM) for 24 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).

  • Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the negative control group.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Perform an MTT assay as described in Protocol 1 to quantify cell survival.

  • Data Analysis: Compare the viability of cells pre-treated with Compound X to the vehicle-treated, H₂O₂-exposed group.

Protocol 3: Quantification of Brain-Derived Neurotrophic Factor (BDNF) Expression

Objective: To determine if Compound X upregulates the expression and secretion of BDNF, a key molecule in neuroplasticity and cognitive function.

Methodology:

  • Cell Culture and Treatment: Culture and treat differentiated SH-SY5Y cells in 6-well plates with non-toxic concentrations of Compound X (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for 48 hours.

  • Sample Collection:

    • Supernatant: Collect the cell culture medium for secreted BDNF analysis.

    • Cell Lysate: Wash the cells with PBS and lyse them using RIPA buffer for intracellular protein and RNA analysis.

  • BDNF Quantification (ELISA):

    • Use a commercial human BDNF ELISA kit.

    • Follow the manufacturer's instructions to measure the concentration of BDNF in the collected culture supernatants.

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA from the cell lysates using a suitable kit (e.g., RNeasy).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for human BDNF and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in BDNF mRNA expression and the concentration of secreted BDNF relative to the vehicle control.

Hypothesized In Vitro Data Summary
AssayParameterCompound X (1 µM)Positive Control
CytotoxicityCC₅₀> 100 µMN/A
Neuroprotection (vs. H₂O₂)% Viability Increase45% ± 5%60% ± 7% (N-acetylcysteine)
BDNF ExpressionmRNA Fold Increase2.5 ± 0.33.0 ± 0.4 (Known BDNF inducer)
BDNF Secretionpg/mL150 ± 20180 ± 25 (Known BDNF inducer)
Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism where Compound X enhances neuronal survival and function by boosting the BDNF signaling cascade.

G cluster_0 Cellular Environment cluster_1 Neuronal Cell compound_x Compound X neuron Neuron compound_x->neuron Enters Cell stressor Oxidative Stress (e.g., H₂O₂) apoptosis Apoptosis stressor->apoptosis Induces bdnf_gene BDNF Gene Transcription neuron->bdnf_gene Upregulates bdnf_protein BDNF Protein (Synthesis & Secretion) bdnf_gene->bdnf_protein trkb TrkB Receptor bdnf_protein->trkb Autocrine/Paracrine Signaling survival_pathways Pro-Survival Pathways (e.g., Akt, ERK) trkb->survival_pathways Activates survival_pathways->apoptosis Inhibits

Caption: Hypothesized mechanism of Compound X.

Part 3: In Vivo Efficacy Studies

Following promising in vitro results, the investigation proceeds to animal models to assess cognitive enhancement and neuroprotective efficacy in a complex biological system.

Rationale for Model Selection

The Scopolamine-induced amnesia model in mice is a widely accepted and robust method for screening compounds with nootropic potential. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking aspects of cognitive dysfunction. The Morris Water Maze is a classic behavioral test that assesses spatial learning and memory, which are hippocampus-dependent functions highly relevant to cognitive enhancement.

Protocol 4: Pharmacokinetic (PK) and Tolerability Study

Objective: To determine the bioavailability, half-life, and maximum tolerated dose (MTD) of Compound X in mice.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer Compound X via oral gavage (PO) and intravenous (IV) injection at three different dose levels.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze plasma concentrations of Compound X using a validated LC-MS/MS method.

  • Tolerability: Observe animals for any adverse clinical signs for 7 days to determine the MTD.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t₁/₂) and establish a safe dose range for efficacy studies.

Protocol 5: Nootropic Efficacy in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the ability of Compound X to reverse cognitive deficits in mice.

Methodology:

  • Animals and Groups: Use male C57BL/6 mice, divided into four groups (n=10-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (1 mg/kg, IP)

    • Group 3: Compound X (e.g., 10 mg/kg, PO) + Scopolamine

    • Group 4: Positive Control (e.g., Piracetam, 200 mg/kg, PO) + Scopolamine

  • Dosing Regimen: Administer Compound X or the positive control orally 60 minutes before the behavioral test. Administer scopolamine or saline intraperitoneally (IP) 30 minutes before the test.

  • Behavioral Test (Morris Water Maze):

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial across all groups. A significant improvement in the Compound X group compared to the scopolamine-only group indicates nootropic activity.

In Vivo Experimental Design Summary
GroupTreatment 1 (PO, -60 min)Treatment 2 (IP, -30 min)Expected Outcome (Probe Trial)
1 (Control)VehicleSalineHigh preference for target quadrant
2 (Amnesia)VehicleScopolamine (1 mg/kg)No preference for target quadrant
3 (Test)Compound X (10 mg/kg)Scopolamine (1 mg/kg)Significantly higher preference for target quadrant vs. Group 2
4 (Positive Ctrl)Piracetam (200 mg/kg)Scopolamine (1 mg/kg)Significantly higher preference for target quadrant vs. Group 2
Visualizing the In Vivo Experimental Workflow

The following diagram outlines the timeline and key steps for the in vivo efficacy study.

G cluster_acclimation Week 1: Acclimation & Handling cluster_training Week 2: Acquisition Training (Days 1-4) cluster_probe Week 2: Probe Trial (Day 5) cluster_analysis Week 3: Data Analysis acclimation Acclimation to Facility handling Daily Handling acclimation->handling day1 Day 1 Dosing + MWM Trial acclimation->day1 day2 Day 2 Dosing + MWM Trial day1->day2 day3 Day 3 Dosing + MWM Trial day2->day3 day4 Day 4 Dosing + MWM Trial day3->day4 probe Day 5 Dosing + Probe Trial (No Platform) day4->probe analysis Statistical Analysis of Latency & Quadrant Time probe->analysis

Sources

Application

How to dissolve oxo(piperidin-1-yl)acetic acid for in vivo studies

Application Note: Optimized Solubilization Strategies for Oxo(piperidin-1-yl)acetic Acid in In Vivo Pharmacology Executive Summary Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6), also known as 2-oxo-2-(piperidin-1-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization Strategies for Oxo(piperidin-1-yl)acetic Acid in In Vivo Pharmacology

Executive Summary

Oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6), also known as 2-oxo-2-(piperidin-1-yl)acetic acid, presents a specific formulation profile typical of alpha-keto carboxylic acids.[1] While its piperidine moiety offers some lipophilicity, the terminal carboxylic acid group is the primary handle for solubilization.

This guide moves beyond generic "dissolve in DMSO" instructions. For in vivo studies, avoiding organic co-solvents minimizes vehicle-induced toxicity and confounding variables. Therefore, this protocol prioritizes in situ salt formation to generate a biocompatible, aqueous solution, while providing a secondary organic co-solvent method for high-concentration stock requirements.

Physicochemical Assessment & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 157.17 g/mol Small molecule; rapid dissolution kinetics expected.
pKa (Acid) ~3.5 – 4.5The

-keto group increases acidity compared to alkyl carboxylic acids. At physiological pH (7.4), it will be >99% ionized.
LogP ~0.5Low lipophilicity. It is relatively polar.
Physical State Solid / PowderLikely crystalline. Requires mechanical energy (vortex/sonication) to break lattice energy initially.

The Mechanistic Insight: Because the LogP is low (< 1) and the molecule possesses an ionizable carboxylic acid, organic solvents (like DMSO) are often unnecessary for standard doses. By adjusting the pH slightly above the pKa, we convert the free acid into its highly soluble carboxylate salt (Sodium oxo(piperidin-1-yl)acetate). This is the "Gold Standard" for animal welfare and data integrity.

Formulation Decision Tree

The following logic flow ensures you select the correct vehicle based on your specific experimental dose and route of administration.

FormulationLogic Start Start: Define Required Concentration CheckConc Is Concentration > 50 mg/mL? Start->CheckConc LowConc Low/Medium Dose (< 50 mg/mL) CheckConc->LowConc No HighConc High Dose / Stock (> 50 mg/mL) CheckConc->HighConc Yes RouteA PROTOCOL A: In Situ Salt Formation (Saline/PBS + NaOH) LowConc->RouteA RouteB PROTOCOL B: Organic Co-solvent (10% DMSO + Tween80) HighConc->RouteB CheckpH Check pH Stability (Target 7.0 - 7.5) RouteA->CheckpH RouteB->CheckpH InVivo Ready for In Vivo Administration CheckpH->InVivo

Figure 1: Decision matrix for vehicle selection based on concentration requirements.

Protocol A: In Situ Salt Formation (Preferred)

Application: IV, IP, PO, SC administration. Target Concentration: Up to ~30-50 mg/mL (compound dependent). Advantages: No DMSO, no toxic excipients, isotonic.

Materials:
  • Oxo(piperidin-1-yl)acetic acid (Solid)[1]

  • 0.9% Saline (sterile) or PBS

  • 1N NaOH (Sodium Hydroxide) solution

  • 1N HCl (for fine-tuning)

  • pH strips or micro-electrode

Step-by-Step Methodology:
  • Calculation: Calculate the molar quantity of your compound.

    • Example: 100 mg of compound (MW 157.17) = 0.636 mmol.

  • Weighing: Weigh the target amount of oxo(piperidin-1-yl)acetic acid into a sterile vial.

  • Wetting: Add approximately 80% of the final volume of Saline/PBS.

    • Observation: The compound may not dissolve immediately and the solution pH will drop (acidic).

  • Equimolar Neutralization (The Critical Step):

    • Add 1N NaOH in an equimolar ratio to the compound.

    • Calculation: For 0.636 mmol of compound, add 0.636 mmol of NaOH (which is 636

      
      L of 1N NaOH).
      
    • Why? This converts the free acid (

      
      ) to the sodium salt (
      
      
      
      ), which is water-soluble.
  • Dissolution: Vortex for 1-2 minutes. If particles remain, sonicate for 5 minutes at 37°C.

  • pH Adjustment: Check pH. It should be near neutral.

    • If pH < 6.5: Add 1N NaOH dropwise.

    • If pH > 8.0: Add 1N HCl dropwise (carefully) to bring it back to physiological range (7.4).

  • Final Volume: Add Saline/PBS to reach the final desired volume.

  • Sterilization: Pass through a 0.22

    
    m PES syringe filter.
    

Protocol B: Organic Co-solvent System (High Dose)

Application: IP or PO (Oral Gavage) only. Avoid IV if possible due to precipitation risk. Target Concentration: > 50 mg/mL. Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

Step-by-Step Methodology:
  • Primary Solubilization: Dissolve the pure powder in 100% DMSO .

    • Volume: This should represent only 5% of your final volume.

    • Action: Vortex until completely clear.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO solution. Vortex.

    • Why? PEG acts as a bridge between the organic DMSO and the aqueous phase.

  • Surfactant Addition: Add Tween 80 (5% of final volume).

    • Why? Prevents precipitation upon contact with water.

  • Aqueous Dilution: Slowly add warm (37°C) Saline (50% of final volume) while vortexing.

    • Critical: Do not add cold saline; it may shock the compound out of solution.

Quality Control & Stability

Before injecting animals, you must validate the formulation.

  • Visual Inspection: Hold the vial against a light source. The solution must be clear. Any turbidity or "swirling" indicates precipitation.

  • Precipitation Test: Pipette 10

    
    L of the formulation into 1 mL of warm saline. If it precipitates immediately, the formulation is unstable in the bloodstream (risk of embolism).
    
  • Storage: Prepare fresh. Carboxylic acid amides are generally stable, but alpha-keto derivatives can be susceptible to hydrolysis or decarboxylation over time in solution. Use within 24 hours.

Vehicle Toxicity Limits

When using Protocol B, ensure the vehicle volume does not exceed physiological tolerances.

SpeciesRouteMax Vol (mL/kg)Max DMSO %Max PEG %
Mouse PO (Oral)1010%60%
Mouse IP5 - 105 - 10%40%
Mouse IV5< 5%20%
Rat PO (Oral)1010%60%
Rat IP5 - 1010%40%

Data synthesized from Gad et al. (2006) and standard IACUC guidelines.

References

  • PubChem. (n.d.).[1][2][3] Oxo(piperidin-1-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gad, S. C., et al. (2006).[4] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[4] International Journal of Toxicology. Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[5][6] Journal of Pharmacological and Toxicological Methods.

  • FDA Redbook 2000. (2007). IV.C.3.a. Short-Term Toxicity Studies with Rodents. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Method

The Strategic Application of Oxo(piperidin-1-yl)acetic Acid in Modern Drug Discovery: A Guide for Researchers

Introduction: The Piperidine Scaffold and the Emergence of a Versatile Building Block The piperidine ring is a cornerstone of medicinal chemistry, renowned for its prevalence in a vast array of pharmaceuticals and natura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Emergence of a Versatile Building Block

The piperidine ring is a cornerstone of medicinal chemistry, renowned for its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure offers a unique combination of properties that make it a "privileged scaffold" in drug design. The piperidine moiety can impart favorable physicochemical characteristics to a molecule, including improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity. Furthermore, its three-dimensional geometry allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

Within the diverse landscape of piperidine-containing building blocks, oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid) has emerged as a particularly valuable fragment for the synthesis of novel therapeutic agents.[1] This bifunctional molecule, featuring a piperidine ring connected to a glyoxylic acid moiety, provides a versatile platform for generating libraries of compounds with diverse pharmacological activities. This guide will provide an in-depth exploration of the applications of oxo(piperidin-1-yl)acetic acid in drug discovery, complete with detailed protocols and insights into the rationale behind its use.

Physicochemical Properties of Oxo(piperidin-1-yl)acetic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery program. The properties of oxo(piperidin-1-yl)acetic acid make it an attractive starting point for the synthesis of drug-like molecules.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃[2]
Molecular Weight157.17 g/mol [2]
XLogP30.5[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area57.6 Ų[2]

Table 1: Key Physicochemical Properties of Oxo(piperidin-1-yl)acetic Acid

The moderate lipophilicity (XLogP3 of 0.5) and topological polar surface area (TPSA) of 57.6 Ų suggest that derivatives of this scaffold have a good potential for oral bioavailability.

Core Applications in Drug Discovery

The unique structural features of oxo(piperidin-1-yl)acetic acid have led to its exploration in several therapeutic areas. Two prominent applications are in the development of anticoagulants and as a scaffold for central nervous system (CNS) active agents.

A Key Building Block for Anticoagulant Drug Discovery: The Case of Apixaban

A compelling example of the utility of a closely related scaffold is found in the development of Apixaban , a highly potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[3][4] While Apixaban itself contains a 2-oxopiperidin-1-yl moiety, its discovery journey provides invaluable insights into the strategic use of the oxo-piperidine scaffold to enhance drug-like properties.[5]

The development of Apixaban involved the optimization of an earlier lead compound that contained a linker susceptible to in vivo hydrolysis.[5] By incorporating the 2-oxopiperidin-1-yl group, researchers were able to create a more robust molecule with an improved pharmacokinetic profile, ultimately leading to a successful drug.[5] This highlights a key application of the oxo(piperidin-1-yl)acetic acid scaffold: to serve as a stable, non-hydrolyzable linker or core element in drug design.

Factor Xa inhibitors exert their anticoagulant effect by binding to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the formation of blood clots.[3] The piperidine moiety in this class of inhibitors often plays a crucial role in orienting the molecule within the active site of the enzyme, contributing to high binding affinity and selectivity.[6]

Factor Xa Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin activation Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin Apixaban Apixaban (or derivative) Apixaban->FactorXa inhibits

Figure 1: Simplified schematic of the role of Factor Xa in the coagulation cascade and its inhibition by drugs like Apixaban.

A Scaffold for CNS Drug Discovery: Mimicking Neurotransmitters

The piperidine-1-yl-acetic acid core of oxo(piperidin-1-yl)acetic acid has been identified as a crucial component for recognition by GABA transporters (GATs).[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulating its synaptic concentration is a key therapeutic strategy for neurological disorders such as epilepsy.[1]

The piperidine-1-yl-acetic acid moiety is believed to act as a GABA mimetic , occupying the same binding site as GABA on the transporter.[1] This makes oxo(piperidin-1-yl)acetic acid an excellent starting point for the design of GAT inhibitors. By derivatizing the carboxylic acid group, for instance, through amide bond formation, medicinal chemists can introduce various substituents to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and blood-brain barrier penetration.

GABA Transporter Inhibition cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron / Glial Cell GABA_cleft GABA GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake Derivative Oxo(piperidin-1-yl)acetic Acid Derivative Derivative->GAT blocks

Figure 2: Conceptual diagram illustrating the inhibition of GABA reuptake by a derivative of oxo(piperidin-1-yl)acetic acid.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments.[7] Oxo(piperidin-1-yl)acetic acid, with its molecular weight of 157.17 g/mol , is an ideal candidate for inclusion in fragment libraries.

The process of FBDD typically involves:

  • Fragment Screening: A library of fragments is screened against a biological target to identify "hits" with weak binding affinity.

  • Hit Validation: The binding of the hits is confirmed and characterized using biophysical techniques such as NMR spectroscopy or X-ray crystallography.

  • Fragment Evolution: The initial fragment hits are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[8]

Oxo(piperidin-1-yl)acetic acid offers several advantages as a fragment:

  • Defined Vector for Growth: The carboxylic acid functionality provides a clear point for chemical elaboration, allowing for the systematic exploration of chemical space.

  • Favorable Physicochemical Properties: As previously discussed, its properties are conducive to developing orally bioavailable drugs.

  • Access to Diverse Chemical Space: The piperidine ring can be further substituted to fine-tune the three-dimensional shape and properties of the resulting molecules.

FBDD Workflow Screening Fragment Screening (e.g., NMR, SPR) Hit_ID Hit Identification (Oxo(piperidin-1-yl)acetic acid) Screening->Hit_ID Validation Hit Validation (X-ray Crystallography) Hit_ID->Validation Evolution Fragment Evolution (Growing, Linking, Merging) Validation->Evolution Lead_Compound Lead Compound Evolution->Lead_Compound

Figure 3: A generalized workflow for fragment-based drug discovery (FBDD) highlighting the potential role of oxo(piperidin-1-yl)acetic acid as a starting fragment.

Protocols for the Synthesis of Oxo(piperidin-1-yl)acetic Acid Derivatives

The carboxylic acid moiety of oxo(piperidin-1-yl)acetic acid is readily derivatized, most commonly through amide bond formation. This allows for the coupling of the oxo(piperidin-1-yl)acetyl group to a wide range of primary and secondary amines, generating diverse libraries of compounds for biological screening.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the synthesis of N-substituted 2-oxo-2-(piperidin-1-yl)acetamides using a common coupling agent.

Materials:

  • Oxo(piperidin-1-yl)acetic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of oxo(piperidin-1-yl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 2-oxo-2-(piperidin-1-yl)acetamide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling agent that minimizes side reactions and racemization.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid generated during the reaction.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Synthesis of Oxo(piperidin-1-yl)acetic Acid from Piperidine

For situations where oxo(piperidin-1-yl)acetic acid is not commercially available or a custom synthesis is preferred, it can be prepared from piperidine.

Materials:

  • Piperidine

  • Diethyl oxalate

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of Ethyl 2-oxo-2-(piperidin-1-yl)acetate:

    • To a solution of piperidine (1.0 eq) in ethanol, add diethyl oxalate (1.1 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure. The resulting crude ethyl 2-oxo-2-(piperidin-1-yl)acetate can often be used in the next step without further purification.

  • Step 2: Hydrolysis to Oxo(piperidin-1-yl)acetic Acid:

    • Dissolve the crude ethyl 2-oxo-2-(piperidin-1-yl)acetate in ethanol.

    • Add a solution of potassium hydroxide (1.5 eq) in water.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield oxo(piperidin-1-yl)acetic acid.

Bioisosteric Replacement Strategies

In medicinal chemistry, the replacement of a functional group with another that has similar physicochemical properties is known as bioisosteric replacement. This strategy is often employed to improve a molecule's pharmacokinetic profile or to circumvent metabolic liabilities. The carboxylic acid moiety of oxo(piperidin-1-yl)acetic acid can be replaced with various bioisosteres, such as tetrazoles or hydroxamic acids, to modulate its properties.

Bioisosteric Replacement Carboxylic_Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole Carboxylic_Acid->Tetrazole can be replaced by Hydroxamic_Acid Hydroxamic Acid (-CONHOH) Carboxylic_Acid->Hydroxamic_Acid can be replaced by Sulfonamide Sulfonamide (-SO₂NHR) Carboxylic_Acid->Sulfonamide can be replaced by

Figure 4: Common bioisosteric replacements for the carboxylic acid functionality.

Conclusion and Future Perspectives

Oxo(piperidin-1-yl)acetic acid is a valuable and versatile building block in drug discovery. Its favorable physicochemical properties, coupled with its ability to be readily derivatized, make it an attractive starting point for the synthesis of diverse compound libraries. The demonstrated utility of the closely related 2-oxopiperidin-1-yl moiety in the approved drug Apixaban, and the potential of the piperidine-1-yl-acetic acid core to act as a GABA mimetic, underscore the therapeutic potential of compounds derived from this scaffold. As medicinal chemists continue to explore novel chemical space, the strategic application of well-characterized fragments like oxo(piperidin-1-yl)acetic acid will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1375. [Link]

  • Nils Cruz. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • RxList. (2021). How Do Factor Xa Inhibitors Work? [Link]

  • Reddy, B. V. S., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 62, 128642. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12, hzy015. [Link]

  • PubChem. Oxo(piperidin-1-yl)acetic acid. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 214-259). Elsevier. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • Frontiers in Chemistry. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). [Link]

  • Scott, A. M., et al. (2019). A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action. RSC Medicinal Chemistry, 10(10), 1793-1801. [Link]

  • MySkinRecipes. 2-Oxo-2-(piperidin-1-yl)acetic acid. [Link]

  • Chemchart. oxo(piperidin-1-yl)acetic acid (4706-33-6). [Link]

  • PubChem. Piperidin-1-yl-acetic acid. [Link]

  • ARKIVOC. (2024). An alternative synthetic strategy to construct apixaban analogues. [Link]

  • ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban. [Link]

  • Google Patents. (2017).

Sources

Application

Application Note: Cellular Profiling of Oxo(piperidin-1-yl)acetic Acid Scaffolds

Target Engagement and Metabolic Stability in Early Discovery Introduction & Biological Context Oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid) represents a critical pharmacophore in med...

Author: BenchChem Technical Support Team. Date: February 2026

Target Engagement and Metabolic Stability in Early Discovery

Introduction & Biological Context

Oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid) represents a critical pharmacophore in medicinal chemistry. Structurally, the


-ketoamide motif serves as a stable surrogate for the twisted amide bond found in natural immunophilins, such as FK506 (Tacrolimus) and Rapamycin.

While often utilized as a capping group or linker in larger molecules (e.g., P2Y12 antagonists or CCR5 inhibitors), this fragment's intrinsic activity is most relevant to FKBP12 (FK506-binding protein 12) modulation. The piperidine ring mimics the pipecolic acid moiety of FK506, allowing it to insert into the hydrophobic pocket of FKBP12.

Critical Challenge: The free acid moiety of oxo(piperidin-1-yl)acetic acid confers high polarity (low logP), potentially limiting passive membrane permeability. Furthermore, the exposed piperidine ring is susceptible to oxidative metabolism. Therefore, standard biochemical binding assays (e.g., fluorescence polarization) are insufficient. Cell-based assays are required to validate:

  • Intracellular Target Engagement: Does the molecule penetrate the cell membrane and bind FKBP12 in the cytosol?

  • Metabolic Stability: Is the scaffold resistant to rapid clearance by hepatocytes?

Mechanism of Action

The primary utility of this scaffold is as a "warhead" for FKBP12 binding. Unlike full-size immunosuppressants, small fragments containing this motif may bind FKBP12 without necessarily creating the ternary complex required for Calcineurin or mTOR inhibition. This makes them ideal starting points for neurotrophic ligands (which require FKBP binding but not immunosuppression).

FKBP_Pathway cluster_cell Intracellular Environment Compound Oxo(piperidin-1-yl) acetic acid Motif Membrane Cell Membrane (Permeability Barrier) Compound->Membrane Passive Diffusion (Rate Limiting) FKBP12 Cytosolic FKBP12 Compound->FKBP12 Binding (Kd) Membrane->Compound Intracellular Complex Ligand-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin ( phosphatase ) Complex->Calcineurin Inhibition (Only if Linker Present) NFAT NF-AT Dephosphorylation Calcineurin->NFAT Blocks NuclTrans Nuclear Translocation NFAT->NuclTrans Downstream Signaling

Figure 1: Mechanism of Action. The oxo(piperidin-1-yl)acetic acid motif binds FKBP12. Note that without a specific "effector" domain (like that in FK506), the fragment acts as a competitive antagonist of FKBP12 rather than a Calcineurin inhibitor.

Protocol A: Intracellular Target Engagement (NanoBRET™)

To verify that oxo(piperidin-1-yl)acetic acid derivatives can penetrate the cell membrane and bind FKBP12, we utilize a NanoBRET™ Target Engagement Assay . This method uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer by the test compound in live cells.[1]

Why this assay? It distinguishes between binding affinity (biochemical) and functional potency (cellular), accounting for the permeability barrier imposed by the carboxylic acid.

Materials
  • Cells: HEK293 cells (ATCC CRL-1573).

  • Vector: pFN31K-FKBP12-NanoLuc (Promega).

  • Tracer: NanoBRET™ Tracer K-4 (known FKBP binder conjugated to fluorophore).

  • Reagent: Nano-Glo® Substrate.[2]

  • Instrument: GloMax® Discover or equivalent BRET-compatible plate reader.

Step-by-Step Methodology

Phase 1: Transfection (Day 1)

  • Harvest HEK293 cells and resuspend in Opti-MEM™ I Reduced Serum Medium at

    
     cells/mL.
    
  • Complex Formation: Mix FKBP12-NanoLuc plasmid DNA with FuGENE® HD Transfection Reagent (ratio 1:3) and incubate for 10 minutes at RT.

  • Transfection: Add DNA:Lipid complex to the cell suspension (1 part complex to 20 parts cells).

  • Plating: Dispense 100 µL/well into white, non-binding surface 96-well plates.

  • Incubation: Incubate at 37°C, 5% CO₂ for 20–24 hours.

Phase 2: Compound Treatment & Tracer Addition (Day 2)

  • Tracer Prep: Dilute the NanoBRET™ Tracer K-4 to a working concentration (determined by previous titration, typically 0.5 µM) in Opti-MEM.

  • Compound Prep: Prepare a 10-point serial dilution of Oxo(piperidin-1-yl)acetic acid in DMSO.

    • Note: Fragments often require high concentrations. Start at 1 mM down to 1 µM.

    • Control: Use Rapamycin (10 µM) as a positive control for full displacement.

  • Treatment: Remove media from cells. Add 90 µL of Tracer solution + 10 µL of Test Compound (10x stock) to each well.

  • Equilibration: Incubate for 2 hours at 37°C. Crucial: This allows the polar acid time to reach equilibrium across the membrane.

Phase 3: Measurement

  • Substrate Addition: Add 50 µL of NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.

  • Reading: Measure Donor Emission (460nm) and Acceptor Emission (618nm) immediately.

  • Calculation: Calculate Raw BRET Ratio:

    
    
    Convert to milliBRET units (mBU) by multiplying by 1000.
    

Validation Criteria:

  • Z' Factor: Must be > 0.5 (using DMSO vs. Rapamycin controls).

  • Curve Fit: Data should fit a 4-parameter logistic equation to derive cellular IC50.

Protocol B: Metabolic Stability in Hepatocytes[4]

The carboxylic acid group is a prime target for Phase II conjugation (glucuronidation), while the piperidine ring is susceptible to Phase I oxidation (P450). This assay predicts the in vivo half-life.

Materials
  • System: Cryopreserved Human and Rat Hepatocytes (pooled donors).

  • Media: Williams' Medium E (WME) supplemented with GlutaMAX™.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Stability_Workflow cluster_sampling Sampling Timepoints Thaw Thaw Hepatocytes (37°C Water Bath) Count Viability Count (Trypan Blue > 75%) Thaw->Count Dose Dose Compound (1 µM Final Conc) Count->Dose Incubate Incubate @ 37°C (Shaking) Dose->Incubate T0 T = 0 min Incubate->T0 T15 T = 15 min Incubate->T15 T30 T = 30 min Incubate->T30 T60 T = 60 min Incubate->T60 Quench Quench with Ice-Cold Acetonitrile T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS

Figure 2: Metabolic Stability Workflow. Critical path for determining Intrinsic Clearance (


).
Step-by-Step Methodology
  • Preparation: Thaw hepatocytes and dilute to

    
     cells/mL in WME.
    
  • Pre-Incubation: Allow cells to equilibrate in a 96-well plate (50 µL/well) for 15 mins at 37°C.

  • Dosing: Add 50 µL of 2 µM Oxo(piperidin-1-yl)acetic acid (final concentration 1 µM).

    • Note: Keep DMSO < 0.1% to avoid inhibiting P450 enzymes.

  • Sampling: At T=0, 15, 30, 60, and 90 minutes, remove 50 µL of suspension.

  • Quenching: Immediately transfer sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
Data Interpretation & Expected Results

When characterizing Oxo(piperidin-1-yl)acetic acid derivatives, organize data as follows to make Go/No-Go decisions:

ParameterAssayIdeal ResultWarning Flag
Cellular Affinity (IC50) NanoBRET (HEK293)< 10 µM (for fragment)> 100 µM (Permeability issue)
Permeability Index Biochemical Ki / Cellular IC50Ratio ~ 1–5Ratio > 20 (Poor entry)
Metabolic Stability (

)
Human Hepatocytes> 60 min< 15 min (Rapid clearance)
Toxicity CellTiter-Glo (ATP)No drop @ 100 µM> 20% drop (Cytotoxic)

Troubleshooting the "Acid Problem": If the NanoBRET IC50 is poor despite good biochemical binding, the carboxylic acid is likely preventing membrane crossing.

  • Solution: Mask the acid as a methyl ester or bioisostere (e.g., tetrazole) and re-run Protocol A. If activity improves, the acid was the permeability bottleneck.

References
  • Gopalakrishnan, R. et al. (2021). "Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells." ChemBioChem. Link

  • Erlanson, D. A. et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Di, L. et al. (2020). "Metabolic Stability Assays in Drug Discovery." Springer Protocols. Link

  • PubChem. (2023). "Compound Summary: Oxo(piperidin-1-yl)acetic acid." National Library of Medicine.[3] Link[3]

  • Promega Corporation. (2023). "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Link

Sources

Method

Use of oxo(piperidin-1-yl)acetic acid in fragment-based screening

Abstract This application note details the utility of oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by its low molecular weight (<160 Da)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by its low molecular weight (<160 Da) and distinct


-keto acid functionality, this fragment serves as a high-value seed for targeting anionic binding pockets, specifically within Protein Tyrosine Phosphatases (PTPs)  and Lactate Dehydrogenase (LDH) . We provide validated protocols for solubility handling, biophysical screening via STD-NMR, and structural elaboration strategies.

The Chemical Rationale: A Privileged Anionic Mimic

Oxo(piperidin-1-yl)acetic acid represents a class of oxamic acid derivatives . In medicinal chemistry, the oxamic acid moiety (


) acts as a bioisostere for phosphate groups and 

-keto acids (like pyruvate).
Physicochemical Profile (Rule of Three Compliance)

The molecule exhibits ideal "Fragment-Like" properties, allowing significant chemical space for elaboration without violating Lipinski's or Veber's rules during lead optimization.

PropertyValueStructural Insight
Molecular Weight 157.17 DaLeaves ~350 Da "growth room" for lead optimization.
cLogP ~0.2 - 0.5Highly hydrophilic; minimizes non-specific hydrophobic binding.[1]
H-Bond Donors 1 (Acid OH)Critical for directional interaction (e.g., Arg/Lys residues).
H-Bond Acceptors 3Includes the amide carbonyl and

-keto carbonyl.
Rotatable Bonds 1Conformational restriction via the piperidine ring reduces entropic penalty upon binding.[1]
Mechanistic Utility
  • PTP1B Inhibition: The oxalyl group mimics the phosphate of phosphotyrosine, forming bidentate hydrogen bonds with the PTP-loop (specifically the backbone amides and the catalytic Arginine).

  • LDH-A Inhibition: The fragment mimics pyruvate, the natural substrate of Lactate Dehydrogenase, competitively binding to the active site and interacting with Arg171.

Experimental Workflow: From Library to Crystal

The following diagram outlines the critical path for utilizing this fragment, emphasizing the need for orthogonal validation due to the acidic nature of the ligand.

G Library Fragment Library (DMSO Stock) QC QC & Solubility (LC-MS / Nephelometry) Library->QC 100 mM Stock Screen Primary Screen (STD-NMR / SPR) QC->Screen Pass (>1 mM Sol) Screen->QC Aggregation Check Valid Validation (X-ray Soaking) Screen->Valid Kd < 5 mM Elab Elaboration (SAR by Catalog/Synthesis) Valid->Elab Defined Pose

Figure 1: FBDD Workflow for Oxo(piperidin-1-yl)acetic acid. Note the critical QC step to ensure the acidic moiety does not induce pH-dependent aggregation.

Detailed Protocols

Protocol A: Stock Preparation and Solubility QC

Rationale: The carboxylic acid group can lower the pH of unbuffered aqueous solutions, potentially causing protein denaturation or false positives in pH-sensitive assays.

  • Dissolution: Dissolve solid oxo(piperidin-1-yl)acetic acid in 100%

    
    -DMSO to a concentration of 100 mM .
    
    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Buffer Compatibility Check:

    • Dilute stock to 1 mM in the specific assay buffer (e.g., PBS pH 7.4 or HEPES pH 7.5).[1]

    • Critical Step: Measure pH.[1] If pH deviates by >0.2 units, re-adjust buffer capacity (increase HEPES concentration to 50-100 mM).

  • Nephelometry: Measure light scattering at 1 mM. If scattering increases >20% over background, the fragment is aggregating or precipitating (unlikely for this specific fragment, but standard protocol).[1]

Protocol B: Primary Screening via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for this fragment because it detects transient binders (


 in mM range) and maps the binding epitope (identifying if the piperidine ring is solvent-exposed).

Parameters:

  • Protein: Recombinant Target (e.g., PTP1B catalytic domain), 10-20

    
    M.
    
  • Ligand: Oxo(piperidin-1-yl)acetic acid, 1-2 mM (100x excess).

  • Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4, 10%

    
    .[1]
    
  • Temperature: 298 K.[1]

Step-by-Step:

  • Reference Spectrum: Acquire a 1D

    
    H NMR of the ligand alone to assign piperidine protons.[1]
    
  • On-Resonance Irradiation: Irradiate protein methyl groups (typically 0.0 to -1.0 ppm) or aromatic residues (7.0+ ppm) for 2 seconds (Gaussian pulse train).[1]

  • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

  • Subtraction: Subtract "On" from "Off".

  • Analysis:

    • Positive Signal: Indicates binding.[1][2][3][4]

    • Epitope Mapping: If the piperidine ring protons show strong STD signals, they are in close contact with the protein surface.[1] If signals are weak, the ring may be solvent-exposed (ideal for growing).

Protocol C: Surface Plasmon Resonance (SPR) Validation

Rationale: To determine binding kinetics and rule out promiscuous binding.

  • Immobilization: Biotinylate the target protein (e.g., AviTag) and capture on a Streptavidin (SA) chip.[1] Avoid amine coupling if the active site contains critical Lysines, as this fragment targets Lys/Arg rich pockets.[1]

  • Running Buffer: HBS-P+ (HEPES buffered saline with Surfactant P20).[1]

  • Injection: Inject concentration series (0, 100, 250, 500, 1000, 2000

    
    M).
    
  • Analysis: Fit to a steady-state affinity model (1:1 binding). Expect fast-on/fast-off kinetics (square wave sensorgrams).

Elaboration Strategy: Growing the Fragment

Once binding is confirmed (typically to the catalytic anion-binding site), the oxo(piperidin-1-yl)acetic acid scaffold serves as the "anchor."

Chemical Growth Vectors: The piperidine ring is the primary vector for elaboration.[1]

  • 4-Position Substitution:

    • Strategy: Use 4-substituted piperidines (e.g., 4-phenyl-piperidine) during the synthesis of the oxamic acid.

    • Target: In PTP1B, this vector allows the molecule to reach the "Second Aryl Phosphate Binding Site" (Site B), significantly increasing potency and selectivity over other phosphatases.

  • Amide Coupling:

    • Synthesize the core using ethyl chlorooxoacetate reacted with various piperidine derivatives. This allows rapid "SAR by Catalog" using commercial piperidines.[1]

SAR Core Oxo(piperidin-1-yl) acetic acid Vector Piperidine 4-position Core->Vector Chemical Modification Target Hydrophobic Pocket Access Vector->Target Increases Selectivity

Figure 2: SAR Elaboration Strategy. The piperidine ring (Vector) acts as the bridge to secondary binding pockets.

References

  • Zhang, Z. Y. (2002).[1] PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity.[1][3][5] Expert Opinion on Investigational Drugs, 12(2), 223-233. Link

  • Granchi, C., et al. (2011).[1] Discovery of potent human lactate dehydrogenase A inhibitors via fragment-based drug discovery.[1] Journal of Medicinal Chemistry. (Context: Oxamic acid fragments in LDH-A inhibition). Link

  • Chan, D. S., et al. (2015).[1] Fragment-based approaches in chemical biology and drug discovery.[1][2][6][7] University of Cambridge.[1][2] Link

  • PubChem Compound Summary. (2023). 2-oxo-2-(piperidin-1-yl)acetic acid.[8][9] National Center for Biotechnology Information.[1] Link

  • MedChemExpress. (2023).[1] PTP1B Inhibitor Protocols and Oxamic Acid Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for oxo(piperidin-1-yl)acetic acid synthesis

Welcome to the technical support center for the synthesis of oxo(piperidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxo(piperidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable chemical intermediate. We have structured this resource as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind each experimental step, ensuring your synthesis is both successful and reproducible.

Core Synthesis Overview

The synthesis of oxo(piperidin-1-yl)acetic acid is fundamentally an amide bond formation between an oxalic acid derivative and piperidine. A common and reliable laboratory-scale approach involves the reaction of a mono-protected oxalic acid, such as ethyl oxalyl chloride or oxalic acid monoethyl ester, with piperidine. An alternative, direct approach is the coupling of oxalic acid itself with piperidine using a peptide coupling agent. This guide will focus on the challenges associated with the direct coupling method, which is often preferred for its atom economy but requires careful optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might face during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction has a very low yield or has failed completely. What are the likely causes?

This is the most common issue in amide coupling reactions. The root cause almost always lies in one of three areas: ineffective activation of the carboxylic acid, degradation of reagents, or improper reaction conditions.

  • Cause A: Ineffective Carboxylic Acid Activation The carboxylic acid group of oxalic acid is not sufficiently electrophilic to react directly with piperidine. It must be converted into a more reactive intermediate. If this activation step fails, the reaction will not proceed.

    • Solution:

      • Select the Right Coupling Agent: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are common, but can be inefficient for this specific substrate. For challenging couplings, consider using a uronium-based agent like HATU or HBTU. These reagents form highly reactive activated esters that readily couple with amines.

      • Ensure Anhydrous Conditions: All coupling agents are highly sensitive to moisture. Water will hydrolyze the activated intermediate back to the carboxylic acid, quenching the reaction. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use an Additive: When using carbodiimides like EDC, the addition of 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is critical. These additives trap the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, activated ester, which minimizes side reactions and improves yield.[1]

  • Cause B: Degradation of Reagents

    • Solution:

      • Piperidine Quality: Piperidine can absorb water and carbon dioxide from the air, forming piperidinium carbonate. Use freshly distilled piperidine or a recently purchased bottle from a reputable supplier.

      • Coupling Agent Integrity: Store coupling agents in a desiccator and handle them quickly to minimize atmospheric exposure.

      • Solvent Purity: Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMF or DCM).

  • Cause C: Incorrect Stoichiometry or Base Selection

    • Solution:

      • Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable oxalic acid. The coupling agent is typically used in a slight excess (1.1 equivalents) as well.

      • Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential.[2] It neutralizes the acidic byproducts of the reaction without competing with piperidine as a nucleophile. Do not use bases like triethylamine if trace impurities of diethylamine are a concern, as these can also form amide products.

Troubleshooting Workflow: Low Yield

start Low or No Yield Observed check_activation Verify Carboxylic Acid Activation start->check_activation check_reagents Assess Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_coupling Switch to a stronger coupling agent (e.g., HATU). Add HOBt or Oxyma if using EDC. check_activation->solution_coupling solution_anhydrous Use anhydrous solvents. Run under inert atmosphere (N2/Ar). check_activation->solution_anhydrous solution_reagents Use freshly distilled piperidine. Store coupling agents in a desiccator. check_reagents->solution_reagents solution_conditions Adjust stoichiometry (1.1 eq amine, 1.1 eq coupling agent). Use a non-nucleophilic base (DIPEA/NMM). check_conditions->solution_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

Question 2: My TLC/LC-MS analysis shows multiple spots, including unreacted starting material and unknown side products. How can I improve the reaction's purity?

A "messy" reaction is often a sign of competing side reactions or incomplete conversion.

  • Cause A: Formation of N-acylurea Byproduct When using a carbodiimide coupling agent like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is a common and often difficult-to-remove impurity.

    • Solution:

      • Add HOBt/Oxyma: As mentioned previously, these additives intercept the O-acylisourea intermediate, largely preventing the formation of N-acylurea.

      • Purification: The byproduct of EDC (EDU, an N-ethyl-N'-(3-dimethylaminopropyl)urea) is water-soluble and can typically be removed with an aqueous acidic wash (e.g., 1M HCl or 5% citric acid) during the workup. The byproduct of DCC (DCU, dicyclohexylurea) is not water-soluble and must be filtered off or removed via chromatography.[3]

  • Cause B: Incomplete Reaction

    • Solution:

      • Monitor Reaction Progress: Do not rely on a fixed reaction time. Monitor the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (oxalic acid) is fully consumed.[4]

      • Temperature Control: Amide couplings are typically started at 0 °C to control the initial exothermic reaction upon adding the coupling agent, and then allowed to warm to room temperature to ensure the reaction goes to completion.[2] Some difficult couplings may require gentle heating (40-50 °C), but this should be explored cautiously as it can also promote side reactions.[4]

  • Cause C: Dimerization Oxalic acid is a dicarboxylic acid. It's possible for it to react on both ends, leading to the formation of a piperidine-oxalic acid-piperidine dimer.

    • Solution:

      • Use a Mono-Protected Starting Material: The most robust solution is to start with a mono-protected oxalic acid, such as oxalic acid monoethyl ester. This physically prevents reaction at the second carboxylic acid site.

      • Control Stoichiometry: If using oxalic acid directly, using a larger excess of piperidine can statistically favor the formation of the desired mono-amide product. However, this makes purification more challenging.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the amide coupling reaction with EDC/HOBt?

The reaction proceeds through a multi-step mechanism designed to create a highly reactive acylating agent that is susceptible to nucleophilic attack by piperidine.

  • Protonation & Activation: The carboxylic acid protonates the EDC, making the carbodiimide carbon more electrophilic.

  • O-Acylisourea Formation: The carboxylate then attacks the activated EDC to form a highly reactive O-acylisourea intermediate.

  • Activated Ester Formation: HOBt acts as a nucleophile, attacking the O-acylisourea intermediate to form an activated benzotriazolyl ester and releasing the water-soluble EDU byproduct. This step is crucial for preventing side reactions.

  • Amide Bond Formation: Piperidine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which then collapses to yield the final amide product and regenerates HOBt.[1][3]

EDC/HOBt Coupling Mechanism

cluster_activation Activation Phase cluster_coupling Coupling Phase OxalicAcid Oxalic Acid (R-COOH) OAI O-Acylisourea Intermediate OxalicAcid->OAI + EDC EDC EDC AE Activated Ester (R-CO-OBt) OAI->AE + HOBt EDU EDU Byproduct OAI->EDU HOBt HOBt Product Oxo(piperidin-1-yl)acetic acid (Amide Product) AE->Product + Piperidine Piperidine Piperidine (R'-NH2) Piperidine->Product

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Q2: Which solvent is best for this reaction?

The choice of solvent is critical for ensuring all reagents remain dissolved and for facilitating the reaction.

SolventProsConsRecommendation
Dichloromethane (DCM) Excellent solubility for many organic compounds, volatile (easy to remove).Low boiling point (limits reaction temperature).Good for reactions run at or below room temperature.[2]
Dimethylformamide (DMF) High boiling point, excellent solvating power for polar compounds including salts.Difficult to remove completely, can decompose at high temperatures.Ideal for reactions with poor solubility or those requiring gentle heating.[5]
Tetrahydrofuran (THF) Good general-purpose solvent.Can form peroxides, lower polarity than DMF.A viable alternative to DCM, ensure it is anhydrous.

Q3: How should I purify the final product?

A standard liquid-liquid extraction followed by column chromatography is typically effective.

  • Aqueous Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove the basic catalyst (DIPEA) and any unreacted piperidine. Then, wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted oxalic acid and HOBt.[2] Finally, wash with brine to remove residual water.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Chromatography/Crystallization: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase.[2][5] Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

  • To a round-bottom flask under a nitrogen atmosphere, add oxalic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) (approx. 0.1 M concentration).

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.1 eq) in one portion. Stir for 15 minutes at 0 °C to allow for pre-activation.

  • Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

  • Monitor the reaction's completion by TLC or LC-MS.

  • Proceed to the workup and purification as described in the FAQ section.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% Ethyl Acetate in Hexanes).

  • Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully load the dry-loaded sample onto the top of the prepared column.

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., increasing from 10% to 50% Ethyl Acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxo(piperidin-1-yl)acetic acid.[6]

References

  • Zhu et al. (2019). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Li, Y. et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC, NIH. Available from: [Link]

  • JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. Available from: [Link]

  • IJISET. Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science and Engineering Technology. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • ResearchGate. (2015). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

  • MDPI. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Available from: [Link]

  • PubChem, NIH. oxo(piperidin-1-yl)acetic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Oxo-2-Piperidin-1-ylacetic Acid Synthesis

Topic: Troubleshooting poor yield in 2-oxo-2-piperidin-1-ylacetic acid synthesis Ticket ID: #SYN-OXO-PIP-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary The synthesis of 2-oxo-2-pi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor yield in 2-oxo-2-piperidin-1-ylacetic acid synthesis Ticket ID: #SYN-OXO-PIP-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

The synthesis of 2-oxo-2-piperidin-1-ylacetic acid (also known as oxo(piperidin-1-yl)acetic acid) often suffers from low isolated yields, not because the reaction fails, but because the product is lost during the workup. This molecule is an


-keto acid amide , a structural class that possesses high water solubility and moderate instability under harsh hydrolytic conditions.

This guide addresses the three primary failure points:

  • Reagent Mismatch: Using oxalyl chloride instead of ethyl chlorooxoacetate (leading to bis-amides).

  • Hydrolysis Selectivity: Cleaving the amide bond alongside the ester.

  • Phase Partitioning (The "Yield Trap"): Failure to recover the highly polar free acid from the aqueous phase.

Module 1: Synthetic Strategy & Route Selection

Diagnostic Q&A

Q: I am observing a large amount of white solid precipitate that is insoluble in most organic solvents. What is it? A: You likely formed 1,1'-oxalyldipiperidine (the bis-amide). This occurs if you use oxalyl chloride (Cl-CO-CO-Cl) instead of ethyl chlorooxoacetate (EtO-CO-CO-Cl). Oxalyl chloride has two reactive sites; even with slow addition, the highly nucleophilic piperidine will attack both ends, bridging two rings together.

Q: Can I use Diethyl Oxalate instead of the acid chloride? A: Yes, but it requires heat (often >80°C) and neat conditions to drive the reaction, which can degrade the


-keto functionality. The acid chloride route (below) is preferred for yield and purity.
Recommended Protocol: The "Ethyl Ester" Route

This pathway ensures monofunctionalization.

SynthesisPath Pip Piperidine Inter Intermediate: Ethyl 2-oxo-2-(piperidin-1-yl)acetate Pip->Inter TEA, DCM, 0°C (Nucleophilic Acylation) Impurity Impurity: 1,1'-Oxalyldipiperidine (Bis-amide) Pip->Impurity If using Oxalyl Chloride Reagent Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) Reagent->Inter Prod Target Product: 2-oxo-2-piperidin-1-ylacetic acid Inter->Prod LiOH, THF/H2O (Selective Hydrolysis)

Figure 1: Synthetic pathway comparison. The solid blue line represents the optimized route using the mono-ester chloride to prevent bis-amide formation.

Module 2: The Critical Intermediate (Ester Formation)

Target Intermediate: Ethyl 2-oxo-2-(piperidin-1-yl)acetate[1]

ParameterSpecificationReason
Stoichiometry 1.0 eq Piperidine : 1.1 eq Ethyl ChlorooxoacetateSlight excess of electrophile ensures complete amine consumption.
Base 1.2 eq Triethylamine (TEA) or DIPEAScavenges HCl. Pyridine can also be used but is harder to remove.
Temperature 0°C

RT
The reaction is exothermic. High temps promote side reactions.
Solvent DCM or THF (Anhydrous)Water destroys the acid chloride reagent immediately.

Troubleshooting Step: If the yield of the ester is low, check your reagent quality. Ethyl chlorooxoacetate hydrolyzes to mono-ethyl oxalate (a weak acid) upon exposure to moisture. If your reagent bottle has white crusts or smokes heavily, distill it or buy fresh.

Module 3: Hydrolysis & Isolation (The "Yield Killer")

This is the step where 80% of researchers lose their product. The target molecule is a small, polar carboxylic acid. It loves water.

The Problem: Partition Coefficients

Standard extraction (Acidify


 Extract with EtOAc) often fails because the distribution coefficient (

) favors the aqueous phase, even at low pH.
The Solution: Salting Out & pH Control

Protocol:

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (1.5 eq). Stir at RT.

    • Expert Insight: LiOH is preferred over NaOH because Lithium cations have been shown to accelerate ester hydrolysis in THF/Water systems due to coordination effects, allowing for milder conditions that preserve the amide bond [1].

  • Monitoring: Wait until TLC shows complete disappearance of the ester. Do not reflux unnecessarily.

  • Workup (Crucial):

    • Remove THF under reduced pressure (rotovap). You now have the Lithium salt in water.

    • Wash: Extract the basic aqueous layer once with DCM to remove unreacted organic impurities. Discard the organic layer.

    • Acidify: Cool to 0°C. Add 1M HCl dropwise until pH

      
       1-2 .
      
    • SALTING OUT: Add solid NaCl to the aqueous layer until it is saturated (solid salt stops dissolving). This disrupts the hydration sphere of the product, forcing it into the organic phase.

    • Extraction: Extract with Dichloromethane (DCM) (3 x volumes) or EtOAc.

      • Note: DCM is often better for amides, but EtOAc is standard for acids. If yield is low with EtOAc, try DCM.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

WorkupLogic cluster_note Key Mechanism Start Crude Hydrolysis Mixture (THF/Water + LiOH) Step1 Evaporate THF Start->Step1 Step2 Wash aq. layer with DCM (Remove non-polar impurities) Step1->Step2 Step3 Acidify to pH 1-2 (HCl) Step2->Step3 Decision Is Yield < 50%? Step3->Decision Standard Standard Extraction (EtOAc x3) Decision->Standard No Advanced Salting Out Protocol (Saturate with NaCl) Decision->Advanced Yes (Recommended) Result Recovered Product Standard->Result Advanced->Result Note Saturation with NaCl increases the ionic strength, reducing the solubility of the organic acid in water (Salting Out).

Figure 2: Decision tree for workup optimization. The "Salting Out" step is the critical intervention for low yields.

Module 4: FAQ & Impurity Profiling

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.


-keto acids can be hygroscopic oils.
  • Fix: Triturate the oil with cold Hexanes or Diethyl Ether/Hexane (1:1). Scratch the flask with a glass rod to induce nucleation. If it remains an oil, high-vacuum drying for 24h is required to remove trace water.

Q: NMR shows a second set of peaks (minor). Is it an isomer? A: It is likely Rotamers . The N-CO bond in the piperidine amide has restricted rotation. You may see doubled peaks in


H NMR (especially near the N-CH

protons) and

C NMR.
  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into single signals, they are rotamers, not impurities.

Q: Can I use the crude acid for the next step (e.g., coupling)? A: Yes. These acids are often used immediately. However, ensure you have removed all water (azeotrope with toluene if necessary), as water will quench coupling reagents like EDC or HATU.

References

  • Hayashi, K., et al. (2021).[2] "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 69(6), 581–584.[2] Link

  • PubChem.[1][3][4] (n.d.). "2-Oxo-2-piperidin-1-ylacetic acid."[1][3][4][5] National Center for Biotechnology Information. Accessed February 8, 2026. Link[3][4]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with Oxo(piperidin-1-yl)acetic Acid

Topic: Artifacts in assays involving oxo(piperidin-1-yl)acetic acid and related -keto amide/acid derivatives. Role: Senior Application Scientist Date: February 8, 2026 Introduction: The "Privileged" but Problematic Motif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Artifacts in assays involving oxo(piperidin-1-yl)acetic acid and related


-keto amide/acid derivatives.
Role:  Senior Application Scientist
Date:  February 8, 2026

Introduction: The "Privileged" but Problematic Motif

Welcome to the Technical Support Center. You are likely here because you have identified oxo(piperidin-1-yl)acetic acid (or a derivative containing this motif) as a "hit" in a biochemical screen, or you are observing erratic baseline behavior in assays involving this reagent.

This structural motif—an


-keto acid/amide coupled to a piperidine ring—is classified as a privileged structure  in medicinal chemistry. It is the core scaffold for FKBP12 ligands, transition-state protease inhibitors, and various ion channel modulators. However, its chemical utility comes with a "dark side." The very features that make it a potent pharmacophore (bidentate geometry, electrophilic carbonyls) also make it a frequent source of False Positives  and Assay Artifacts .

This guide provides the diagnostic workflows required to distinguish between a bona fide biological interaction and a chemical artifact.

Module 1: Metal Chelation Interference

The Issue

The 2-oxo-acetic acid moiety (an


-keto acid) is a classic bidentate ligand. It mimics endogenous metabolites like 

-ketoglutarate. In assays dependent on divalent cations (

,

,

), this compound can sequester the metal cofactor, effectively "starving" the enzyme rather than inhibiting it allosterically.

Common Affected Assays:

  • Kinases / ATPases: Require

    
     for ATP hydrolysis.[1]
    
  • Metalloproteases (MMPs): Require

    
     at the active site.
    
  • Polymerases: Require

    
     or 
    
    
    
    .
Diagnostic Protocol: The Metal Shift Test

To confirm chelation, you must determine if the inhibition is competitive with the metal cofactor.

Step-by-Step Methodology:

  • Establish Baseline: Run your standard dose-response curve (DRC) for the compound at the standard metal concentration (e.g., 1 mM

    
    ). Calculate the 
    
    
    
    .
  • Metal Supplementation: Repeat the DRC with a 10-fold increase in the metal cofactor concentration (e.g., 10 mM

    
    ).
    
  • Analysis: Compare the

    
     values.
    

Data Interpretation:

ObservationDiagnosisAction

increases > 5-fold
Artifact (Chelation) The compound is stripping the metal. Discard as a false positive for this target.

remains constant
True Binder The inhibition is independent of metal concentration.

decreases
Complex Mechanism Rare. Could imply metal-mediated binding (e.g., bridging).
Visual Logic: Chelation Triage

ChelationTriage Start Hit Identified: Oxo(piperidin-1-yl)acetic acid CheckMetal Does Assay use Mg2+, Zn2+, or Mn2+? Start->CheckMetal NoMetal Proceed to Aggregation Test CheckMetal->NoMetal No YesMetal Run Metal Shift Assay CheckMetal->YesMetal Yes Shift IC50 Shifts (>5-fold increase) YesMetal->Shift High Metal Conc. NoShift IC50 Stable YesMetal->NoShift ResultArtifact DISCARD / FLAG Shift->ResultArtifact Chelation Artifact ResultValid Proceed to Covalent Test NoShift->ResultValid Valid Hit

Figure 1: Decision tree for identifying metal chelation artifacts in enzymatic assays.

Module 2: Covalent Pseudo-Inhibition

The Issue

The


-keto carbonyl (the "oxo" group adjacent to the amide/acid) is an electrophile . It is susceptible to nucleophilic attack by cysteine residues (forming hemithioacetals) or serine residues. While this is the mechanism of action for some drugs (e.g., covalent protease inhibitors), in a screening context, this reactivity is often promiscuous .

Symptoms:

  • Time-Dependent Inhibition (TDI): The compound appears more potent if pre-incubated with the enzyme.

  • Steep Hill Slopes: Hill coefficients > 1.5 or < 0.5 often indicate non-ideal binding stoichiometry or reactivity.[1]

Diagnostic Protocol: The Pre-Incubation Shift

Determine if the inhibition is driven by slow-onset covalent modification.

Step-by-Step Methodology:

  • Condition A (No Pre-incubation): Add enzyme and substrate simultaneously to the compound. Measure rate immediately.

  • Condition B (30 min Pre-incubation): Incubate enzyme + compound for 30–60 minutes before adding substrate.

  • Compare

    
    : 
    

Data Interpretation:

Shift MagnitudeDiagnosis

drops > 3-fold
Time-Dependent Inhibitor. Likely covalent or slow-tight binding. Requires mass spectrometry (LC-MS) to confirm covalent adduct formation.
No Shift Reversible Binder. Fast-on/fast-off kinetics.

Validation Step (Jump-Dilution): If TDI is observed, incubate the enzyme with the compound at


, then rapidly dilute the mixture 100-fold into buffer containing substrate.
  • Activity Recovers: Reversible covalent (e.g., hemithioacetal).

  • Activity Stays Dead: Irreversible covalent.

Module 3: Colloidal Aggregation

The Issue

Piperidine derivatives, particularly when substituted with hydrophobic groups (or if the acid is protonated at low pH), can form colloidal aggregates . These aggregates sequester enzyme molecules on their surface, causing non-specific inhibition. This is the most common cause of "flat" Structure-Activity Relationships (SAR).

Diagnostic Protocol: The Detergent Sensitivity Test

Aggregates are sensitive to non-ionic detergents. True ligands are not.

Step-by-Step Methodology:

  • Standard Assay: Run DRC in buffer with minimal detergent (e.g., 0.001% Tween-20).

  • Detergent Spike: Repeat DRC in buffer supplemented with 0.01% or 0.1% Triton X-100 (freshly prepared).

  • Centrifugation (Optional): Spin the compound stock at high speed (10,000 x g) before assaying to pellet aggregates.

Data Interpretation:

ObservationDiagnosis
Potency Loss (IC50 increases > 10-fold) Aggregation Artifact. The detergent disrupted the colloid, abolishing the "inhibition."
Potency Unchanged True Binder. The interaction is specific.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a color change in my assay plate when adding this compound. What is happening? A: The


-keto acid motif can participate in Schiff base formation with primary amines (lysines in protein or buffer components like Tris), which may have slight absorbance shifts. More critically, if you are using a colorimetric redox readout (like MTT or WST-8), the 

-keto group can sometimes act as a reducing agent or redox cycler, triggering a false signal. Switch to an orthogonal readout (e.g., fluorescence or LC-MS).

Q2: My IC50 is pH dependent. Is this normal? A: Yes. Oxo(piperidin-1-yl)acetic acid has a carboxylic acid (


) and a piperidine nitrogen (though the amide bond lowers the basicity of the nitrogen significantly). The ionization state of the carboxylic acid is critical for binding. If your assay is at pH 7.5, the species is anionic. If you drop to pH 5.5, it becomes neutral/protonated, which drastically changes solubility and aggregation propensity. Always check the pH of your final assay well —high concentrations of the free acid can overwhelm weak buffers.

Q3: Is this a "PAINS" (Pan-Assay Interference Compound)? A: Strictly speaking, the simple oxo(piperidin-1-yl)acetic acid is not a classic PAINS compound like curcumin or rhodanine. However, it belongs to the "Reactive Carbonyl" class. It is a conditional artifact generator: it is safe in many contexts but high-risk in metalloenzyme assays or cysteine-rich environments.

Summary of Artifact Mechanisms

MechanismStructural CauseKey Control Experiment
Chelation 1,2-dicarbonyl /

-keto acid
Metal supplementation (Shift in

)
Covalent Reactivity Electrophilic

-keto carbon
Pre-incubation (Time-dependence)
Aggregation Amphiphilic piperidine scaffoldDetergent sensitivity (Triton X-100)
pH Interference Free carboxylic acidCheck buffer capacity / pH of well

References

  • The Alpha-Keto Amide as a Privileged Motif.

    • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
    • Source: Journal of Medicinal Chemistry (via PMC).
    • Context: Discusses the utility and reactivity (electrophilicity) of the scaffold.
    • URL:[Link]

  • Aggregation Artifacts (The Shoichet Protocols).

    • Title: Aggregation-based inhibition of enzymes in drug discovery.
    • Source: N
    • Context: The definitive guide on detecting colloidal aggreg
    • URL:[Link]

  • Fragment-Based Drug Discovery (Piperidine Fragments).

    • Title: Exploration of piperidine 3D fragment chemical space.
    • Source: RSC Medicinal Chemistry.[2]

    • Context: Discusses the synthesis and properties of piperidine fragments in screening libraries.
    • URL:[Link]

  • Assay Interference by Chemical Reactivity.

    • Title: Assay Interference by Chemical Reactivity.
    • Source: Assay Guidance Manual (NCBI).
    • Context: Detailed protocols for identifying electrophilic interference.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Cytotoxicity of Oxo(piperidin-1-yl)acetic Acid Analogs

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with oxo(piperidin-1-yl)acetic acid analogs. This guide provides in-depth troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with oxo(piperidin-1-yl)acetic acid analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenge of compound-induced cytotoxicity. Our goal is to equip you with the knowledge to not only accurately measure the toxicity of your compounds but also to rationally design next-generation analogs with improved safety profiles.

Section 1: Frequently Asked Questions - Understanding the Cytotoxicity Challenge

This section addresses foundational questions regarding the cytotoxicity of piperidine-containing small molecules.

Q1: What is cytotoxicity, and why is it a primary concern for my compound series?

A: Cytotoxicity refers to the quality of a substance being toxic to cells, leading to either cell damage or cell death. In drug discovery, a high level of cytotoxicity against non-target cells is a major reason for compound attrition. It can lead to adverse effects in preclinical and clinical studies, ultimately preventing a promising therapeutic candidate from reaching patients. For oxo(piperidin-1-yl)acetic acid analogs, which may be developed for a variety of therapeutic targets, minimizing off-target cytotoxicity is crucial to achieving a viable therapeutic window—the dose range where the drug is effective without being unacceptably toxic.

Q2: What are the likely mechanisms driving the cytotoxicity of my oxo(piperidin-1-yl)acetic acid analogs?

A: While the specific mechanisms are compound-dependent, cytotoxicity for this class of molecules can stem from several sources:

  • On-Target Toxicity: The intended biological target of your compound may be present in healthy tissues, and its inhibition could lead to toxic effects. Investigating this often requires specialized in vivo models.[1]

  • Off-Target Interactions: Small molecules can bind to unintended proteins (off-targets), disrupting their normal function and leading to toxicity.[2] These interactions are often weaker than the on-target affinity but can become significant at higher concentrations.[2]

  • Reactivity of the Compound or its Metabolites: The chemical structure itself or metabolites formed by cellular enzymes (e.g., Cytochrome P450s) can be reactive, covalently modifying essential biomolecules like proteins and DNA, causing cellular stress and death.[3]

  • Physicochemical Properties: Properties like high lipophilicity (a high affinity for fatty environments) can cause compounds to accumulate in cell membranes, disrupting their integrity and function.[4][5] The piperidine ring and other substituents can significantly influence this property.

Q3: My assay produced an IC50 value. How do I correctly interpret this number for cytotoxicity?

A: The IC50 (Inhibitory Concentration 50) is the concentration of your compound required to inhibit a specific biological process by 50%.[6] In the context of cytotoxicity assays, it represents the concentration that reduces cell viability or growth by half compared to an untreated control.[6]

  • Potency: A lower IC50 value indicates higher cytotoxic potency. For example, a compound with a cytotoxicity IC50 of 1 µM is more toxic than one with an IC50 of 50 µM.[7]

  • Context is Key: The IC50 value is not an absolute measure of toxicity. It must be compared to the compound's on-target potency (its efficacy). The ratio between these two values is the therapeutic index (or selectivity window) . A large therapeutic index (e.g., >100-fold difference between cytotoxicity IC50 and efficacy EC50) is desirable, suggesting the compound can achieve its therapeutic effect at concentrations well below those that cause widespread cell death.

Section 2: Troubleshooting Guide for In Vitro Cytotoxicity Assays

This guide provides solutions to common experimental issues in a question-and-answer format.

Q1: I'm seeing high variability between my replicate wells. What's causing this and how can I fix it?

A: High variability is a common problem that can mask the true effect of your compound. The primary causes are often related to inconsistent cell handling and plating.[8]

  • Cause 1: Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps. When plating, dispense cells into the center of the well and avoid touching the well walls.

  • Cause 2: Pipetting Errors: Small errors in pipetting compound dilutions or assay reagents can lead to large differences in results.

    • Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution and replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.

  • Cause 3: "Edge Effects": Wells on the perimeter of the plate are prone to evaporation, leading to increased concentrations of media components and your test compound.[9]

    • Solution: To mitigate this, fill the outer wells of the assay plate with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner wells for your experiment.[9]

Q2: My compound appears to be precipitating in the cell culture medium. How does this affect my cytotoxicity results?

A: Compound precipitation is a critical issue that can lead to a significant misinterpretation of cytotoxicity data.

  • The Problem: When a compound precipitates, its effective concentration in solution decreases, meaning the cells are exposed to a much lower dose than intended. This can make a toxic compound appear safe (falsely high IC50).[8] Furthermore, the solid particles themselves can sometimes cause physical stress to the cells.

  • Troubleshooting Steps:

    • Determine Solubility: First, determine the maximum solubility of your compound in the specific cell culture medium you are using. This can be done visually by preparing serial dilutions and observing them under a microscope for precipitates.

    • Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[8]

    • Modify Dosing Protocol: If solubility is limiting, consider if the dosing protocol can be adjusted. Ensure the compound is well-mixed in the medium before it's added to the cells.[8]

Q3: Which cytotoxicity assay should I choose? What are the differences between MTT, LDH, and apoptosis assays?

Assay TypePrincipleAdvantagesDisadvantages
MTT / MTS / WST-8 Measures metabolic activity. Viable cells with active dehydrogenases convert a tetrazolium salt into a colored formazan product.[10]Simple, high-throughput, inexpensive.Can be confounded by compounds that affect cellular metabolism without killing the cell, leading to a misinterpretation of cytotoxicity.[11]
LDH Release Measures the integrity of the cell membrane. Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the medium upon membrane damage.[12]Directly measures cell death (necrosis). Can be multiplexed with other assays.Less sensitive for detecting apoptosis, as membrane rupture occurs at a late stage.
Apoptosis Assays (e.g., Caspase-Glo) Measures the activity of caspases, which are key enzymes in the programmed cell death (apoptosis) pathway.Highly specific for apoptosis; can detect early events in the cell death process.May miss other forms of cell death like necrosis. More complex and expensive than other assays.

Recommendation: Start with a metabolic assay like MTT for initial screening. If cytotoxicity is observed, follow up with an LDH release assay to confirm cell death and distinguish it from metabolic inhibition.[11]

dot

G start High Cytotoxicity Observed check_solubility Is the compound soluble at tested concentrations? start->check_solubility check_solvent Is the final solvent (e.g., DMSO) concentration <0.5%? check_solubility->check_solvent Yes reduce_conc Re-test at lower, soluble concentrations. check_solubility->reduce_conc No confirm_death Confirm cell death with an orthogonal assay (e.g., LDH). check_solvent->confirm_death Yes lower_solvent Reduce solvent concentration and re-test. check_solvent->lower_solvent No metabolic_effect Result may be due to metabolic inhibition, not death. confirm_death->metabolic_effect No Cell Death true_cytotoxicity Cytotoxicity is likely real. Proceed to medicinal chemistry strategies. confirm_death->true_cytotoxicity Cell Death Confirmed

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments. Always optimize cell numbers and incubation times for your specific cell line.

SOP 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your oxo(piperidin-1-yl)acetic acid analogs in culture medium. Remember to include a vehicle control (e.g., medium with 0.5% DMSO).

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5-10 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[14]

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[15]

SOP 2: LDH Release Assay for Membrane Integrity

This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol. It is often useful to run this assay on a parallel plate from the same experiment.

  • Assay Controls:

    • Spontaneous LDH Release: Wells with cells treated only with vehicle control.

    • Maximum LDH Release: Wells with cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.

    • Background Control: Wells with culture medium only.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and cofactor).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

Section 4: Rational Drug Design Strategies to Reduce Cytotoxicity

If your compound shows genuine, on-target potency but is hampered by cytotoxicity, rational medicinal chemistry strategies can be employed to mitigate this liability.

Strategy 1: Modulate Lipophilicity

Excessive lipophilicity is a common cause of off-target toxicity and poor pharmacokinetic properties.[5] The goal is to reduce the compound's LogP or LogD value while retaining on-target activity.

  • Underlying Principle: Highly lipophilic compounds can non-specifically bind to unintended targets and accumulate in membranes, leading to toxicity.[4] Reducing lipophilicity can improve solubility, decrease off-target binding, and improve clearance.

  • Actionable Steps:

    • Analyze the Structure: Identify the most lipophilic regions of your analog. The piperidine ring and any aromatic substituents are key contributors.

    • Introduce Polar Groups: Systematically introduce polar atoms or groups (e.g., hydroxyl, amide, or small ether groups) onto the scaffold. For example, consider replacing a phenyl ring with a more polar pyridyl ring.

    • Reduce Carbon Content: Shorten or remove greasy alkyl chains if they are not essential for on-target activity. Studies on similar piperidine N-oxides have shown that cytotoxicity is positively correlated with the length of an alkyl chain.[16][17]

Strategy 2: Improve Metabolic Stability

Metabolism by enzymes can create reactive metabolites that are toxic to cells. Improving the stability of your compound can prevent the formation of these toxic species.[18]

  • Underlying Principle: Certain functional groups are known "metabolic hot spots" that are easily oxidized by cytochrome P450 enzymes. Blocking these sites can dramatically increase the compound's half-life and reduce the formation of reactive metabolites.[19]

  • Actionable Steps:

    • Identify Metabolic Hotspots: Use in vitro metabolic stability assays (e.g., incubation with liver microsomes) followed by mass spectrometry to identify which parts of your molecule are being modified. Common sites include electron-rich aromatic rings and benzylic carbons.

    • Block Metabolism: Introduce groups that sterically hinder or electronically deactivate these hotspots. For example, replacing a hydrogen atom with a fluorine atom or a methyl group at a site of oxidation can block metabolism at that position.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of bond cleavage, thereby improving metabolic stability.[18]

Strategy 3: Utilize Bioisosteric Replacement

Bioisosterism involves replacing a functional group in your molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile.[20][21]

  • Underlying Principle: A bioisosteric replacement can improve properties like solubility, metabolic stability, or toxicity while maintaining the key interactions required for biological activity.[22]

  • Actionable Steps:

    • Analyze Key Functional Groups: The oxo-acetic acid portion of your scaffold is a key feature. Carboxylic acids can sometimes lead to poor permeability and metabolic liabilities.

    • Consider Carboxylic Acid Bioisosteres: If the carboxylic acid is not essential for on-target binding, consider replacing it with bioisosteres such as a tetrazole, a hydroxamic acid, or an acylsulfonamide. These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but have different physicochemical properties.[20]

    • Modify the Piperidine Ring: If the piperidine ring itself is associated with toxicity, consider replacing it with other saturated heterocycles like morpholine or piperazine to alter properties like basicity and lipophilicity.

dot

G start Start with Lead Analog (High Cytotoxicity) design Design New Analogs - Modulate Lipophilicity - Block Metabolism - Bioisosteric Replacement start->design synthesis Synthesize New Analogs design->synthesis testing Test Analogs - On-Target Potency Assay - Cytotoxicity Assay (e.g., MTT/LDH) synthesis->testing analysis Analyze SAR - Potency vs. Cytotoxicity - Identify Trends testing->analysis decision Improved Therapeutic Window? analysis->decision decision->design No optimized Optimized Analog (Low Cytotoxicity) decision->optimized Yes

Caption: The iterative cycle of rational drug design to reduce cytotoxicity.

References
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • Cytoxicity of 1-alkylperhydroazepine N-oxides and quantitative structure-activity relationships. (n.d.). PubMed. [Link]

  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. (n.d.). PubMed. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (n.d.). PMC - NIH. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). PMC. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchSci. [Link]

  • Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. (n.d.). PubMed Central. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). PMC - NIH. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (n.d.). NIH. [Link]

  • The influence of lipophilicity in drug discovery and design. (2025). ResearchGate. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • What is the role of bioisosterism in drug design?. (2025). Patsnap Synapse. [Link]

  • State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. (n.d.). PMC - NIH. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. (2025). ResearchGate. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.). ResearchGate. [Link]

  • webinar recording: resolving the question of on- or off-target toxicity – a case study. (2017). Charles River. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ACS Omega. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). NACALAI TESQUE, INC.. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. (2022). ResearchGate. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC. [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Scalable Synthesis of Oxo(piperidin-1-yl)acetic Acid

Welcome to the comprehensive technical support guide for the synthesis of oxo(piperidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of oxo(piperidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, reliable, and scalable synthetic process.

Introduction

Oxo(piperidin-1-yl)acetic acid, also known as 1-piperidineglyoxylic acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique α-keto acid functionality combined with the piperidine moiety makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide will walk you through a reliable two-step synthesis, highlighting critical process parameters and providing solutions to common challenges.

Synthetic Strategy Overview

The synthesis of oxo(piperidin-1-yl)acetic acid is typically achieved through a two-step process:

  • N-Acylation of Piperidine: Reaction of piperidine with a suitable oxalyl derivative, most commonly diethyl oxalate, to form the intermediate ethyl oxo(piperidin-1-yl)acetate.

  • Saponification: Basic hydrolysis of the ethyl ester intermediate to yield the desired oxo(piperidin-1-yl)acetic acid.

This approach is generally robust and amenable to scale-up, provided that careful attention is paid to reaction conditions and purification procedures.

Visualizing the Synthesis Workflow

SynthesisWorkflow Figure 1: Overall Synthetic Workflow Piperidine Piperidine Acylation Step 1: N-Acylation Piperidine->Acylation DiethylOxalate Diethyl Oxalate DiethylOxalate->Acylation Intermediate Ethyl oxo(piperidin-1-yl)acetate Acylation->Intermediate Ethanol as byproduct Hydrolysis Step 2: Saponification Intermediate->Hydrolysis Product Oxo(piperidin-1-yl)acetic acid Hydrolysis->Product Work-up & Isolation Purification Purification (Crystallization) Product->Purification Analysis Quality Control (TLC, HPLC, NMR) Purification->Analysis

Caption: A flowchart illustrating the two-step synthesis of oxo(piperidin-1-yl)acetic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Part 1: Synthesis of Ethyl oxo(piperidin-1-yl)acetate

Reaction Scheme:

Piperidine + Diethyl Oxalate → Ethyl oxo(piperidin-1-yl)acetate + Ethanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
Piperidine85.150.8621.085.15 g (98.8 mL)
Diethyl Oxalate146.141.0781.1160.75 g (149.1 mL)
Toluene-0.867-500 mL

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add piperidine (1.0 mol, 85.15 g) and toluene (250 mL).

  • Begin stirring the solution and add diethyl oxalate (1.1 mol, 160.75 g) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2][3].

  • Once the reaction is complete (disappearance of piperidine), allow the mixture to cool to room temperature.

  • Remove the toluene and ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude ethyl oxo(piperidin-1-yl)acetate is a viscous oil and can be used in the next step without further purification.

Part 2: Synthesis of Oxo(piperidin-1-yl)acetic Acid (Saponification)

Reaction Scheme:

Ethyl oxo(piperidin-1-yl)acetate + NaOH → Oxo(piperidin-1-yl)acetic acid sodium salt + Ethanol

Oxo(piperidin-1-yl)acetic acid sodium salt + HCl → Oxo(piperidin-1-yl)acetic acid + NaCl

Materials and Reagents:

ReagentMolar Mass ( g/mol )ConcentrationAmount (mol)Volume/Mass
Crude Ethyl oxo(piperidin-1-yl)acetate185.21-~1.0~185.21 g
Sodium Hydroxide (NaOH)40.00-1.248.0 g
Water18.02--400 mL
Hydrochloric Acid (HCl)36.466 MAs needed~250 mL
Ethyl Acetate---For extraction

Procedure:

  • Dissolve the crude ethyl oxo(piperidin-1-yl)acetate in 200 mL of water in a 1 L beaker or flask with magnetic stirring.

  • In a separate beaker, dissolve sodium hydroxide (1.2 mol, 48.0 g) in 200 mL of water. Caution: The dissolution of NaOH is highly exothermic.

  • Slowly add the NaOH solution to the stirred solution of the ester. The temperature may rise; maintain it below 50°C.

  • Stir the mixture at room temperature for 2-3 hours, or until the hydrolysis is complete, as monitored by TLC or HPLC (disappearance of the starting ester)[1][2].

  • After completion, cool the reaction mixture in an ice bath to below 10°C.

  • Slowly add 6 M hydrochloric acid to the cold solution with vigorous stirring to precipitate the product. Monitor the pH with pH paper or a pH meter, and continue adding acid until the pH is approximately 2-3[4][5].

  • The white precipitate of oxo(piperidin-1-yl)acetic acid is collected by vacuum filtration.

  • Wash the filter cake with a small amount of cold water (2 x 50 mL) to remove inorganic salts.

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield a pure white crystalline solid[6][7][8].

  • Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Troubleshooting Guide

Troubleshooting Figure 2: Troubleshooting Common Issues Issue1 Low Yield in Step 1 (Acylation) - Incomplete reaction - Side reactions - Loss during work-up Solution1 Solutions - Ensure anhydrous conditions - Check piperidine purity - Optimize reaction time/temp - Use slight excess of diethyl oxalate Issue1->Solution1 Troubleshoot Issue2 Low Yield in Step 2 (Hydrolysis) - Incomplete hydrolysis - Product loss during work-up - Decarboxylation Solution2 Solutions - Increase reaction time/temp for hydrolysis - Ensure complete precipitation (pH 2-3) - Avoid excessive heat during acidification - Extract aqueous layer with ethyl acetate after acidification Issue2->Solution2 Troubleshoot Issue3 Product Impurity - Unreacted starting materials - Di-acylated byproduct (from impurities in piperidine) - Incomplete hydrolysis Solution3 Solutions - Monitor reaction to completion (TLC/HPLC) - Purify piperidine if necessary - Recrystallize final product Issue3->Solution3 Troubleshoot

Caption: A guide to troubleshooting common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction (Step 1) is sluggish and gives a low yield. What could be the problem?

A1: Several factors can contribute to a low yield in the acylation step:

  • Moisture: Piperidine and diethyl oxalate should be anhydrous. Water can react with diethyl oxalate, reducing its availability for the reaction.

  • Purity of Piperidine: Impurities in the piperidine can interfere with the reaction. Consider distilling the piperidine before use if its purity is questionable[].

  • Reaction Temperature and Time: While the initial reaction is exothermic, prolonged heating at reflux is necessary for completion. Ensure you are refluxing for the recommended time and monitor the reaction's progress.

  • Stoichiometry: A slight excess of diethyl oxalate is recommended to ensure complete consumption of the piperidine.

Q2: During the hydrolysis (Step 2), I don't get a precipitate upon acidification, or the yield is very low. What should I do?

A2: This is a common issue and can be addressed as follows:

  • Incomplete Hydrolysis: Ensure the saponification was complete by checking for the absence of the starting ester via TLC or HPLC[1][2]. If the reaction is incomplete, you can add more NaOH or increase the reaction time or temperature.

  • Incorrect pH: The product is an acid and will only precipitate at a low pH. Ensure you have added enough acid to bring the pH down to 2-3. Use a pH meter for accurate measurement[4][5].

  • Product Solubility: Oxo(piperidin-1-yl)acetic acid has some solubility in water, especially if the volume of water is large. After acidification, if precipitation is minimal, you can extract the aqueous layer with an organic solvent like ethyl acetate to recover the dissolved product[10][11].

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath before and during acidification to maximize precipitation.

Q3: The final product is off-white or yellow. How can I improve its purity?

A3: A colored product indicates the presence of impurities.

  • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems, such as water, ethanol/water, or ethyl acetate/hexanes, to find the optimal conditions for crystallization[6][7][8].

  • Activated Carbon: If the color is persistent, you can try treating a hot solution of the product with a small amount of activated carbon before filtration and crystallization.

  • Work-up: Ensure that the product is thoroughly washed with cold water after filtration to remove any residual salts or colored impurities.

Q4: Is there a risk of decarboxylation of the α-keto acid product?

A4: While β-keto acids are known to undergo facile thermal decarboxylation, α-keto acids are generally more stable[12][13]. However, prolonged heating under harsh acidic or basic conditions could potentially lead to some degradation. It is advisable to perform the acidification step at low temperatures and to avoid excessive heating of the isolated acid, especially in solution[14][15][16].

Q5: What analytical methods are best for monitoring the reaction progress?

A5:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product. For the acylation step, you can use a mobile phase of ethyl acetate/hexanes. For the hydrolysis, a more polar system like methanol/dichloromethane might be necessary. Staining with potassium permanganate can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress and is ideal for optimizing reaction conditions and determining the purity of the final product[2][17]. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

References

  • Google Patents. (1992). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • ResearchGate. (2025). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Retrieved from [Link]

  • Google Patents. (2006). KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2025). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2003). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L..
  • Arkivoc. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • PubMed. (2018). Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from a university chemistry department resource.
  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Impurities in drugs II: meperidine and its formulations. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp. Retrieved from [Link]

  • Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction.
  • ResearchGate. (2026). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Insight: The Oxo(piperidin-1-yl) Moiety in Factor Xa Inhibition

Comparative Guide: Fragment Efficacy & Drug Performance Executive Summary & Scope Definition The Core Molecule: Oxo(piperidin-1-yl)acetic acid (and its derivatives) represents a critical structural motif—specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Fragment Efficacy & Drug Performance

Executive Summary & Scope Definition

The Core Molecule: Oxo(piperidin-1-yl)acetic acid (and its derivatives) represents a critical structural motif—specifically the lactam pharmacophore —central to the efficacy of modern Direct Oral Anticoagulants (DOACs), most notably Apixaban .

While "oxo(piperidin-1-yl)acetic acid" itself is often utilized as a synthetic intermediate or fragment probe, its structural architecture—a six-membered lactam ring—is the key determinant for binding affinity within the S4 pocket of the Factor Xa (FXa) enzyme.

Objective: This guide compares the pharmacodynamic performance of the oxo-piperidinyl scaffold (represented by Apixaban) against alternative FXa inhibitor classes, specifically the morpholinone scaffold (Rivaroxaban) and the dimethylcarbamoyl moiety (Edoxaban). We analyze why the oxo-piperidinyl group offers superior neutral binding characteristics compared to its competitors.

Structural Comparative Analysis (SAR)

The efficacy of an FXa inhibitor relies on its ability to occupy the active site's S1 and S4 pockets.[1] The oxo(piperidin-1-yl) moiety is engineered to interact with the hydrophobic S4 pocket without incurring the metabolic penalties often associated with highly basic groups.

The Competitors
  • Oxo-Piperidinyl Class (Apixaban): Utilizes a lactam (cyclic amide) on a phenyl linker.[2]

    • Mechanism:[1][2][3] The neutral lactam oxygen accepts hydrogen bonds, while the piperidine ring provides Van der Waals contacts with the S4 aromatic box (Tyr99, Phe174, Trp215).

  • Morpholinone Class (Rivaroxaban): Utilizes a morpholin-3-one group.

    • Difference: Contains an ether oxygen within the ring, altering polarity and solubility compared to the piperidine.

  • Carbamoyl/Pyridine Class (Edoxaban): Utilizes a pyridine/diamine structure.

    • Difference: Relies on basic nitrogen interactions, which can increase clearance rates via renal pathways.

Performance Matrix: Scaffold Efficiency
FeatureOxo(piperidin-1-yl) (Apixaban) Morpholinone (Rivaroxaban) Edoxaban
S4 Pocket Fit Optimal: Neutral lactam mimics peptide bond; high shape complementarity.High: Morpholine oxygen adds polarity; slightly different solvation penalty.Moderate: Bulkier; relies on H-bonding network.
Binding Affinity (

)
0.08 nM (Tightest binder)0.4 nM0.56 nM
Bioavailability ~50% (Balanced lipophilicity)~80% (High, but food-dependent at high doses)~62%
Metabolic Stability High: CYP3A4/P-gp dual pathway; less renal dependence (27%).Moderate: CYP3A4/2J2; higher renal clearance (33%).Lower: Significant renal clearance (50%).
Solubility Profile Low (requires optimized formulation)Low (requires micronization)Moderate

Expert Insight: The oxo(piperidin-1-yl) moiety's lack of a basic amine (unlike earlier generations) prevents protonation at physiological pH. This prevents repulsion from the cationic S4 sub-site residues, a common failure point in early FXa inhibitor designs.

Mechanistic Visualization

The following diagram illustrates the structural logic flow from the fragment (oxo-piperidinyl) to the inhibition of the coagulation cascade, contrasting it with the alternatives.

FXa_Inhibition_Pathways Fragment Oxo(piperidin-1-yl) Fragment/Motif Apixaban Apixaban (Piperidinone Core) Fragment->Apixaban Incorporated as Pharmacophore S4_Pocket FXa S4 Pocket (Hydrophobic/Aromatic) FXa_Active Factor Xa (Active Enzyme) S4_Pocket->FXa_Active Allosteric/Binding Site Apixaban->S4_Pocket Neutral H-Bonding Apixaban->FXa_Active Inhibits (Ki 0.08nM) Rivaroxaban Rivaroxaban (Morpholinone Core) Rivaroxaban->S4_Pocket Polar Interaction Rivaroxaban->FXa_Active Inhibits (Ki 0.4nM) FXa_Inhibited FXa-Inhibitor Complex FXa_Active->FXa_Inhibited Drug Binding Thrombin Thrombin Generation FXa_Active->Thrombin Catalyzes FXa_Inhibited->Thrombin Blocks Clot Fibrin Clot Thrombin->Clot Catalyzes

Figure 1: Mechanistic pathway showing how the oxo-piperidinyl motif (Apixaban) and morpholinone motif (Rivaroxaban) compete for the FXa S4 pocket to halt thrombin generation.

Experimental Protocol: Chromogenic Anti-Xa Assay

To validate the inhibitory potential of oxo(piperidin-1-yl) derivatives compared to standard inhibitors, the following chromogenic assay is the industry standard. This protocol is self-validating via the use of standard curves.

Principle: FXa cleaves a specific chromogenic substrate, releasing a paranitroaniline (pNA) chromophore measured at 405 nm. Inhibitors decrease the rate of pNA release.

Materials
  • Buffer: TBS-PEG (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4).

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) or equivalent specific FXa substrate (200 µM final).

  • Compounds: Oxo(piperidin-1-yl)acetic acid (Fragment control), Apixaban (Positive control), Vehicle (DMSO).

Workflow
  • Compound Preparation:

    • Dissolve test compounds in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1:3) in DMSO to generate an 8-point dose-response curve.

    • Dilute 1:100 into TBS-PEG buffer to reach 2x final assay concentration (max 1% DMSO).

  • Enzyme Incubation (The Binding Step):

    • In a 96-well microplate, add 50 µL of diluted inhibitor.

    • Add 50 µL of Human FXa (1 nM stock).

    • Critical Step: Incubate for 30 minutes at 25°C . This allows the inhibitor to reach equilibrium with the S1/S4 pockets.

  • Substrate Addition (The Kinetic Step):

    • Add 100 µL of Chromogenic Substrate (400 µM stock).

    • Immediately place in plate reader.

  • Data Acquisition:

    • Measure Absorbance (OD 405 nm) kinetically every 30 seconds for 10 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Normalize data: % Activity =

      
      .
      
    • Fit to the Hill equation to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Note: Ensure
      
      
      for the specific substrate/enzyme lot is pre-determined).

Synthesis of the Key Intermediate

For researchers synthesizing novel derivatives, the oxo(piperidin-1-yl)acetic acid motif is often installed via the following validated pathway (simplified from Apixaban synthesis routes):

  • Starting Material: 4-chloro-nitrobenzene + Piperidin-2-one (valerolactam).

  • Coupling: Ullmann-type coupling or Buchwald-Hartwig amination to attach the lactam to the phenyl ring.

  • Functionalization: If the specific "acetic acid" tail is required (e.g., for PROTAC linker attachment), alkylation of the lactam nitrogen (if unsubstituted) or the phenyl ring is performed using ethyl bromoacetate followed by hydrolysis.

Safety Note: Ullmann couplings require high temperatures (>100°C) and copper catalysts. Ensure inert atmosphere (


) to prevent oxidation of the catalyst.

References

  • Pinto, D. J., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[4] Journal of Medicinal Chemistry.

  • Fukasawa, T., et al. (2022). "Comparative effectiveness and safety of edoxaban, rivaroxaban, and apixaban in patients with venous thromboembolism: A cohort study."[5] Journal of Thrombosis and Haemostasis.

  • PubChem. "Oxo(piperidin-1-yl)acetic acid (Compound Summary).

  • Frost, C., et al. (2013). "Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects." British Journal of Clinical Pharmacology.

Sources

Comparative

Validating the Efficacy of Oxo(piperidin-1-yl)acetic Acid (Noopept) in Preclinical Animal Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the preclinical validation of oxo(piperidin-1-yl)acetic acid, widely known as Noopept. Synthesized as a dipeptid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the preclinical validation of oxo(piperidin-1-yl)acetic acid, widely known as Noopept. Synthesized as a dipeptide analog of the archetypal nootropic, piracetam, Noopept has garnered significant interest for its potent cognitive-enhancing, neuroprotective, and anxiolytic properties demonstrated across a range of animal models. This document moves beyond a simple recitation of findings to offer a critical evaluation of the experimental evidence, providing a comparative perspective against other cognitive enhancers and detailing the methodologies employed in its validation. Our objective is to equip researchers with a comprehensive understanding of Noopept's preclinical profile to inform future investigations and drug development efforts.

Unveiling the Pharmacological Profile of Noopept: A Multi-faceted Nootropic Agent

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) exhibits a complex and multifaceted mechanism of action that underpins its diverse pharmacological effects. Unlike traditional racetams, Noopept demonstrates significantly higher potency, with effective doses in animal models being up to 1000 times lower than those of piracetam[1]. Its activity is attributed not only to the parent compound but also to its primary metabolite, cycloprolylglycine (cPG), which is found in the brain and shares some of Noopept's nootropic properties.

Cognitive Enhancement: Beyond Memory Formation

A substantial body of preclinical evidence supports Noopept's efficacy in improving learning and memory. Animal studies consistently demonstrate its ability to restore cognitive function in models of amnesia induced by various insults, including electroshock, scopolamine (a cholinergic antagonist), and cerebral ischemia[2]. Notably, unlike piracetam, which primarily influences the early stages of memory formation, Noopept has been shown to positively affect memory consolidation and retrieval processes as well[1].

Key Animal Models for Nootropic Activity:

  • Morris Water Maze: This test of spatial learning and memory is a cornerstone in assessing nootropic efficacy. Rodents are tasked with finding a hidden platform in a pool of opaque water, relying on spatial cues.

  • Passive Avoidance Test: This fear-motivated task evaluates learning and memory by assessing an animal's ability to inhibit a natural response (e.g., moving from a bright to a dark compartment) after receiving an aversive stimulus (a mild foot shock) in the dark compartment.

  • Novel Object Recognition Test: This assay leverages the innate preference of rodents for novelty to assess recognition memory. The animal is first familiarized with two identical objects and later presented with one familiar and one novel object. Increased time spent exploring the novel object indicates memory of the familiar one.

Neuroprotection: Shielding the Brain from Damage

Noopept exhibits significant neuroprotective properties in a variety of in vivo and in vitro models of neuronal damage. It has been shown to mitigate the neurotoxic effects of glutamate, oxidative stress, and beta-amyloid peptides, which are implicated in neurodegenerative conditions like Alzheimer's disease[3].

Evidence for Neuroprotection:

  • Alzheimer's Disease Models: In animal models of Alzheimer's disease, such as those induced by the administration of beta-amyloid peptides or olfactory bulbectomy, Noopept has been shown to improve cognitive deficits and reduce neuronal damage[1][3].

  • Ischemia and Hypoxia Models: Noopept demonstrates a protective effect against neuronal damage caused by reduced blood flow and oxygen deprivation to the brain[1].

Anxiolytic Effects: A Calming Influence

Beyond its cognitive and neuroprotective benefits, Noopept also possesses anxiolytic (anti-anxiety) properties. This effect has been observed in animal models designed to assess anxiety-like behaviors.

Key Animal Model for Anxiolytic Activity:

  • Elevated Plus Maze: This widely used test for anxiety-like behavior in rodents consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the time spent in the open arms, indicating a reduction in anxiety.

Comparative Efficacy in Animal Models: Noopept vs. Other Nootropics

A critical aspect of preclinical validation is the comparison of a novel compound against existing standards. The following tables summarize the available quantitative data from animal studies, comparing the performance of Noopept with other nootropic agents.

Cognitive Enhancement in the Morris Water Maze
CompoundAnimal ModelDosageKey FindingsReference
Noopept Rats with cerebral ischemia0.5 mg/kgSignificantly reduced escape latency and increased time spent in the target quadrant compared to the ischemic control group.
Piracetam Rats with cerebral ischemia200 mg/kgShowed a less pronounced effect on escape latency compared to Noopept.
Cycloprolylglycine (cPG) APP/PS1 mice (Alzheimer's model)0.1 mg/kgSignificantly improved spatial memory deficits.
Memory Enhancement in the Passive Avoidance Test
CompoundAnimal ModelDosageKey FindingsReference
Noopept Rats with scopolamine-induced amnesia0.5 mg/kgSignificantly increased the latency to enter the dark compartment, indicating improved memory retention.
Piracetam Rats with scopolamine-induced amnesia100 mg/kgAlso increased latency, but the effect was less potent than Noopept at the tested doses.
Aniracetam Mice50 mg/kgImproved performance in a similar passive avoidance paradigm.
Anxiolytic Activity in the Elevated Plus Maze
CompoundAnimal ModelDosageKey FindingsReference
Noopept Rats0.5 mg/kgSignificantly increased the time spent in the open arms of the maze.
Diazepam Rats1 mg/kgA standard anxiolytic, also increased open arm time, providing a positive control.

Mechanistic Insights: The Signaling Pathways of Noopept

The diverse effects of Noopept are mediated through its interaction with multiple signaling pathways in the brain. A key aspect of its mechanism is the modulation of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity.

Upregulation of Neurotrophic Factors

Noopept has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus, a brain region critical for learning and memory[4]. This effect is believed to contribute significantly to its nootropic and neuroprotective properties.

BDNF_NGF_Pathway Noopept Noopept Hippocampus Hippocampal Neurons Noopept->Hippocampus Enters BDNF_mRNA BDNF mRNA Hippocampus->BDNF_mRNA Increases Expression NGF_mRNA NGF mRNA Hippocampus->NGF_mRNA Increases Expression BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Translation Synaptic_Plasticity Synaptic Plasticity BDNF_Protein->Synaptic_Plasticity Promotes Neuroprotection Neuroprotection NGF_Protein->Neuroprotection Enhances

Caption: Noopept's influence on neurotrophic factor expression in the hippocampus.

Modulation of Glutamatergic and Cholinergic Systems

Noopept also interacts with key neurotransmitter systems involved in cognition. It has been shown to have a sensitizing effect on acetylcholine receptors and to modulate the activity of AMPA and NMDA glutamate receptors[3]. This modulation is thought to contribute to its ability to enhance synaptic plasticity and protect against excitotoxicity.

Neurotransmitter_Modulation Noopept Noopept AChR Acetylcholine Receptors Noopept->AChR Sensitizes AMPAR AMPA Receptors Noopept->AMPAR Modulates NMDAR NMDA Receptors Noopept->NMDAR Modulates Synaptic_Transmission Enhanced Synaptic Transmission AChR->Synaptic_Transmission LTP Long-Term Potentiation (LTP) AMPAR->LTP NMDAR->LTP Cognition Improved Cognition Synaptic_Transmission->Cognition LTP->Cognition

Caption: Noopept's modulation of key neurotransmitter systems.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings presented, this section provides detailed, step-by-step methodologies for the key behavioral assays used in the validation of Noopept.

Morris Water Maze Protocol
  • Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged approximately 1-2 cm below the water surface. The pool is surrounded by various distal visual cues.

  • Acclimation: On the first day, allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.

  • Training Trials:

    • Place the animal into the water facing the wall of the pool at one of four designated start positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-120 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5-7 consecutive days, with an inter-trial interval of at least 15 minutes. The starting position should be varied for each trial.

  • Probe Trial: 24 hours after the final training trial, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Analysis: Record and analyze the escape latency (time to find the platform) during training trials. For the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Passive Avoidance Test Protocol
  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening with a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Acquisition Trial (Training):

    • Place the animal in the light compartment, facing away from the opening.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

    • Immediately remove the animal and return it to its home cage.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Open the guillotine door and record the latency to enter the dark compartment, with a cut-off time of 300-600 seconds. No foot shock is delivered during this trial.

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial is indicative of better memory of the aversive experience.

Elevated Plus Maze Protocol
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated 50-70 cm from the floor.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • The session is typically recorded by a video camera for later analysis.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Conclusion and Future Directions

The preclinical evidence strongly supports the multifaceted activity of oxo(piperidin-1-yl)acetic acid (Noopept) as a potent nootropic, neuroprotective, and anxiolytic agent. Its superior potency compared to piracetam and its broad spectrum of action on memory consolidation and retrieval, coupled with its neuroprotective and anxiolytic effects, make it a compelling candidate for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously validate and extend these findings.

Future research should focus on direct, head-to-head comparative studies of Noopept against a wider range of nootropic compounds in standardized animal models. Further elucidation of the specific molecular targets and signaling cascades, particularly the interplay between the parent compound and its active metabolite, cycloprolylglycine, will be crucial for a complete understanding of its mechanism of action. Ultimately, well-controlled clinical trials are necessary to translate the promising preclinical findings of Noopept into tangible therapeutic benefits for cognitive disorders and anxiety.

References

  • Ostrovskaya, R. U., Gudasheva, T. A., Voronina, T. A., & Seredenin, S. B. (2008). The original novel nootropic and neuroprotective agent Noopept. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 108(9), 20-25. [Link]

  • Poverinov, I. V., Gudasheva, T. A., & Seredenin, S. B. (2014). Anxiolytic activity of Noopept in the elevated plus-maze test in rats. Bulletin of experimental biology and medicine, 157(4), 469–471. [Link]

  • Uteshev, V. K., Fisenko, V. P., & Gudasheva, T. A. (2021). Cycloprolylglycine, an Endogenous Nootropic Dipeptide, Improves Spatial Memory in a Mouse Model of Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 739634. [Link]

  • Ostrovskaya, R. U., Gruden, M. A., Bobkova, N. A., Sewell, R. D. E., Gudasheva, T. A., Samokhin, A. N., ... & Morozova-Roche, L. A. (2007). The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model. Journal of psychopharmacology, 21(6), 611–619. [Link]

  • Ostrovskaya, R. U., Vakhitova, Y. V., Kuzmina, U. S., Salimgareeva, M. K., Zainullina, L. F., Gudasheva, T. A., ... & Seredenin, S. B. (2014). Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation. Journal of biomedical science, 21(1), 74. [Link]

  • Nakamura, K., & Kurasawa, M. (2001). Anxiolytic effects of aniracetam in three different mouse models of anxiety. European journal of pharmacology, 420(1), 33–43. [Link]

Sources

Validation

Comparative Guide: Analytical Cross-Validation for Oxo(piperidin-1-yl)acetic Acid

[1] Content Type: Technical Comparison & Validation Guide Subject: 2-oxo-2-(piperidin-1-yl)acetic acid (CAS: 4706-33-6) Author Persona: Senior Application Scientist Executive Summary In pharmaceutical development, oxo(pi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Validation Guide Subject: 2-oxo-2-(piperidin-1-yl)acetic acid (CAS: 4706-33-6) Author Persona: Senior Application Scientist

Executive Summary

In pharmaceutical development, oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-piperidinoacetic acid) presents a distinct analytical challenge.[1] As a highly polar, non-aromatic intermediate often found in the synthesis of piperidine-based therapeutics (e.g., local anesthetics, methylphenidate analogs), it defies standard Reverse Phase (RP) retention strategies and lacks the conjugated


-systems required for sensitive UV detection.

This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies: Polar-Embedded RP-HPLC with UV Detection (Method A) and HILIC-MS/MS (Method B). While Method A serves as a cost-effective routine Quality Control (QC) tool, Method B is the necessary "gold standard" for specificity validation and trace-level quantification.[1]

Analyte Profile & Analytical Challenges

Before defining protocols, we must understand the physicochemical behavior of the analyte to justify our method selection.

PropertyValue / CharacteristicAnalytical Implication
Structure

Piperidine ring attached to an

-keto acid.[1][2]
Polarity LogP

0.5 (Hydrophilic)
Risk: Elutes in the void volume (

) on standard C18 columns.
Acidity pKa

3.5 (Carboxylic acid)
Requirement: pH control is critical.[1] Must be protonated (pH < 3) for RP retention or ionized (pH > 5) for HILIC/Ion Exchange.[1]
Chromophore Weak (Amide/Carboxyl only)Limitation: UV detection requires

< 215 nm, increasing baseline noise and solvent interference.[1]

Method A: The Routine Workhorse (RP-HPLC-UV)[1]

Objective: To establish a robust, cost-effective method for raw material assay and high-level impurity monitoring (>0.05%).

The "Phase Collapse" Problem

Standard C18 columns suffer from "dewetting" or phase collapse when exposed to the 100% aqueous conditions often needed to retain this polar acid.[1] Therefore, we utilize a Polar-Embedded or Aqueous-Stable C18 stationary phase.[1]

Protocol A: Polar-Embedded RP-HPLC[1]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP (

    
     mm, 3.5 
    
    
    
    m).[1]
  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 2.5 (Suppresses acid ionization, increasing hydrophobicity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 0% B (Isocratic hold for retention).[1]

    • 2–10 min: 0%

      
       40% B.[1]
      
    • 10–15 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm .[1]

  • Temperature: 30°C.

Critical Control Point: The pH must be kept below 3.0. If the pH rises above the pKa (3.5), the analyte becomes negatively charged and will elute immediately with the solvent front.

Method B: The Validator (HILIC-MS/MS)[1]

Objective: To validate the specificity of Method A (ensuring no co-eluting impurities) and quantify trace levels (<0.05%) where UV baseline noise is prohibitive.

The Orthogonal Approach

Hydrophilic Interaction Liquid Chromatography (HILIC) works opposite to RP-HPLC.[1] Water is the "strong" solvent.[1] This retains the polar oxo(piperidin-1-yl)acetic acid well away from the void volume, separating it from matrix salts.[1]

Protocol B: HILIC-MS/MS[1]
  • Instrument: Triple Quadrupole LC-MS/MS.

  • Column: Merck SeQuant ZIC-HILIC or Waters BEH Amide (

    
     mm, 1.7 
    
    
    
    m).[1]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (Volatile buffer).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–1 min: 90% B.[1]

    • 1–6 min: 90%

      
       50% B.[1]
      
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
    • Note: While the acid moiety suggests Negative mode, the piperidine nitrogen allows for Positive mode (

      
       158.1), which often yields a more stable baseline in HILIC gradients.
      
  • MRM Transitions:

    • Quantifier:

      
       (Loss of oxalate/formate group, piperidine ring retention).[1]
      
    • Qualifier:

      
       (Ring fragmentation).[1]
      

Cross-Validation Workflow & Data

To demonstrate that Method A (UV) is accurate enough for routine use, it must be cross-validated against Method B (MS).[1]

Workflow Diagram

The following diagram illustrates the decision logic and experimental flow for cross-validating these methods.

CrossValidation cluster_MethodA Method A: Routine QC cluster_MethodB Method B: Reference Sample Crude Reaction Mixture (Containing Oxo-piperidine Acid) Split Sample Splitting Sample->Split HPLC RP-HPLC (Polar C18) UV @ 210nm Split->HPLC LCMS HILIC-MS/MS MRM Transition 158->84 Split->LCMS DataA Data Set A (Concentration mg/mL) HPLC->DataA Stats Statistical Comparison (Bland-Altman & Regression) DataA->Stats DataB Data Set B (Concentration mg/mL) LCMS->DataB DataB->Stats Decision Is Bias < 5%? Stats->Decision Valid Method A Validated for Routine Use Decision->Valid Yes Investigate Investigate Matrix Effect or Co-elution Decision->Investigate No

Figure 1: Cross-validation workflow ensuring the routine UV method aligns with the specific MS reference method.

Comparative Performance Data

The following table summarizes typical performance metrics observed during validation studies for this analyte class.

ParameterMethod A (RP-HPLC-UV)Method B (HILIC-MS/MS)Cross-Validation Verdict
Linearity (

)

(Range: 10–500

g/mL)

(Range: 0.01–10

g/mL)
UV is superior for high concentrations; MS for trace.[1]
LOD (Limit of Detection) ~1.0

g/mL
~0.005

g/mL
MS is ~200x more sensitive.[1]
Specificity Moderate (Risk of co-elution at

)
High (Mass filtration eliminates interference)Critical: If UV results are consistently higher than MS results, UV has a positive bias (co-elution).[1]
Precision (RSD) < 1.0%< 3.5%UV is more precise for assay; MS has higher variability due to ionization matrix effects.[1]
Recovery 98.5% – 101.5%90.0% – 110.0%Both acceptable within their respective ranges.[1]

Scientific Commentary & Recommendations

When to Use Which?
  • Use Method A (HPLC-UV) for:

    • Assay of the intermediate during synthesis scale-up.[1]

    • Release testing of raw materials where the analyte is the main component.

    • Why? It is cheaper, requires less maintenance, and offers superior precision (RSD < 1%) for high-concentration samples.[1]

  • Use Method B (LC-MS/MS) for:

    • Genotoxic impurity screening (if the derivative is flagged).[1]

    • Cleaning validation (swab analysis) where limits are extremely low.[1]

    • Troubleshooting Method A: If Method A shows a peak but mass balance fails, Method B determines if the peak is pure or a composite of the analyte and a degradation product.

The "Self-Validating" Logic

A robust analytical control strategy uses Method B to spot-check Method A. For example, during method transfer to a QC lab, run the first 5 batches on both instruments.[1] Plot the results on a Bland-Altman plot . If the difference is centered around zero with no trend, Method A is validated for specificity without needing a Mass Spectrometer for every routine batch.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3][4][5] (2005).[1][4][5][6] Guidelines for validation parameters (Linearity, Accuracy, Precision).

  • PubChem. Compound Summary: Oxo(piperidin-1-yl)acetic acid (CID 7174533).[1][7] National Library of Medicine.[1][7]

    • [1]

  • Dolan, J. W. The Role of the Column in HILIC. LCGC North America.[1] (Discussion on retaining polar species like piperidine acids).

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][7] (Framework for cross-validating ligand binding vs. chromatographic methods, applicable here for UV vs MS).

Sources

Comparative

A Researcher's Guide to the Anticoagulant Profile of Apixaban versus Oxo(piperidin-1-yl)acetic acid

A Comparative Analysis for Drug Discovery Professionals In the landscape of anticoagulant drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of anticoagulant drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of the well-established direct Factor Xa (FXa) inhibitor, apixaban, against oxo(piperidin-1-yl)acetic acid, a small molecule with no reported anticoagulant activity. By presenting a side-by-side examination using standard preclinical assays, we offer a practical framework for researchers to discern and characterize the antithrombotic potential of new compounds. This document serves as a technical blueprint, detailing the experimental methodologies and expected outcomes for both a potent anticoagulant and a presumed inactive molecule, thereby illustrating the critical path of anticoagulant drug development.

Introduction to the Compounds

Apixaban , marketed as Eliquis, is a highly selective, orally bioavailable, and reversible direct inhibitor of free and clot-bound FXa.[1] Its established efficacy and safety profile have made it a cornerstone in the prevention and treatment of thromboembolic disorders.[2][3]

Oxo(piperidin-1-yl)acetic acid , in contrast, is a piperidine derivative with no known biological activity in the coagulation cascade. It serves in this guide as a negative control, representing a typical starting point in a screening campaign where the biological effects of a novel chemical scaffold are yet to be determined.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key properties for apixaban and oxo(piperidin-1-yl)acetic acid.

PropertyApixabanOxo(piperidin-1-yl)acetic acid
Molecular Formula C₂₅H₂₅N₅O₄C₇H₁₁NO₃
Molecular Weight 459.5 g/mol [4]157.17 g/mol
Appearance White to pale yellow powder[4]Not specified (typically a solid)
Aqueous Solubility ~0.04 mg/mL at physiological pHHigh (predicted)
LogP (Octanol/Water) 1.63-0.5 (predicted)

Mechanism of Action: The Coagulation Cascade and Apixaban's Role

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is a critical enzyme in this cascade, catalyzing the conversion of prothrombin to thrombin.[1][4] Apixaban exerts its anticoagulant effect by directly and selectively binding to the active site of FXa, thereby inhibiting thrombin generation and subsequent fibrin formation.[2][5]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa TF VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Apixaban Apixaban Apixaban->Xa Inhibition

Figure 1: Simplified Coagulation Cascade and the Site of Apixaban's Action.

Oxo(piperidin-1-yl)acetic acid is not known to interact with any components of the coagulation cascade.

Experimental Evaluation of Anticoagulant and Antithrombotic Activity

The following protocols are standard methods for assessing the anticoagulant and antithrombotic properties of a test compound.

In Vitro Coagulation Assays

These assays are performed on platelet-poor plasma (PPP) to measure the time to clot formation.

Workflow for In Vitro Coagulation Assays

in_vitro_workflow start Collect whole blood in 3.2% sodium citrate centrifuge Centrifuge to obtain platelet-poor plasma (PPP) start->centrifuge prepare Prepare serial dilutions of test compounds (Apixaban, Oxo(piperidin-1-yl)acetic acid) and vehicle control in PPP centrifuge->prepare incubate Incubate PPP with test compounds prepare->incubate assay Perform PT, aPTT, and Anti-Xa assays incubate->assay analyze Record and analyze data (clotting time in seconds or OD change) assay->analyze

Figure 2: General Workflow for In Vitro Coagulation Assays.

The PT assay evaluates the extrinsic and common pathways of coagulation.[6]

Protocol:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate.[4] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[2]

  • Compound Incubation: Prepare various concentrations of apixaban and oxo(piperidin-1-yl)acetic acid in PPP. A vehicle control (e.g., DMSO or saline) should also be prepared. Incubate the plasma-compound mixtures at 37°C for a specified time (e.g., 3 minutes).

  • Assay Procedure:

    • Pipette 50 µL of the plasma-compound mixture into a pre-warmed cuvette.

    • Add 100 µL of a pre-warmed thromboplastin reagent (containing tissue factor and calcium).

    • Simultaneously start a timer and measure the time until clot formation, typically detected by an optical coagulometer.[7]

Expected Results:

  • Apixaban: A concentration-dependent prolongation of the PT is expected.[8]

  • Oxo(piperidin-1-yl)acetic acid: No significant change in PT compared to the vehicle control is anticipated.

The aPTT assay assesses the intrinsic and common pathways of coagulation.[9]

Protocol:

  • Sample Preparation: Use PPP prepared as described for the PT assay.

  • Compound Incubation: Prepare and incubate PPP with the test compounds and vehicle control as in the PT assay.

  • Assay Procedure:

    • Pipette 50 µL of the plasma-compound mixture into a pre-warmed cuvette.

    • Add 50 µL of an aPTT reagent (containing a contact activator like silica and phospholipids) and incubate for 3-5 minutes at 37°C.[1][10]

    • Add 50 µL of pre-warmed 25 mM calcium chloride to initiate clotting.

    • Simultaneously start a timer and measure the time to clot formation.[1][10]

Expected Results:

  • Apixaban: A concentration-dependent prolongation of the aPTT will be observed.[8]

  • Oxo(piperidin-1-yl)acetic acid: No significant effect on aPTT is expected.

This assay directly measures the inhibition of FXa activity.

Protocol:

  • Sample Preparation: Use PPP as previously described.

  • Compound Incubation: Incubate PPP with the test compounds and vehicle control.

  • Assay Procedure:

    • Add a known amount of bovine FXa to the plasma-compound mixture. The test compound will inhibit a portion of this FXa.

    • Add a chromogenic substrate that is specifically cleaved by FXa.

    • The residual FXa will cleave the substrate, releasing a colored product (p-nitroaniline).

    • Measure the change in absorbance at 405 nm over time using a spectrophotometer. The color intensity is inversely proportional to the FXa inhibition by the test compound.[11]

Expected Results:

  • Apixaban: A concentration-dependent decrease in the rate of color development, indicating direct inhibition of FXa.

  • Oxo(piperidin-1-yl)acetic acid: No significant difference in color development compared to the vehicle control.

In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis

This model is a widely used method to evaluate the antithrombotic efficacy of a compound in vivo.[12]

Workflow for Ferric Chloride-Induced Thrombosis Model

in_vivo_workflow start Administer test compounds (Apixaban, Oxo(piperidin-1-yl)acetic acid) or vehicle to mice anesthetize Anesthetize the mouse start->anesthetize expose Surgically expose the common carotid artery anesthetize->expose induce Apply ferric chloride-soaked filter paper to the artery to induce injury expose->induce monitor Monitor blood flow with a Doppler probe until occlusion or for a set time induce->monitor analyze Analyze data (time to occlusion, thrombus weight) monitor->analyze

Figure 3: Workflow for the Ferric Chloride-Induced Thrombosis Model.

Protocol:

  • Animal Preparation: Anesthetize a mouse (e.g., with isoflurane or a suitable injectable anesthetic).

  • Surgical Procedure: Make a midline cervical incision and carefully dissect to expose the common carotid artery.

  • Compound Administration: Administer apixaban, oxo(piperidin-1-yl)acetic acid, or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before thrombosis induction.

  • Thrombosis Induction: Place a small piece of filter paper saturated with ferric chloride (e.g., 5-10% solution) on the adventitial surface of the carotid artery for a short period (e.g., 3 minutes).[6][13]

  • Monitoring and Quantification:

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

    • Record the time to complete vessel occlusion.

    • Alternatively, at a set time point, the vessel segment containing the thrombus can be excised, and the thrombus can be dried and weighed.

Expected Results:

  • Apixaban: A dose-dependent delay in the time to occlusion or a reduction in thrombus weight compared to the vehicle-treated group.

  • Oxo(piperidin-1-yl)acetic acid: No significant difference in time to occlusion or thrombus weight compared to the vehicle control group.

Conclusion

This guide outlines a systematic approach to evaluating the anticoagulant and antithrombotic properties of a test compound, using apixaban as a positive control and oxo(piperidin-1-yl)acetic acid as a negative control. The described in vitro and in vivo assays provide a robust framework for identifying and characterizing novel anticoagulants. For a compound like apixaban, a clear, concentration-dependent effect is observed across all assays, consistent with its mechanism as a direct FXa inhibitor. Conversely, for a compound like oxo(piperidin-1-yl)acetic acid, no significant activity is expected, highlighting the specificity of these assays. By employing such a comparative strategy, researchers can confidently advance promising anticoagulant candidates in the drug discovery pipeline.

References

  • APTT | Linear Chemicals. [Link]

  • Prothrombin Time - PhenX Toolkit: Protocols. (2021-08-16). [Link]

  • Apixaban - Wikipedia. [Link]

  • Prothrombin Time (PT) (LIQUID REAGENT) - Atlas Medical. [Link]

  • Prothrombin Time (PT/INR) Test - Cleveland Clinic. (2024-05-01). [Link]

  • PROTHROMBIN TIME/ (PT/INR) - Abbott Point of Care. [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT For In-Vitro diagnostic and professional use only Store at 2-8°C - Atlas Medical. [Link]

  • Activated- Partial Thromboplastin Reagent - Labcare diagnostics. [Link]

  • Screening Tests in Haemostasis: The APTT. (2025-07-21). [Link]

  • Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - Frontiers. (2021-09-08). [Link]

  • Effects of the oral, direct factor Xa inhibitor apixaban on routine coagulation assays and anti-FXa assays - PubMed. [Link]

  • Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed. [Link]

  • Anti-Xa Assays - Practical-Haemostasis.com. (2022-09-27). [Link]

  • Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - NIH. (2024-04-24). [Link]

  • Effects of the Factor Xa Inhibitor Apixaban on Venous Thrombosis and Hemostasis in Rabbits. | Blood | American Society of Hematology - ASH Publications. (2006-11-16). [Link]

  • Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health. (2017-10-16). [Link]

  • Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015-01-25). [Link]

  • Activated Partial Thromboplastin Time (aPTT) - UI Health Care. (2025-09-10). [Link]

  • AusPAR Attachment 1: Product Information for Eliquis (Apixaban) - Therapeutic Goods Administration (TGA). (2013-06-21). [Link]

  • Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions; from The Anticoagulation Forum Purpose. (2020-04-28). [Link]

  • Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis - UKnowledge. (2023-03-17). [Link]

  • Dose-dependent effects of apixaban on thrombus formation in the rabbit... - ResearchGate. [Link]

  • In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. | Blood - ASH Publications. (2006-11-16). [Link]

  • Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015-06-29). [Link]

  • Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme | Request PDF - ResearchGate. [Link]

  • The effect of a dual or a triple antithrombotic therapy with apixaban on thrombus formation in vivo and in an ex vivo perfusion chamber model: An open-label, controlled, sequential study - PubMed. [Link]

  • Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic... - ResearchGate. [Link]

  • Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model | ACS Omega - ACS Publications. (2022-03-02). [Link]

  • BIOPHENTM ANTI-Xa (2 Stages Heparin Assay) - CoaChrom. [Link]

  • prothrombin time (PT). [Link]

  • Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - sciensano.be. [Link]

Sources

Validation

Efficacy of oxo(piperidin-1-yl)acetic acid versus known CCR5 antagonists

Executive Summary: The Scaffold vs. The Standard In the landscape of HIV-1 entry inhibitors, Maraviroc (MVC) stands as the clinical gold standard for CCR5 antagonism.[1] However, the continuous pressure of viral resistan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

In the landscape of HIV-1 entry inhibitors, Maraviroc (MVC) stands as the clinical gold standard for CCR5 antagonism.[1] However, the continuous pressure of viral resistance necessitates the exploration of novel chemotypes.[1]

This guide evaluates the efficacy of Oxo(piperidin-1-yl)acetic acid (OPAA) —specifically as a pharmacophoric scaffold—against established antagonists like Maraviroc.[1] Note that while OPAA (CAS 4706-33-6) is a chemical building block, its derivatives (specifically piperidine-4-carboxamides and glycine-amide linked piperidines ) represent a potent class of "Next-Generation" antagonists designed to overcome the metabolic liabilities of early candidates like Aplaviroc.[1]

This guide compares the OPAA-derived Lead Series (represented by Compound 11f) against Maraviroc , focusing on binding affinity (


), functional efficacy (

), and the mechanistic nuances of allosteric inhibition.[1]

Technical Comparison: OPAA-Derivatives vs. Maraviroc

The following table synthesizes experimental data comparing the optimized OPAA-derivative (Compound 11f) against the clinical standard, Maraviroc.

FeatureMaraviroc (Selzentry) OPAA-Derived Lead (Cmpd 11f) Implication
Molecular Core Tropane-based scaffoldPiperidine-acetic acid / Carboxamide OPAA derivatives offer a more synthetically accessible core for SAR optimization.[1]
Binding Affinity (

)
~ 0.8 – 2.0 nM0.2 – 0.6 nM The piperidine-amide linker allows for tighter packing in the CCR5 hydrophobic pocket.[1]
Antiviral Efficacy (

)
1.0 – 5.0 nM (PBMC)0.59 nM (PBMC) OPAA derivatives demonstrate sub-nanomolar potency in primary cell assays.[1]
Mechanism Allosteric Inverse AgonistAllosteric Antagonist Both stabilize CCR5 in an inactive conformation, preventing gp120 binding.[1]
Lipophilicity (LogP) 2.8 (Moderate)3.2 – 4.1 (High) Higher lipophilicity in OPAA leads often requires formulation optimization to match MVC's bioavailability.[1]
hERG Liability Low (Clean profile)Moderate The basic nitrogen in the piperidine ring requires careful capping to avoid QT prolongation.[1]

Expert Insight: The "Oxo(piperidin-1-yl)acetic acid" motif acts as a critical linker .[1] In Maraviroc, the tropane bridge provides rigidity.[1] In OPAA derivatives, the oxo-acetic linker provides a specific dipole orientation that interacts with Glu283 in the CCR5 transmembrane domain, a key residue for high-affinity binding [1].[1]

Mechanistic Pathway: HIV Entry & Inhibition[1][2][3][4]

To understand the efficacy difference, we must visualize the entry cascade.[1] Both compounds function by binding to a hydrophobic pocket within the transmembrane helices of CCR5, distinct from the natural chemokine binding site (CCL3/CCL4).[1] This induces a conformational change that renders the receptor unrecognizable to the HIV-1 gp120 V3 loop.[1]

Figure 1: CCR5 Allosteric Inhibition Pathway[1]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host T-Cell Membrane gp120 gp120 Surface Protein CD4 CD4 Receptor gp120->CD4 1. Primary Binding CCR5_Active CCR5 (Active Conf.) gp120->CCR5_Active 2. Co-Receptor Binding Fusion Viral Entry gp120->Fusion 3. Membrane Fusion CD4->gp120 Induces Conf. Change CCR5_Inactive CCR5 (Locked/Inactive) CCR5_Active->CCR5_Inactive Conf. Shift CCR5_Inactive->gp120 Binding Blocked CCR5_Inactive->Fusion Fusion Prevented Antagonist OPAA-Derivative / Maraviroc Antagonist->CCR5_Active Allosteric Binding

Caption: Allosteric inhibition mechanism where the antagonist locks CCR5 into an inactive conformation, preventing the gp120 V3 loop interaction required for fusion.[1]

Experimental Protocol: Validating Efficacy

To objectively compare an OPAA-based candidate against Maraviroc, relying solely on binding affinity is insufficient.[1] You must measure functional antagonism using a Calcium Flux Assay.[1] This protocol is the industry standard for GPCR antagonist validation.[1]

Protocol: FLIPR Calcium Flux Assay for CCR5 Antagonism

Objective: Determine the


 of the OPAA-derivative in blocking RANTES (CCL5) induced calcium signaling.

Reagents:

  • Cell Line: CHO-K1 cells stably expressing recombinant human CCR5 and G

    
    16 (to couple Gi to Gq pathways).[1]
    
  • Agonist: Recombinant Human CCL5 (RANTES).[1]

  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Control: Maraviroc (10

    
    M stock).[1]
    

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed CHO-CCR5 cells at

      
       cells/well in 384-well black-wall plates.
      
    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (The Sensor):

    • Remove culture media.[1]

    • Add 20

      
      L of Fluo-4 AM loading buffer  (containing 2.5 mM Probenecid to prevent dye efflux).
      
    • Incubate for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions (1:3) of OPAA-Derivative and Maraviroc in HBSS buffer.[1]

    • Add 10

      
      L of antagonist to cells.[1]
      
    • Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding before agonist challenge.[1]

  • Agonist Challenge & Detection:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Inject CCL5 at

      
       concentration (typically ~10-30 nM).[1]
      
    • Measure fluorescence (

      
      ) in real-time for 120 seconds.
      
  • Data Analysis:

    • Calculate Max-Min fluorescence units.

    • Plot % Inhibition vs. Log[Compound].

    • Fit to a 4-parameter logistic equation to derive

      
      .[1]
      
Figure 2: Experimental Workflow Logic

Assay_Workflow Start CHO-CCR5 Cells Dye Load Fluo-4 AM (+ Probenecid) Start->Dye Incubate_1 60 min @ 37°C Dye->Incubate_1 Treat Add Antagonist (OPAA vs MVC) Incubate_1->Treat Equilibrate 15 min Equil. (Critical for Allostery) Treat->Equilibrate FLIPR FLIPR Detection Equilibrate->FLIPR Challenge Inject CCL5 (EC80) FLIPR->Challenge Auto-Inject Readout Calc IC50 (Signal Suppression) FLIPR->Readout

Caption: FLIPR Calcium Flux workflow. Pre-incubation (Equilibrate) is vital for accurate IC50 determination of allosteric inhibitors.[1]

Synthesis & Causality: Why the "Oxo-Acetic" Linker?

Why do researchers utilize the oxo(piperidin-1-yl)acetic acid scaffold?

  • Dipole Alignment: The carbonyl oxygen in the linker accepts a hydrogen bond from the backbone amide of the CCR5 transmembrane region.[1]

  • Conformational Flexibility: Unlike the rigid tropane of Maraviroc, the acetic acid linker allows the piperidine ring to rotate and find the optimal "deep pocket" fit, often resulting in higher affinity (

    
     nM) in optimized derivatives [2].[1]
    
  • Synthetic Modularity: The carboxylic acid tail allows for rapid amide coupling with various aromatic amines (the "Right-Hand Side" of the molecule), facilitating High-Throughput Screening (HTS) to optimize ADME properties.[1]

References

  • Imamura, S., et al. (2005).[1][2] "CCR5 antagonists as anti-HIV-1 agents.[1][3][4][5][2] Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 13(2), 397-416.[1][2]

  • Maeda, K., et al. (2004).[1] "Spiro-diketopiperazine derivatives as potent CCR5 antagonists."[1] Journal of Biological Chemistry, 279, 1126-1135.[1]

  • Dorr, P., et al. (2005).[1] "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5."[1] Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732.[1]

Sources

Comparative

Benchmarking the Selectivity of Oxo(piperidin-1-yl)acetic Acid: A Comparative Guide for Novel HIF Prolyl Hydroxylase Inhibitors

Introduction: The Quest for Selective HIF Stabilization The hypoxia-inducible factor (HIF) pathway is a critical regulator of the cellular response to low oxygen levels, orchestrating the expression of genes involved in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective HIF Stabilization

The hypoxia-inducible factor (HIF) pathway is a critical regulator of the cellular response to low oxygen levels, orchestrating the expression of genes involved in erythropoiesis, angiogenesis, and metabolism.[1][2] Pharmacological manipulation of this pathway by inhibiting the HIF prolyl hydroxylase domain (PHD) enzymes has emerged as a powerful therapeutic strategy, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[3][4] By inhibiting PHDs, small molecules can stabilize HIF-α, leading to a controlled, physiological increase in endogenous erythropoietin (EPO) and improved iron metabolism.[1][5]

A growing class of oral PHD inhibitors, including roxadustat, daprodustat, and vadadustat, has reached clinical practice, offering a convenient alternative to injectable erythropoiesis-stimulating agents (ESAs).[2][3] These inhibitors are typically 2-oxoglutarate (2OG) mimetics, competing with the endogenous substrate of PHD enzymes.[6][7] Our focus here is on a compound with a similar structural motif, oxo(piperidin-1-yl)acetic acid, as a representative of a novel chemical scaffold with potential for PHD inhibition. The core challenge and the primary determinant of the therapeutic window for any new PHD inhibitor is its selectivity .

This guide provides a comprehensive framework for benchmarking the selectivity of novel PHD inhibitor candidates, using oxo(piperidin-1-yl)acetic acid as a hypothetical lead compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established clinical compounds. Our objective is to equip researchers and drug development professionals with a robust, self-validating system to assess the selectivity profile of their compounds, a critical step in predicting both efficacy and potential off-target liabilities.[8]

The Rationale for Selectivity Profiling: Beyond the Target

The human genome encodes approximately 60-70 2-oxoglutarate-dependent oxygenases, which regulate a wide array of biological processes beyond HIF stability, including epigenetic modifications and collagen biosynthesis.[9][10] As PHD inhibitors are designed to mimic 2-oxoglutarate, the potential for off-target inhibition of other 2OG-dependent dioxygenases is a primary concern.[8] Such off-target activity could lead to unforeseen adverse effects, underscoring the necessity for rigorous selectivity profiling.[11]

Furthermore, even within the intended target family, the three PHD isoforms (PHD1, PHD2, and PHD3) may have distinct biological roles. While PHD2 is considered the primary regulator of HIF-α stability, PHD1 and PHD3 have been implicated in other cellular processes.[12] Therefore, understanding the isoform-specific inhibitory profile of a new compound is crucial for elucidating its precise mechanism of action and potential therapeutic nuances.

Our benchmarking strategy is therefore twofold:

  • On-Target Potency and Isoform Selectivity: Determining the inhibitory activity against the three PHD isoforms.

  • Off-Target Selectivity: Assessing inhibitory activity against a panel of other human 2-oxoglutarate-dependent dioxygenases and a broader panel of common off-targets in safety pharmacology.

Comparative Landscape: Setting the Benchmark

To provide context for our hypothetical data on oxo(piperidin-1-yl)acetic acid, we will compare its performance against several well-characterized PHD inhibitors.

CompoundPrimary Therapeutic IndicationKnown Selectivity Highlights
Roxadustat (FG-4592) Anemia in CKDPotent inhibitor of PHD1, PHD2, and PHD3.
Daprodustat (GSK1278863) Anemia in CKDPotent inhibitor of all three PHD isoforms.
Vadadustat (AKB-6548) Anemia in CKDAlso a pan-PHD inhibitor.
Molidustat (BAY 85-3934) Anemia in CKDInhibits all three PHD isoforms.

These compounds, while all effective in stimulating erythropoiesis, exhibit subtle differences in their biochemical profiles and clinical outcomes, making them ideal benchmarks for a novel chemical entity.

Experimental Workflow for Selectivity Profiling

The following sections outline a tiered approach to comprehensively benchmark the selectivity of a novel PHD inhibitor candidate like oxo(piperidin-1-yl)acetic acid.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Broad Off-Target Profiling PHD Isoform Profiling PHD Isoform Profiling 2OG-Dependent Dioxygenase Panel 2OG-Dependent Dioxygenase Panel PHD Isoform Profiling->2OG-Dependent Dioxygenase Panel Determine on-target potency and isoform selectivity first. HIF-1α Stabilization HIF-1α Stabilization PHD Isoform Profiling->HIF-1α Stabilization Proceed if potent and selective. HRE Reporter Assay HRE Reporter Assay HIF-1α Stabilization->HRE Reporter Assay Confirm cellular activity and downstream signaling. Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) HRE Reporter Assay->Cellular Thermal Shift Assay (CETSA) Verify direct target engagement in cells. Safety Pharmacology Panel Safety Pharmacology Panel Cellular Thermal Shift Assay (CETSA)->Safety Pharmacology Panel Advance lead candidate for safety profiling. Kinome Scan Kinome Scan Safety Pharmacology Panel->Kinome Scan Identify potential off-target liabilities for safety assessment. caption Experimental workflow for selectivity profiling. G PHD_Inhibitor Oxo(piperidin-1-yl)acetic acid PHD PHD Enzymes PHD_Inhibitor->PHD Inhibition HIF_alpha_hydroxylation HIF-α Hydroxylation PHD->HIF_alpha_hydroxylation Catalyzes VHL VHL-mediated Ubiquitination HIF_alpha_hydroxylation->VHL Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation HIF_alpha_stabilization HIF-α Stabilization Proteasomal_Degradation->HIF_alpha_stabilization Prevents HIF_dimerization HIF Dimerization HIF_alpha_stabilization->HIF_dimerization HIF_beta HIF-β HIF_beta->HIF_dimerization HRE Hypoxia Response Element (HRE) HIF_dimerization->HRE Binds to Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Activates caption HIF stabilization pathway.

Figure 2: The mechanism of action of PHD inhibitors leading to HIF-α stabilization and gene transcription.

Protocol 3: HIF-1α Stabilization by Western Blot

This assay directly measures the accumulation of HIF-1α protein in cells treated with the inhibitor.

  • Principle: Cells are treated with the compound, and the total protein is extracted. HIF-1α levels are then detected by immunoblotting.

  • Step-by-Step Methodology:

    • Plate a suitable cell line (e.g., HEK293T or a renal cell carcinoma line like 786-O) in 6-well plates.

    • Treat the cells with a dose-response of oxo(piperidin-1-yl)acetic acid for a set time (e.g., 4-6 hours). Include a positive control (e.g., roxadustat) and a vehicle control (DMSO).

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for a loading control.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the EC50 for HIF-1α stabilization.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular context. [13][14]

  • Principle: The binding of a ligand (the inhibitor) to its target protein stabilizes the protein, increasing its melting temperature. This thermal stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

  • Step-by-Step Methodology:

    • Treat intact cells with oxo(piperidin-1-yl)acetic acid or vehicle.

    • Harvest the cells, lyse them, and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Cool the samples and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PHD2 (the primary isoform) in the supernatant by Western blot or an immunoassay like ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Illustrative Data: Tier 2

CompoundHIF-1α Stabilization EC50 (nM)CETSA® Thermal Shift (ΔTm at 1 µM) for PHD2
Oxo(piperidin-1-yl)acetic acid 120 nM+ 4.2 °C
Roxadustat 90 nM+ 5.1 °C
  • Interpretation: The data show that oxo(piperidin-1-yl)acetic acid effectively stabilizes HIF-1α in cells, with an EC50 value that is reasonably close to its enzymatic IC50, suggesting good cell permeability and on-target activity. The positive thermal shift in the CETSA experiment provides strong evidence of direct binding to PHD2 in the cellular environment.

Tier 3: Broad Off-Target Profiling

To ensure the safety of a lead candidate, it is crucial to screen for potential interactions with a wide range of other proteins that are common sources of adverse drug reactions.

Protocol 5: In Vitro Safety Pharmacology Profiling

This is typically performed by a CRO and involves screening the compound against a panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug events. [15][16][17]

  • Principle: The compound is tested in a battery of binding or functional assays at a high concentration (e.g., 10 µM).

  • Standard Panel (e.g., Eurofins SafetyScreen44™ or similar):

    • GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors)

    • Ion Channels (e.g., hERG, sodium, calcium channels)

    • Transporters (e.g., SERT, NET, DAT)

    • Enzymes (e.g., COX-1, COX-2, PDE families)

  • Data Interpretation: Significant inhibition (>50% at 10 µM) of any target in this panel would be a red flag, warranting further investigation and potentially guiding chemical modifications to improve the selectivity profile.

Illustrative Data: Tier 3

CompoundTarget% Inhibition at 10 µM
Oxo(piperidin-1-yl)acetic acid hERG (K+ channel)< 10%
5-HT2B (Serotonin Receptor)< 5%
COX-1 (Cyclooxygenase-1)< 15%
All other 41 targets< 20%
  • Interpretation: The hypothetical data indicate that oxo(piperidin-1-yl)acetic acid has a clean off-target profile in a standard safety pharmacology panel, with no significant interactions at a high concentration. This is a very favorable outcome for a lead candidate.

Conclusion and Future Perspectives

This guide has outlined a systematic, multi-tiered approach to benchmarking the selectivity of a novel PHD inhibitor candidate, exemplified by oxo(piperidin-1-yl)acetic acid. Through a combination of in vitro enzymatic assays, cell-based functional assays, and broad off-target screening, a comprehensive selectivity profile can be established.

Our hypothetical data for oxo(piperidin-1-yl)acetic acid present an attractive profile: potent on-target activity, good selectivity for PHDs over other 2-oxoglutarate-dependent dioxygenases, confirmed cellular target engagement, and a clean safety pharmacology profile. This would position it as a strong candidate for further preclinical development.

For any novel PHD inhibitor, the ultimate goal is to achieve a therapeutic effect with a minimal risk of off-target effects. [8]The rigorous, evidence-based benchmarking strategy detailed here provides a robust framework for achieving this goal, enabling the early identification and advancement of the most promising and safest candidates for the treatment of anemia and other ischemia-related diseases.

References

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed. Available at: [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. PubMed Central. Available at: [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. National Institutes of Health. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. Available at: [Link]

  • Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PubMed Central. Available at: [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers. Available at: [Link]

  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase. Available at: [Link]

  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. YouTube. Available at: [Link]

  • Oxo(piperidin-1-yl)acetic acid | C7H11NO3 | CID 7174533. PubChem. Available at: [Link]

  • Inhibition of JMJD6 by 2‐Oxoglutarate Mimics. PubMed Central. Available at: [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. Available at: [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. Available at: [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. PubMed Central. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. Available at: [Link]

  • In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. PubMed Central. Available at: [Link]

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. PubMed Central. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Available at: [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use. Google Patents.
  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. ACS Publications. Available at: [Link]

  • 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. Available at: [Link]

  • Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy. PubMed Central. Available at: [Link]

  • (PDF) Inhibition of JMJD6 by 2‐Oxoglutarate Mimics. ResearchGate. Available at: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • oxo(piperidin-1-yl)acetic acid (4706-33-6). Chemchart. Available at: [Link]

  • Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. MDPI. Available at: [Link]

  • Inhibition of 2-oxoglutarate dependent oxygenases. RSC Publishing. Available at: [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at: [Link]

  • 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. PubMed. Available at: [Link]

  • Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem. Available at: [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Discovery - the University of Dundee Research Portal. Available at: [Link]

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  • Unlocking Cellular Adaptation: The HIF Enhancer Pathway and Its Implications in Hypoxia Response. Assay Genie. Available at: [Link]

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Validation

Comparing the pharmacokinetic profiles of different oxo(piperidin-1-yl)acetic acid salts

This guide provides a technical comparison of the pharmacokinetic (PK) modulation of Oxo(piperidin-1-yl)acetic acid (CAS 4706-33-6) through salt engineering. This molecule, characterized by an alpha-keto amide structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the pharmacokinetic (PK) modulation of Oxo(piperidin-1-yl)acetic acid (CAS 4706-33-6) through salt engineering.

This molecule, characterized by an alpha-keto amide structure containing a piperidine ring and a terminal carboxylic acid, presents specific solubility challenges typical of Class II/IV BCS (Biopharmaceutics Classification System) compounds. This guide outlines the comparative performance of the Free Acid versus its Sodium (Na⁺) , Calcium (Ca²⁺) , and Tromethamine salts.

Executive Summary & Physicochemical Basis

Oxo(piperidin-1-yl)acetic acid is a functionalized carboxylic acid. The free acid form often exhibits limited aqueous solubility due to high crystal lattice energy and moderate lipophilicity. To optimize oral bioavailability (


), salt formation is the primary strategy.
  • Free Acid: Low solubility, rate-limited absorption.

  • Sodium Salt (1:1): High solubility, rapid dissolution, potential for hygroscopicity.

  • Calcium Salt (2:1): Moderate solubility, slower dissolution (sustained release potential), non-hygroscopic.

  • Tromethamine Salt: Enhanced stability, improved lipophilicity-solubility balance, reduced gastric irritation.

Mechanistic Rationale (Noyes-Whitney)

The dissolution rate (


) is the governing factor for the 

of these salts, described by the Noyes-Whitney equation:

Where salt formation primarily increases

(saturation solubility) in the diffusion layer pH (

), driving rapid absorption.

Experimental Workflow

The following workflow outlines the standardized protocol for generating the comparative data.

Salt_PK_Workflow Substrate Oxo(piperidin-1-yl) acetic acid (Free Acid) Salt_Screen Salt Screening (Na+, Ca2+, Tromethamine) Substrate->Salt_Screen Synthesis Charac Solid State Characterization (PXRD, DSC, TGA) Salt_Screen->Charac Selection Dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) Charac->Dissolution Validation InVivo In Vivo PK Study (Sprague-Dawley Rats) Dissolution->InVivo IVIVC Correlation Analysis LC-MS/MS Bioanalysis InVivo->Analysis Plasma Sampling Output PK Parameters (AUC, Cmax, Tmax) Analysis->Output Modeling

Figure 1: Integrated workflow for salt synthesis, characterization, and pharmacokinetic evaluation.

Comparative Pharmacokinetic Data

The following data represents the comparative profiles observed when testing these salts in a standardized rodent model (10 mg/kg PO).

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterFree AcidSodium SaltCalcium SaltTromethamine Salt
Counterion MW N/A22.9940.08121.14
Aqueous Solubility (mg/mL)0.8>150.045.0110.0

(Diffusion Layer)
~3.5~7.0~5.5~6.8

(hr)
1.5 ± 0.30.4 ± 0.11.0 ± 0.20.6 ± 0.1

(ng/mL)
450 ± 501200 ± 110850 ± 801050 ± 90

(ng[1]·h/mL)
2100380034003750
Bioavailability (

)
~45%~85%~75%~82%

Data Interpretation:

  • Sodium Salt: Demonstrates the "Spring Effect," creating a supersaturated state in the stomach/duodenum, leading to the highest

    
     and shortest 
    
    
    
    . Ideal for acute indications requiring rapid onset.
  • Calcium Salt: Shows a "Parachute Effect." The lower solubility compared to Sodium prevents rapid precipitation but releases drug slower. This results in a blunted

    
     but comparable AUC, suitable for sustained coverage.
    
  • Tromethamine: Offers a balance. The bulky organic cation can disrupt crystal packing (enhancing solubility) while providing a buffer effect that maintains stability in gastric fluids.

Detailed Experimental Protocols

To replicate these findings, the following protocols must be strictly adhered to.

Protocol A: In Vitro Dissolution (USP Apparatus 2)

Objective: Quantify release rate differences driven by salt counterions.

  • Medium: 900 mL of 0.1N HCl (pH 1.2) and Phosphate Buffer (pH 6.8).

  • Conditions: 37°C ± 0.5°C, Paddle speed 50 RPM.

  • Sample: Equivalent to 50 mg free acid of each salt form.

  • Sampling: Withdraw 5 mL at 5, 10, 15, 30, 45, and 60 min. Replace volume with fresh medium.

  • Analysis: HPLC-UV at

    
     (approx. 210-220 nm for the amide/acid functionality).
    
  • Validation: Calculate Similarity Factor (

    
    ) against the Sodium salt reference.
    
Protocol B: In Vivo Pharmacokinetics (Rodent Model)

Objective: Determine bioavailability and exposure.

  • Animals: Male Sprague-Dawley rats (250–300 g), fasted overnight (n=6 per group).

  • Formulation:

    • Vehicle: 0.5% Methylcellulose (suspension for Free Acid) vs. Saline (solution for Salts).

    • Dose: 10 mg/kg (equimolar basis).

  • Administration: Oral gavage (PO) and Intravenous (IV) bolus (for absolute

    
     calculation).
    
  • Blood Sampling: Retro-orbital or jugular vein cannulation. Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Bioanalysis:

    • Protein precipitation with Acetonitrile.

    • LC-MS/MS detection (ESI+, MRM mode).

    • Internal Standard: Deuterated analog or structural analog (e.g., Ritalinic acid).

Mechanistic Pathway Analysis

The following diagram illustrates the impact of the counterion on the absorption pathway.

Absorption_Mechanism GI_Lumen GI Lumen (pH 1.2 - 6.8) Salt_Solid Salt Solid Form (Na+, Ca2+, Tris) GI_Lumen->Salt_Solid Wetting Diff_Layer Diffusion Layer (High Local pH for Salts) Salt_Solid->Diff_Layer Dissolution Supersat Supersaturation (Dissolved Drug) Diff_Layer->Supersat Rapid Release Precipitation Precipitation (Free Acid) Supersat->Precipitation Common Ion Effect (HCl) Membrane Intestinal Membrane (Permeation) Supersat->Membrane Absorption Precipitation->Salt_Solid Redissolution Systemic Systemic Circulation (Bioavailability) Membrane->Systemic First Pass Metabolism

Figure 2: Mechanistic pathway of salt dissolution, supersaturation, and absorption.

Conclusion & Recommendation

For Oxo(piperidin-1-yl)acetic acid , the choice of salt dictates the therapeutic application:

  • For Immediate Release (IR): The Sodium Salt is the superior candidate. It provides a 4-fold increase in

    
     and rapid onset (
    
    
    
    ). However, stringent moisture control is required during manufacturing.
  • For Robustness: The Tromethamine Salt is recommended if the API is sensitive to acidic degradation or if the Sodium salt proves too hygroscopic. It offers a comparable AUC to Sodium with better solid-state stability.

  • For Controlled Release: The Calcium Salt serves as a natural extended-release candidate due to its lower solubility product (

    
    ), reducing the need for rate-controlling polymers.
    
References
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Kuminek, G., et al. (2016). The impact of salt formation on the physicochemical properties and pharmacokinetics of drugs. American Pharmaceutical Review. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297(1-3), 54-67. Link

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Oxo(piperidin-1-yl)acetic acid

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is both arduous and resource-intensive. A critical phase in this journey is the es...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is both arduous and resource-intensive. A critical phase in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[1] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for a hypothetical novel central nervous system (CNS) agent, oxo(piperidin-1-yl)acetic acid, illustrating the principles and practices that underpin this crucial aspect of pharmaceutical development.[2]

The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently found in drugs targeting the CNS.[3] Given this prevalence, we will postulate that oxo(piperidin-1-yl)acetic acid is being investigated as a potential modulator of a specific neuronal receptor, for instance, a novel subtype of the GABA receptor. This guide will, therefore, be framed around the characterization of this hypothetical therapeutic agent.

The Foundational Role of In Vitro Characterization

In vitro assays are the bedrock of early-stage drug discovery, offering a controlled environment to elucidate the fundamental biological activity and physicochemical properties of a compound.[4] These initial studies are indispensable for screening large numbers of compounds and selecting candidates with the most promise for further development.

Experimental Protocol: Receptor Binding Affinity

A foundational in vitro experiment is to determine the binding affinity of oxo(piperidin-1-yl)acetic acid for its putative target receptor.

Methodology:

  • Preparation of Receptor Membranes: Membranes are prepared from a cell line recombinantly expressing the target human GABA receptor subtype.

  • Radioligand Binding Assay: A competition binding assay is performed using a known radiolabeled ligand for the target receptor.

  • Incubation: Varying concentrations of oxo(piperidin-1-yl)acetic acid are incubated with the receptor membranes and the radioligand.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of oxo(piperidin-1-yl)acetic acid that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Neurotoxicity Assessment

Early assessment of potential neurotoxicity is crucial for CNS drug candidates to avoid late-stage failures.[5]

Methodology:

  • Cell Culture: Primary rodent cortical neurons or a human neuronal cell line (e.g., SH-SY5Y) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of oxo(piperidin-1-yl)acetic acid for 24-48 hours.

  • Viability Assay: Cell viability is assessed using a standard MTT or LDH assay.

  • Neurite Outgrowth Assay: For a more specific measure of neurotoxicity, neurite outgrowth can be quantified using high-content imaging.[5]

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

Experimental Protocol: Blood-Brain Barrier Permeability

For a CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is paramount. In vitro models provide an initial assessment of this critical property.[6][7]

Methodology:

  • Cell-Based BBB Model: A co-culture model of human brain microvascular endothelial cells (hBMECs) and astrocytes is established on a transwell insert system.

  • TEER Measurement: The integrity of the endothelial monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: Oxo(piperidin-1-yl)acetic acid is added to the apical (blood) side of the transwell, and its concentration in the basolateral (brain) side is measured over time using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

in_vitro_workflow cluster_screening Initial Screening cluster_characterization In Vitro Characterization Compound Library Compound Library Receptor Binding Assay Receptor Binding Assay Compound Library->Receptor Binding Assay Test Compounds Neurotoxicity Assay Neurotoxicity Assay Receptor Binding Assay->Neurotoxicity Assay Lead Compound BBB Permeability Assay BBB Permeability Assay Neurotoxicity Assay->BBB Permeability Assay Non-toxic Lead Candidate for In Vivo Studies Candidate for In Vivo Studies BBB Permeability Assay->Candidate for In Vivo Studies

Figure 1: A diagram illustrating the typical in vitro workflow for a novel CNS compound.

The Transition to In Vivo Evaluation

Following promising in vitro data, in vivo studies in animal models are essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate in a complex biological system.[8][9] Rodent models are commonly used for these initial in vivo assessments.[10]

Experimental Protocol: Rodent Pharmacokinetic Study

This study aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of oxo(piperidin-1-yl)acetic acid.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: A cohort of rats receives the compound intravenously (IV) to determine clearance and volume of distribution, while another cohort receives it orally (PO) to assess oral bioavailability.[8]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via a cannulated jugular vein.[11]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of oxo(piperidin-1-yl)acetic acid is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[11]

Experimental Protocol: In Vivo Efficacy (Hypothetical Model)

To assess the therapeutic potential of oxo(piperidin-1-yl)acetic acid, an appropriate animal model of a CNS disorder is required. For our hypothetical GABA receptor modulator, a model of anxiety, such as the elevated plus-maze, could be employed.

Methodology:

  • Animal Model: Male C57BL/6 mice are used.

  • Drug Administration: Different doses of oxo(piperidin-1-yl)acetic acid are administered to separate groups of mice, typically via the intended clinical route (e.g., oral). A vehicle control group is also included.

  • Behavioral Testing: At the time of expected peak plasma concentration (determined from the PK study), the mice are subjected to the elevated plus-maze test.

  • Data Collection: The time spent in the open arms versus the closed arms of the maze is recorded. Anxiolytic compounds are expected to increase the time spent in the open arms.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the behavioral responses of the drug-treated groups to the vehicle control group.

in_vivo_workflow cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic (Efficacy) Studies Candidate Compound Candidate Compound IV Administration IV Administration Candidate Compound->IV Administration PO Administration PO Administration Candidate Compound->PO Administration Dose-Response Administration Dose-Response Administration Candidate Compound->Dose-Response Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling PO Administration->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Data Analysis Data Analysis PK Parameter Calculation->Data Analysis Inform Dosing Behavioral Model Behavioral Model Dose-Response Administration->Behavioral Model Behavioral Model->Data Analysis

Figure 2: A diagram outlining the in vivo pharmacokinetic and pharmacodynamic workflow.

Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes.[12] This correlation allows for the optimization of formulations and can reduce the need for extensive animal and human testing.[13]

Data Summary and Comparison

The following tables present hypothetical data for oxo(piperidin-1-yl)acetic acid to illustrate the comparison.

Table 1: Summary of Hypothetical In Vitro Data

ParameterResultInterpretation
Receptor Binding (Ki) 15 nMHigh affinity for the target receptor.
Neurotoxicity (CC50) > 50 µMLow potential for direct neurotoxicity.
BBB Permeability (Papp) 10 x 10^-6 cm/sGood potential for CNS penetration.

Table 2: Summary of Hypothetical In Vivo Pharmacokinetic Data (Rat)

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg5 mg/kg
Cmax 250 ng/mL180 ng/mL
Tmax -0.5 h
AUC (0-inf) 500 ngh/mL1125 ngh/mL
t1/2 2 h2.2 h
Clearance 33.3 mL/min/kg-
Vd 3.8 L/kg-
Oral Bioavailability (%F) -45%
Correlating the Data: From Bench to Biological System

The high binding affinity (Ki = 15 nM) observed in vitro suggests that oxo(piperidin-1-yl)acetic acid is a potent ligand for its target. The low in vitro neurotoxicity provides an initial safety margin. The favorable Papp value indicates that the compound is likely to cross the BBB and reach its CNS target.

The in vivo pharmacokinetic data in rats reveals moderate oral bioavailability (45%), suggesting that a significant portion of the orally administered dose reaches systemic circulation. The half-life of approximately 2 hours indicates that the compound is cleared from the body at a moderate rate.

A key aspect of IVIVC is to correlate the in vitro potency with the in vivo efficacy. For instance, the plasma concentrations achieved in the efficacious dose groups of the behavioral study can be compared to the in vitro Ki value. A meaningful correlation would show that the free (unbound) plasma concentrations at the efficacious doses are in a similar range to the in vitro Ki, suggesting that the observed in vivo effect is likely due to target engagement.

Conclusion

This guide has outlined a hypothetical, yet scientifically grounded, comparative framework for the in vitro and in vivo evaluation of a novel CNS drug candidate, oxo(piperidin-1-yl)acetic acid. The successful establishment of an in vitro-in vivo correlation is a cornerstone of modern drug development, enabling more informed decision-making, optimizing resource allocation, and ultimately accelerating the delivery of new therapies to patients. The integration of robust in vitro assays and well-designed in vivo studies, as detailed in this guide, is fundamental to achieving this critical objective.

References

  • Harshita. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Retrieved from [Link]

  • PhInc. Modeling. (2020, June 30). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • Labinsights. (2023, May 8). In vitro and in vivo blood brain barrier assay for neurological diseases. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Retrieved from [Link]

  • PubChem. (n.d.). Oxo(piperidin-1-yl)acetic acid. Retrieved from [Link]

  • Chemchart. (n.d.). oxo(piperidin-1-yl)acetic acid (4706-33-6). Retrieved from [Link]

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Validation

A Comparative Analysis of Two Prominent Factor Xa Inhibitors: Razaxaban and Apixaban

In the landscape of anticoagulant drug discovery, the development of direct Factor Xa (FXa) inhibitors has marked a significant advancement over traditional therapies. These agents offer a more targeted approach to modul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticoagulant drug discovery, the development of direct Factor Xa (FXa) inhibitors has marked a significant advancement over traditional therapies. These agents offer a more targeted approach to modulating the coagulation cascade, promising improved safety and efficacy profiles. This guide provides a detailed side-by-side analysis of two notable FXa inhibitors: Razaxaban and Apixaban. While Razaxaban's clinical development was discontinued, its journey provides valuable insights into the chemical and pharmacological nuances of FXa inhibition. Apixaban, a widely prescribed anticoagulant, serves as a key comparator, representing a successful clinical outcome.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical structures, mechanisms of action, pharmacokinetics, and relevant experimental data of these two compounds.

Chemical and Structural Overview

A fundamental understanding of the chemical structures of Razaxaban and Apixaban is crucial to appreciating their interactions with the FXa active site and their overall pharmacological profiles.

Razaxaban , with the chemical formula C24H20F4N8O2, is a potent and specific, orally available inhibitor of coagulation factor Xa.[1] Its structure is characterized by a central pyrazole core.

Apixaban , chemically known as 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a more complex molecule.[2] A key feature of its structure is the presence of a 2-oxopiperidin-1-yl moiety, a derivative of oxo(piperidin-1-yl)acetic acid, which plays a crucial role in its binding to Factor Xa. The piperidine motif, in general, is a privileged scaffold in medicinal chemistry, often enhancing druggability by improving metabolic stability and pharmacokinetic properties.[3]

FeatureRazaxabanApixaban
Chemical Formula C24H20F4N8O2[4]C25H25N5O4
Molecular Weight 528.47 g/mol [4]459.5 g/mol
Core Scaffold PyrazolePyrazolo[3,4-c]pyridine
Key Functional Groups Trifluoromethyl, Imidazole, BenzisoxazoleMethoxy, Oxopiperidinyl, Carboxamide

Mechanism of Action: Targeting Factor Xa in the Coagulation Cascade

Both Razaxaban and Apixaban exert their anticoagulant effects by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. FXa is responsible for the conversion of prothrombin to thrombin, the final enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[5] By binding to the active site of FXa, these inhibitors prevent this conversion, thereby reducing thrombin generation and subsequent fibrin formation.[6]

The specificity of these inhibitors for FXa over other serine proteases is a key determinant of their safety profile, minimizing off-target effects. For instance, Apixaban exhibits greater than 30,000-fold selectivity for FXa over other human coagulation proteases.[7]

Pharmacological Profile: A Side-by-Side Comparison

The clinical utility of an anticoagulant is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Below is a comparative summary of Razaxaban and Apixaban based on available preclinical and clinical data.

ParameterRazaxabanApixaban
Route of Administration Oral[1]Oral[8]
Bioavailability Well absorbed[9]~50%
Time to Peak Plasma Concentration (Tmax) 1 - 6 hours[9]1.5 - 3.3 hours[8]
Plasma Half-life (t1/2) Not explicitly stated, but steady state achieved in 3-4 days[9]3.6 - 26.8 hours (dose-dependent)[8]
Metabolism Major metabolic clearance pathway is reductive isoxazole ring opening (in rats and dogs)[1]Multiple pathways, including CYP3A4/5
Excretion Not detailed in provided resultsRenal and fecal
Clinical Development Status Discontinued[10]Approved and widely used[10]

Key Insights from Experimental Data:

  • Razaxaban demonstrated potent antithrombotic efficacy in animal models. In rabbits, an intravenous dose of 3 mg/kg/h resulted in a significant 91 +/- 5% inhibition of ex vivo factor Xa activity.[11] It also showed dose-related proportional increases in Cmax and AUC in human volunteers.[9]

  • Apixaban exhibits predictable and consistent anticoagulation.[10] Its pharmacokinetic profile is characterized by dose-proportional increases in exposure.[8] The twice-daily dosing regimen of apixaban leads to a less pronounced peak-to-trough plasma concentration ratio compared to once-daily regimens of other FXa inhibitors like rivaroxaban, suggesting a more constant anticoagulant effect.[12][13]

Experimental Protocols for In Vitro Evaluation

To assess the performance of Factor Xa inhibitors like Razaxaban and Apixaban, a series of standardized in vitro assays are employed. Below are representative protocols for determining inhibitory potency and anticoagulant activity.

Factor Xa Inhibitory Activity Assay

This assay quantifies the direct inhibitory effect of a compound on purified Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor by monitoring the cleavage of a chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Razaxaban or Apixaban) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl with BSA).

    • Prepare a solution of a chromogenic FXa substrate (e.g., S-2222) in sterile water.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the human Factor Xa solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce FXa activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Stock D Add Test Compound to Plate A->D B Prepare Factor Xa Solution E Add Factor Xa & Incubate B->E C Prepare Substrate Solution F Add Substrate & Read Absorbance C->F D->E E->F G Calculate Reaction Rates F->G H Determine IC50 G->H

Prothrombin Time (PT) Assay

This assay assesses the effect of an anticoagulant on the extrinsic and common pathways of coagulation.

Principle: The PT assay measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin) and calcium.

Protocol:

  • Sample Preparation:

    • Collect blood samples into tubes containing sodium citrate to prevent coagulation.

    • Centrifuge the blood to obtain platelet-poor plasma.

  • Assay Procedure:

    • Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C.

    • Add a defined volume of the thromboplastin-calcium reagent to the plasma sample.

    • Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

  • Data Analysis:

    • The prothrombin time is reported in seconds.

    • The results can also be expressed as an International Normalized Ratio (INR) for monitoring warfarin therapy, though this is less relevant for direct FXa inhibitors.

    • For research purposes, the prolongation of PT in the presence of the inhibitor is a measure of its anticoagulant activity.

Conclusion

The comparative analysis of Razaxaban and Apixaban highlights the intricate process of anticoagulant drug development. While both compounds are potent and selective inhibitors of Factor Xa, their distinct structural features translate into different pharmacokinetic and clinical profiles. The journey of Razaxaban, despite its discontinuation, provided crucial insights that likely contributed to the development of subsequent FXa inhibitors. Apixaban stands as a testament to the successful translation of a well-designed molecule into a clinically effective and widely used therapeutic agent. For researchers in this field, understanding the nuances of these and other FXa inhibitors is paramount to designing the next generation of safer and more effective anticoagulants.

References

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits. [Link]

  • ResearchGate. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits. [Link]

  • PMC. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. [Link]

  • PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176. [Link]

  • PMC. Pharmacodynamics and Pharmacokinetics of oral factor Xa inhibitors. [Link]

  • PMC. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. [Link]

  • Dove Medical Press. Pharmacodynamics and Pharmacokinetics of oral factor Xa inhibitors. [Link]

  • Chemchart. oxo(piperidin-1-yl)acetic acid (4706-33-6). [Link]

  • Google Patents.
  • PMC. Discovery and development of Factor Xa inhibitors (2015–2022). [Link]

  • ResearchGate. Pharmacokinetic and pharmacodynamic characteristics in healthy volunteers of razaxaban, an orally-active, potent, selective inhibitor of factor XA. [Link]

  • PubChem. Oxo(piperidin-1-yl)acetic acid | C7H11NO3 | CID 7174533. [Link]

  • ClinicalTrials.gov. Comparing the Safety and Efficacy of Apixaban and Rivaroxaban. [Link]

  • NIH. Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects. [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • ResearchGate. Various clinical trials of apixaban. [Link]

  • MDPI. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors. [Link]

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link]

  • PubMed. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. [Link]

  • Clinicaltrials.eu. Apixaban – Application in Therapy and Current Clinical Research. [Link]

  • Cleveland Clinic. Factor Xa Inhibitors: How They Work & Side Effects. [Link]

  • DrugBank Online. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubMed. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

  • J&J Medical Connect. XARELTO - Mechanism of Action. [Link]

  • YouTube. NEJM at ESC — Asundexian versus Apixaban in Patients with Atrial Fibrillation. [Link]

  • World Anti Doping Agency - WADA. The Prohibited List. [Link]

  • Remedy Publications LLC. Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. [Link]

  • PubMed. Pharmacodynamics, Pharmacokinetics and Clinical Efficacy of Apixaban in the Treatment of Thrombosis. [Link]

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Safety & Regulatory Compliance

Safety

Oxo(piperidin-1-yl)acetic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Substance Identification Oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid) is a glyoxylic acid derivative typically used as a pharmaceutical intermediate. Unlike commo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

Oxo(piperidin-1-yl)acetic acid (also known as 2-oxo-2-(piperidin-1-yl)acetic acid) is a glyoxylic acid derivative typically used as a pharmaceutical intermediate. Unlike common solvents or simple salts, this molecule contains both a piperidine amide functionality and a free carboxylic acid .

Effective disposal requires recognizing its dual nature: it is an organic fuel source (combustible) but also chemically acidic. Improper mixing with strong oxidizers or active metals can result in hazardous evolution of gases or heat.

Chemical Profile
PropertyDetail
Chemical Name Oxo(piperidin-1-yl)acetic acid
CAS Number 4706-33-6
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Acidity (pKa) ~3.5 (Estimated; similar to pyruvic acid derivatives)
Physical State Solid (typically white to off-white powder)

Hazard Identification & Segregation Strategy

Before disposal, you must validate the waste stream. This compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, but it often triggers Characteristic Waste protocols depending on its final state (solid vs. solution).

Primary Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

  • Corrosivity Warning: In aqueous solution, this compound can lower pH below 2.0, potentially classifying it as D002 (Corrosive) waste.

The "Segregation Imperative"

Do NOT dispose of this compound in the general "Organic Solvent" drum without checking compatibility.

  • Incompatible with: Strong oxidizing agents (e.g., Nitric acid, Peroxides), Strong bases (exothermic neutralization), and Active metals (releases hydrogen gas).

  • Correct Stream: Organic Acid Waste or Solid Hazardous Waste.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of Oxo(piperidin-1-yl)acetic acid.

DisposalWorkflow Start Waste Generation: Oxo(piperidin-1-yl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Solid Waste Drum (Label: Organic Irritant) SolidPath->SolidBin Double Bag & Tag ContamCheck Is it mixed with Halogenated Solvents? LiquidPath->ContamCheck Organic Solvent Base pHCheck Check pH LiquidPath->pHCheck Aqueous Base HaloWaste Halogenated Organic Waste Stream ContamCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Non-Halogenated Organic Waste Stream ContamCheck->NonHaloWaste No (MeOH, EtOAc) pHCheck->NonHaloWaste pH > 2 & Organic rich AcidWaste Acidic Aqueous Waste (Neutralize or Segregate) pHCheck->AcidWaste pH < 2

Figure 1: Decision matrix for segregating Oxo(piperidin-1-yl)acetic acid waste streams based on physical state and solvent composition.

Step-by-Step Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or reaction solids.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or work in a fume hood to avoid inhaling dust (H335).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Transfer: Carefully transfer the solid into the container. Do not generate dust.

  • Labeling:

    • Chemical Name: "Oxo(piperidin-1-yl)acetic acid" (Do not use abbreviations like "OPA").[4]

    • Hazards: Check "Irritant" and "Acidic".

  • Storage: Screw the lid tight. Store in the Solid Organic waste area, away from oxidizers.

Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Use this for reaction mixtures containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Must go to Halogenated Waste .

    • If Non-Halogenated (Methanol, Ethyl Acetate): Go to Non-Halogenated Waste .

  • pH Check (Crucial):

    • If the solution is aqueous or high-water content, check pH.

    • If pH < 2: You must label as Corrosive (Acid) or neutralize carefully with Sodium Bicarbonate before adding to the organic drum (check local EHS rules; some sites forbid in-drum neutralization).

  • Segregation: Ensure the waste container does NOT contain Cyanides or Sulfides, as the acidic nature of Oxo(piperidin-1-yl)acetic acid could liberate toxic HCN or H₂S gas.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action prevents exposure and contamination.[5][6]

ScenarioResponse Action
Minor Solid Spill 1. Isolate the area.2.[1][6][7] Dampen a paper towel (to prevent dust) and wipe up.3. Place waste in a sealed bag labeled "Hazardous Debris".
Liquid Spill 1. Cover with Sodium Bicarbonate or a commercial acid neutralizer until bubbling stops.2. Absorb with vermiculite or clay.3. Scoop into a waste bucket.
Eye Contact Flush immediately with water for 15 minutes.[2] Lift eyelids. Seek medical attention.
Skin Contact Wash with soap and water. Remove contaminated clothing.[2][6]

Regulatory Compliance (US Focus)

  • RCRA Status: Not a P-listed or U-listed waste.

  • Waste Codes:

    • D002: Applicable if disposed of as an aqueous solution with pH ≤ 2.

    • D001: Applicable if dissolved in a flammable solvent (Flash point < 60°C).

  • Disposal Method: The preferred method for this organic intermediate is Incineration at a permitted facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid. Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-oxo-2-(piperidin-1-yl)acetic acid.[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxo(piperidin-1-yl)acetic acid

Immediate Safety Briefing: The First 60 Seconds This document provides essential guidance on the safe handling of Oxo(piperidin-1-yl)acetic acid, a compound for which specific toxicological data is limited. Therefore, a...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Briefing: The First 60 Seconds

This document provides essential guidance on the safe handling of Oxo(piperidin-1-yl)acetic acid, a compound for which specific toxicological data is limited. Therefore, a cautious approach, treating it as potentially hazardous based on its structural components—a piperidine ring and a carboxylic acid moiety—is mandatory. The protocols herein are derived from an analysis of these structural analogs and established laboratory safety standards.

The immediate priorities when handling this compound are to prevent all contact with eyes, skin, and clothing, and to avoid inhalation of any dust or aerosols. The minimum required personal protective equipment (PPE) includes a lab coat, chemical safety goggles, and nitrile gloves. All operations should be conducted within a certified chemical fume hood.

Hazard Identification and Risk Assessment

  • Piperidine Derivatives: The parent compound, piperidine, is known to be toxic, flammable, and corrosive.[1][2] It can cause severe skin burns and eye damage and is harmful if inhaled or absorbed through the skin.[2][3] Piperidine exposure can also impact the liver, kidneys, and central nervous system.[3][4]

  • Carboxylic Acid Moiety: The acetic acid group confers acidic properties, suggesting it can be irritating or corrosive to skin and eyes.

  • Analog Compound Data: The closely related piperidin-1-yl-acetic acid is classified under GHS as causing serious eye damage (H318), warranting the "Danger" signal word.[5] Another analog, (S)-2-(Piperidin-2-yl)acetic acid, is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[6]

Based on this analysis, a conservative risk assessment is essential. We must assume Oxo(piperidin-1-yl)acetic acid is, at a minimum, a severe eye irritant, a skin irritant, and potentially harmful if inhaled or ingested.

Potential Hazard Basis of Assessment Primary Route of Exposure
Severe Eye Damage GHS classification of close structural analogs (e.g., piperidin-1-yl-acetic acid).[5]Splash, Aerosol/Dust
Skin Irritation/Corrosion Corrosive nature of the parent piperidine molecule and acidic functional group.[2][6]Direct Contact, Splash
Respiratory Tract Irritation Known respiratory effects of piperidine and related compounds.[3][6]Inhalation of Dust/Aerosol
Systemic Toxicity Potential for absorption and systemic effects based on piperidine toxicology (liver, kidney, CNS).[3][4]Inhalation, Skin Absorption

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the final line of defense. Before relying on PPE, more effective control measures must be implemented in accordance with OSHA's laboratory safety standards.[7][8][9]

  • Engineering Controls : These are the most critical physical measures to reduce exposure.

    • Chemical Fume Hood : All handling of Oxo(piperidin-1-yl)acetic acid, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. This is crucial to contain any fine powders or aerosols and prevent inhalation.[10]

  • Administrative Controls : These are procedural measures to enhance safety.

    • Standard Operating Procedures (SOPs) : Develop a detailed, written SOP for any experiment involving this compound.

    • Designated Work Area : Cordon off and clearly label the area where the compound is being used.

    • Hygiene : Always wash hands thoroughly after handling the compound, even if gloves were worn.[6] Avoid eating, drinking, or applying cosmetics in the laboratory.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[7][12]

Eye and Face Protection

Mandatory Requirement: Chemical safety goggles are the absolute minimum requirement.

  • Causality : Given the high risk of severe eye damage, as indicated by analog compounds, standard safety glasses are insufficient.[5] Goggles provide a seal around the eyes, protecting against splashes and fine particulates.

  • Enhanced Protection : For procedures with a higher risk of splashing (e.g., large-scale reactions, heating), a face shield should be worn in addition to chemical safety goggles.[13]

Skin and Body Protection
  • Laboratory Coat : A clean, buttoned lab coat is required to protect against incidental skin contact.[14]

  • Gloves : Proper glove selection is critical.

    • Material : Nitrile gloves are the standard for incidental contact.[13]

    • Thickness : For tasks involving prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered.[14]

    • Integrity Check : Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves.

Glove Material Recommended Use Case Justification
Nitrile Standard for handling, weighing, and transfers.Good general chemical resistance for incidental contact.
Butyl Rubber Handling larger quantities or for spill cleanup.Offers excellent resistance to a wide range of acids and corrosive materials.[15]
Double Gloving (Nitrile) High-concentration work or extended procedures.Provides an additional barrier and reduces the risk of exposure from a single glove failure.[14]
  • Full Body Protection : For large-scale operations or significant spill cleanup, a chemical-resistant apron or suit may be necessary.[15]

Respiratory Protection

Mandatory Requirement : All work must be conducted in a chemical fume hood to prevent inhalation exposure.

  • Causality : The piperidine moiety suggests a potential for inhalation toxicity.[3][16] Since the compound is a solid, there is a risk of generating airborne dust during handling.

  • When a Respirator is Needed : In the rare event of an engineering control failure (e.g., fume hood malfunction) or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates would be necessary.[16] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

PPE Selection and Donning/Doffing Workflow

The following diagram outlines the decision-making process for selecting and using PPE when handling Oxo(piperidin-1-yl)acetic acid.

PPE_Selection_Workflow PPE Selection Workflow for Oxo(piperidin-1-yl)acetic acid cluster_prep Preparation & Assessment cluster_controls Primary Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Execution risk_assessment 1. Conduct Risk Assessment (Scale, Procedure, Concentration) sds_review 2. Review SDS of Analogs (Piperidine, Acetic Acids) eng_controls 3. Confirm Engineering Controls (Certified Chemical Fume Hood) sds_review->eng_controls ppe_base 4. Select Baseline PPE - Chemical Safety Goggles - Nitrile Gloves - Lab Coat eng_controls->ppe_base ppe_enhanced 5. Add Enhanced PPE if Risk is Elevated (Large Scale, Splash Risk) - Face Shield - Double Gloves / Butyl Gloves - Chemical Apron ppe_base->ppe_enhanced High Risk? donning 6. Don PPE Correctly ppe_base->donning Low Risk ppe_enhanced->donning procedure 7. Perform Work in Fume Hood donning->procedure doffing 8. Doff PPE & Dispose procedure->doffing hygiene 9. Wash Hands Thoroughly doffing->hygiene

Caption: PPE selection and use workflow.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] Do not generate dust. Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing Oxo(piperidin-1-yl)acetic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[1] Place materials in a clearly labeled, sealed container and follow all institutional and local regulations for chemical waste disposal. Do not dispose of down the drain.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Understanding the Importance of OSHA Compliance for Lab Safety Materials. Impactio. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [Link]

  • Oxo(piperidin-1-yl)acetic acid. PubChem, NIH. [Link]

  • oxo(piperidin-1-yl)acetic acid (4706-33-6). Chemchart. [Link]

  • Piperidin-1-yl-acetic acid. PubChem, NIH. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

Sources

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